(4-(1-Morpholinoethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(1-morpholin-4-ylethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTTWASDXFJMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of (4-(1-Morpholinoethyl)phenyl)boronic Acid
This guide provides a comprehensive overview of (4-(1-Morpholinoethyl)phenyl)boronic acid, a valuable building block in modern medicinal chemistry. We will delve into a robust synthetic pathway, rigorous characterization techniques, and the strategic application of this reagent in drug discovery, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Functionalized Arylboronic Acids
Boronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceuticals.
(4-(1-Morpholinoethyl)phenyl)boronic acid is a particularly noteworthy reagent. It combines the versatile reactivity of the arylboronic acid moiety with a morpholinoethyl side chain. The morpholine group is a privileged scaffold in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles by acting as a hydrogen bond acceptor. The presence of this functional group makes the parent boronic acid an attractive intermediate for creating diverse libraries of compounds with potential therapeutic value.[2][3]
Synthesis and Purification: A Validated Pathway
The synthesis of arylboronic acids typically involves the reaction of an organometallic species, such as a Grignard reagent, with a borate ester, followed by aqueous workup.[4][5] The following protocol details a reliable, multi-step synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid starting from commercially available 4-bromoacetophenone.
Synthetic Scheme Overview
The overall transformation involves a reductive amination to install the morpholine moiety, followed by a lithium-halogen exchange and subsequent borylation.
Caption: Synthetic route to (4-(1-Morpholinoethyl)phenyl)boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(1-(4-Bromophenyl)ethyl)morpholine
-
To a solution of 4-bromoacetophenone (1.0 eq) in 1,2-dichloroethane (0.5 M), add morpholine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent reduction of the aryl bromide.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired intermediate as a colorless oil or white solid.
Step 2: Synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid
-
Dissolve 4-(1-(4-bromophenyl)ethyl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the aryllithium species is typically rapid.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. The use of triisopropyl borate over trimethyl borate can often lead to cleaner reactions and higher yields.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 1-2.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
The product can then be isolated and purified as described in the following section.
Purification Strategy
The purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic character.[6] A robust method involves acid-base extraction.
-
After the acidic quench, adjust the pH of the aqueous layer to ~6-7 with a saturated NaHCO₃ solution. This pH minimizes the rate of protodeboronation.[7]
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove non-polar, non-basic organic impurities.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 1 M sodium hydroxide (NaOH). This converts the boronic acid to its water-soluble boronate salt.
-
Wash the basic aqueous layer again with diethyl ether to remove any remaining neutral or basic impurities.
-
Carefully re-acidify the aqueous layer to pH ~2-3 with 1 M HCl. The pure (4-(1-Morpholinoethyl)phenyl)boronic acid should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water and a minimal amount of cold diethyl ether, and dry under high vacuum. Recrystallization from an appropriate solvent system (e.g., water/isopropanol) can be performed for further purification if necessary.[8]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.
Caption: A standard workflow for the characterization of the title compound.
Spectroscopic and Physical Data
The following table summarizes the expected characterization data for (4-(1-Morpholinoethyl)phenyl)boronic acid.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~8.0-7.8 (d, 2H, Ar-H ortho to B(OH)₂), ~7.4-7.2 (d, 2H, Ar-H meta to B(OH)₂), ~3.7-3.5 (m, 4H, morpholine -OCH₂-), ~3.5-3.3 (q, 1H, Ar-CH-), ~2.6-2.4 (m, 4H, morpholine -NCH₂-), ~1.4-1.3 (d, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~145-135 (Ar-C), ~135.0 (Ar-C ortho to B(OH)₂), ~128.0 (Ar-C meta to B(OH)₂), ~67.0 (-OCH₂-), ~60-55 (Ar-CH-), ~54.0 (-NCH₂-), ~22.0 (-CH₃). Note: The carbon attached to boron may not be observed due to quadrupolar relaxation. |
| Mass Spec. | m/z (ESI+) | Expected [M+H]⁺ = 236.14 |
| Molecular Formula | - | C₁₂H₁₈BNO₃ |
| Molecular Weight | - | 235.09 g/mol [9] |
| Appearance | - | White to off-white solid |
| Melting Point | - | >200 °C (with decomposition) |
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of (4-(1-Morpholinoethyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed process allows for the efficient formation of a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide/triflate, providing access to complex biaryl structures.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (as a boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Example Protocol: Coupling with an Aryl Bromide
-
In a reaction vessel, combine (4-(1-Morpholinoethyl)phenyl)boronic acid (1.2 eq), the desired aryl bromide (Ar-Br, 1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a more modern catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).
-
Purge the vessel with an inert gas (Argon).
-
Add a deoxygenated solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[11]
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Conclusion
(4-(1-Morpholinoethyl)phenyl)boronic acid stands out as a highly versatile and valuable reagent for researchers in drug development. Its synthesis is achievable through a logical and scalable sequence of reactions. Proper purification and rigorous characterization are paramount to ensure its quality and performance in subsequent applications. Its utility in the Suzuki-Miyaura coupling provides a direct and efficient route to novel biaryl compounds containing a key pharmacokinetic modulator, accelerating the discovery of new therapeutic agents.
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American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
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A Senior Application Scientist's Guide to the Structural Characterization of (4-(1-Morpholinoethyl)phenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Predicted Spectral Properties
A robust analytical workflow begins with a theoretical prediction of the expected spectral data based on the known molecular structure. This creates a foundational hypothesis that experimental data will either confirm or refute.
Molecular Formula: C₁₂H₁₈BNO₃[2] Molecular Weight: 235.09 g/mol
The structure can be deconstructed into three key regions for analysis:
-
The p-Disubstituted Aromatic Ring: A benzene ring with substituents at positions 1 and 4.
-
The Boronic Acid Group: A -B(OH)₂ functional group directly attached to the aromatic ring.
-
The 1-Morpholinoethyl Side Chain: An ethyl group at position 4 of the ring, with a morpholine ring attached to its first carbon (the benzylic position).
Below is the annotated structure with predicted NMR assignments that will be discussed in detail.
Diagram: Predicted NMR Assignments for (4-(1-Morpholinoethyl)phenyl)boronic acid
Caption: Molecular structure with atom numbering for NMR assignment.
Experimental Protocols for Data Acquisition
The following protocols are designed to be self-validating. Each step is chosen to maximize data quality and provide a clear, interpretable result that corroborates the findings from the other techniques.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the molecule and confirm its elemental composition. HRMS is capable of mass accuracy at the sub-parts-per-million (ppm) level, which is essential for discriminating between molecules with similar nominal masses.[3]
Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Electrospray ionization (ESI) is the method of choice for this molecule due to its polarity and non-volatile nature, making it amenable to forming gas-phase ions from a solution.[4][5]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~1 mg of (4-(1-Morpholinoethyl)phenyl)boronic acid in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode. The morpholine nitrogen is a basic site that will readily accept a proton to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. The high resolving power of a TOF or Orbitrap analyzer will allow for the separation of ions with very similar mass-to-charge ratios.[6][7]
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.[8]
Methodology: ATR-FTIR ATR is a rapid and convenient technique requiring minimal sample preparation, making it ideal for solid or powder samples.
Step-by-Step Protocol:
-
Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid (4-(1-Morpholinoethyl)phenyl)boronic acid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.
-
Data Acquisition: Co-add a minimum of 32 scans over the range of 4000-600 cm⁻¹ to achieve a high signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the precise connectivity and chemical environment of every proton and carbon atom in the molecule.
Methodology: ¹H and ¹³C NMR in Solution NMR provides the most detailed structural information. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar compound and its tendency to slow the exchange of the acidic B(OH)₂ protons, potentially allowing for their observation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire data on a spectrometer operating at a frequency of 400 MHz or higher.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a sufficient number of scans (typically 8-16) to obtain good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum on the same sample.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation and Structural Validation
This section outlines the expected results from each experiment and describes how they collectively build an unassailable case for the compound's structure.
HRMS Analysis
The primary goal is to find the protonated molecular ion, [M+H]⁺.
-
Calculated Exact Mass for [C₁₂H₁₉BNO₃]⁺: 236.1452
-
Expected Result: The HRMS spectrum should display a prominent ion with an m/z value matching 236.1452 within a narrow error margin (typically < 5 ppm). This single data point provides powerful confirmation of the elemental formula C₁₂H₁₈BNO₃.
IR Spectrum Analysis
The IR spectrum will confirm the presence of the key functional groups. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[9]
| Predicted IR Data Summary | |
| Wavenumber (cm⁻¹) | Assignment and Rationale |
| 3400 - 3200 (broad) | O-H Stretch: Characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[10] |
| 3050 - 3000 | Aromatic C-H Stretch: From the sp² C-H bonds on the benzene ring.[11] |
| 2980 - 2800 | Aliphatic C-H Stretch: From the sp³ C-H bonds of the ethyl and morpholine groups. |
| 1610, 1500 | Aromatic C=C Stretch: Vibrations of the benzene ring skeleton.[12] |
| ~1350 | B-O Stretch: A key vibration associated with the boronic acid functional group.[13] |
| ~1115 | C-O-C Stretch: A strong, characteristic absorption for the ether linkage in the morpholine ring. |
NMR Spectra Analysis
NMR data provides the definitive map of the molecule's carbon-hydrogen framework. Chemical shifts are predicted relative to tetramethylsilane (TMS) at 0 ppm. Various online tools and databases can assist in predicting these shifts.[14][15][16][17][18]
¹H NMR Spectrum (Predicted, in DMSO-d₆)
| Predicted ¹H NMR Data | ||||
| Assignment (See Diagram) | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| H-8 | ~8.0 | Singlet (broad) | 2H | The two acidic protons on the boronic acid. Often broad and may exchange with residual water in the solvent. |
| H-2, H-6 | ~7.8 | Doublet | 2H | Aromatic protons ortho to the boronic acid group, deshielded. |
| H-3, H-5 | ~7.4 | Doublet | 2H | Aromatic protons meta to the boronic acid group. |
| H-7 | ~3.5 | Quartet | 1H | The benzylic proton, split by the three methyl protons (H-9). |
| H-10, H-14 | ~3.6 | Triplet | 4H | Morpholine protons adjacent to the oxygen, deshielded. |
| H-11, H-13 | ~2.4 | Triplet | 4H | Morpholine protons adjacent to the nitrogen. |
| H-9 | ~1.4 | Doublet | 3H | Methyl protons, split by the single benzylic proton (H-7). |
¹³C NMR Spectrum (Predicted, in DMSO-d₆)
| Predicted ¹³C NMR Data | |
| Assignment (See Diagram) | Predicted Shift (ppm) |
| C-4 | ~145 |
| C-1 | ~135 (often weak or unobserved) |
| C-2, C-6 | ~134 |
| C-3, C-5 | ~128 |
| C-10, C-14 | ~66 |
| C-7 | ~65 |
| C-11, C-13 | ~53 |
| C-9 | ~20 |
The Self-Validating Workflow: A Synthesis of Results
Diagram: Analytical Workflow for Structural Elucidation
Caption: A workflow diagram illustrating the synergy between analytical techniques.
-
HRMS confirms the elemental formula is C₁₂H₁₈BNO₃.
-
FTIR confirms the presence of the essential O-H (boronic acid), aromatic C=C, and C-O-C (morpholine) functional groups predicted by that formula.
-
NMR then provides the definitive blueprint, showing the exact placement and connectivity of these pieces: a 1,4-disubstituted benzene ring, an ethyl linker with a methyl group and a methine proton, and a morpholine ring. The integration values in the ¹H NMR must account for all 18 protons, and the number of signals in the ¹³C NMR must match the number of unique carbons.
When the data from all three experiments align with the predicted values, the structure of (4-(1-Morpholinoethyl)phenyl)boronic acid is confirmed with the highest degree of scientific confidence.
References
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved January 20, 2026, from [Link]
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Hiragana, K. (2025). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Mass Spectrometry & Purification Techniques, 11, 286. Retrieved from [Link]
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PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Zhang, H., et al. (2010). Mass spectrometric analysis for organic boron compounds. ResearchGate. Retrieved January 20, 2026, from [Link]
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ChemUniverse. (n.d.). (4-(1-MORPHOLINOETHYL)PHENYL)BORONIC ACID HYDROCHLORIDE [P89785]. Retrieved January 20, 2026, from [Link]
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The Strategic Convergence of Morpholine and Boronic Acid Moieties: A Technical Guide to a New Frontier in Medicinal Chemistry
Introduction: Unifying Privileged Scaffolds for Enhanced Therapeutic Potential
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Medicinal chemists often draw upon a repertoire of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets. This guide delves into the synergistic potential of combining two such powerful moieties: the morpholine ring and the boronic acid functional group.
The morpholine heterocycle is a mainstay in medicinal chemistry, lauded for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates.[1][2][3] Its presence in numerous approved drugs is a testament to its utility in fine-tuning molecular characteristics for optimal therapeutic performance.[4] Concurrently, the boronic acid group has emerged as a formidable pharmacophore, most notably for its role as a transition-state analogue inhibitor of serine and threonine proteases.[5][6][7] The landmark approval of the proteasome inhibitor Bortezomib validated the therapeutic utility of boronic acids and catalyzed a surge in the development of boron-containing drugs.[8][9]
This technical guide will provide an in-depth exploration of the potential applications of morpholine-containing boronic acids in medicinal chemistry. We will examine the synthetic strategies for accessing these hybrid molecules, discuss their potential as enzyme inhibitors and chemical probes, and present a forward-looking perspective on their role in the future of drug development.
The Rationale for Convergence: A Symphony of Physicochemical and Pharmacological Advantages
The strategic incorporation of a morpholine moiety into a boronic acid-based drug candidate is underpinned by a compelling scientific rationale. The morpholine ring, with its ether oxygen and tertiary amine, can significantly influence a molecule's properties in several beneficial ways:
-
Enhanced Solubility and Reduced Lipophilicity: The polar nature of the morpholine ring can improve the aqueous solubility of a compound, a critical factor for oral bioavailability and formulation development.[4]
-
Improved Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer plasma half-life and improved pharmacokinetic profile.[4]
-
Favorable pKa Modulation: The nitrogen atom in the morpholine ring has a pKa that is often in a physiologically relevant range, allowing for modulation of a compound's ionization state and its interaction with biological targets.[3]
-
Scaffold for Molecular Elaboration: The morpholine ring provides a rigid and synthetically tractable scaffold from which to project substituents into specific binding pockets of a target protein.[10]
When these advantages are combined with the unique reactivity of the boronic acid group – its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites – the potential for creating highly potent and selective drug candidates becomes apparent.[6][11]
Synthetic Strategies: Forging the Morpholine-Boronic Acid Linkage
The synthesis of morpholine-containing boronic acids can be approached through several strategic pathways. The choice of route will depend on the desired substitution pattern and the overall complexity of the target molecule.
One-Pot, Four-Component Synthesis of 2-Aminomorpholine Derivatives
A highly efficient method for the synthesis of morpholine derivatives involves a one-pot, four-component reaction of a β-amino alcohol, glyoxal, a boronic acid, and an isocyanide. This approach allows for the rapid generation of a library of substituted 2-aminomorpholines with diverse functionalities.[12]
Experimental Protocol: One-Pot Synthesis of a Morpholine-Containing Boronic Acid Precursor [12]
-
Reaction Setup: To a solution of 2-aminoethanol (1.0 mmol) in methanol (5 mL) is added 3-formylphenylboronic acid (1.0 mmol).
-
Addition of Glyoxal: A 40% aqueous solution of glyoxal (1.0 mmol) is added dropwise to the reaction mixture at room temperature.
-
Addition of Isocyanide: Tert-butyl isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-(tert-butylamino)-N-(3-(dihydroxyboraneyl)benzyl)morpholine-3-carboxamide.
This protocol provides a versatile starting point for the synthesis of more complex morpholine-containing boronic acids. The resulting molecule can be further modified at the boronic acid, the morpholine ring, or the amide functionality.
Diagram: Synthetic Workflow for Morpholine-Containing Boronic Acids
Caption: A generalized workflow for the synthesis of morpholine-containing boronic acid drug candidates.
Potential Therapeutic Applications
The unique combination of a morpholine ring and a boronic acid functional group opens up a wide range of potential therapeutic applications.
Enzyme Inhibition: Targeting Proteasomes and Serine Proteases
The primary application of boronic acids in medicine has been as inhibitors of proteases.[5][6] The incorporation of a morpholine moiety can enhance the drug-like properties of these inhibitors.
-
Proteasome Inhibitors for Oncology: The proteasome is a key target in cancer therapy, and boronic acid-based inhibitors like Bortezomib are clinically effective.[8][9] A morpholine-containing boronic acid could exhibit improved solubility and a more favorable pharmacokinetic profile, potentially leading to an oral proteasome inhibitor with a better therapeutic window.[9]
-
Serine Protease Inhibitors for Inflammatory and Infectious Diseases: Serine proteases play crucial roles in a variety of pathological processes, including inflammation, coagulation, and viral replication.[13] A morpholine-containing boronic acid could be designed to target specific serine proteases with high affinity and selectivity, offering potential treatments for diseases such as arthritis, thrombosis, and hepatitis C.[14]
Chemical Probes for Target Identification and Validation
Boronic acids can also be utilized as chemical probes to study the function of enzymes and other proteins.[15] Their ability to form reversible covalent bonds makes them ideal for activity-based protein profiling and target identification. The addition of a morpholine ring can improve the cell permeability and overall utility of these probes in a biological setting.
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective morpholine-containing boronic acid inhibitors will rely on a thorough understanding of their structure-activity relationships.
| Moiety | Position of Substitution | Potential Impact on Activity and Properties |
| Morpholine Ring | C-2, C-3, C-5, C-6 | Can influence binding to the target protein and modulate physicochemical properties. |
| N-4 | A key point for attaching linkers or other functional groups to explore different binding pockets. | |
| Linker | Between morpholine and boronic acid | The length and nature of the linker can significantly affect potency and selectivity. |
| Boronic Acid | Aryl or alkyl | The electronic properties of the group attached to the boron atom can influence its reactivity and binding affinity. |
Table 1: Key Structural Features for SAR Studies of Morpholine-Containing Boronic Acids.
Diagram: Mechanism of Proteasome Inhibition
Caption: The proposed mechanism of action for a morpholine-containing boronic acid as a proteasome inhibitor.
Future Perspectives and Conclusion
The convergence of morpholine and boronic acid functionalities represents a promising, yet largely unexplored, area of medicinal chemistry. The well-established benefits of the morpholine ring in enhancing drug-like properties, combined with the proven efficacy of boronic acids as enzyme inhibitors, provides a strong rationale for the continued investigation of these hybrid molecules.
Future research in this area should focus on:
-
Expansion of Synthetic Methodologies: The development of new and efficient synthetic routes to access a wider range of structurally diverse morpholine-containing boronic acids.
-
Systematic SAR Studies: The comprehensive evaluation of these compounds against various enzyme targets to elucidate clear structure-activity relationships.
-
In-depth Pharmacokinetic and Pharmacodynamic Profiling: The thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their potential for clinical development.
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Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (URL: [Link])
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (URL: [Link])
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Figure 2. Various approaches for synthesis of morpholine The various... (URL: [Link])
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Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. (URL: [Link])
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Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. (URL: [Link])
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(PDF) Introduction to the Therapeutic Potential of Boronic Acid Derivatives. (URL: [Link])
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Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (URL: [Link])
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Design and discovery of boronic acid drugs. (URL: [Link])
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Pharmacological profile of morpholine and its derivatives Several... (URL: [Link])
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (URL: [Link])
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Proteasome inhibition by bortezomib. Bortezomib is a modified... (URL: [Link])
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Recent developments in the medicinal chemistry of single boron atom-containing compounds. (URL: [Link])
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(PDF) Morpholines. Synthesis and Biological Activity. (URL: [Link])
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Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (URL: [Link])
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Introduction to the Therapeutic Potential of Boronic Acid Derivatives. (URL: [Link])
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Biomedical applications of boronic acid polymers. (URL: [Link])
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (URL: [Link])
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Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies. (URL: [Link])
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])
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The Versatile Role of Substituted Phenylboronic Acids in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Substituted phenylboronic acids have emerged from relative obscurity to become indispensable reagents in the synthetic chemist's toolbox. Their unique reactivity, stability, and functional group tolerance have positioned them as key building blocks in a vast array of organic transformations, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of substituted phenylboronic acids. It is designed for researchers, scientists, and drug development professionals, offering not only a review of fundamental principles but also practical, field-proven insights into their use in complex molecular synthesis. We will delve into the nuances of their application in carbon-carbon and carbon-heteroatom bond formation, their strategic use as protecting groups, and their burgeoning role in the development of sophisticated chemosensors and targeted therapeutics.
Introduction: The Rise of a Powerhouse Reagent
Phenylboronic acids, characterized by a boronic acid moiety (-B(OH)₂) attached to a phenyl ring, are generally stable, crystalline solids that are amenable to a wide range of reaction conditions.[1] Their utility stems from the unique electronic nature of the boron atom, which possesses a vacant p-orbital, rendering it a mild Lewis acid. This Lewis acidity is central to their reactivity and can be finely tuned by the electronic nature of the substituents on the phenyl ring. The explosion of research and applications involving boronic acids in the last two decades is a testament to their versatility and reliability in constructing complex molecular architectures, a critical aspect of modern drug discovery and materials science.[2]
The significance of substituted phenylboronic acids is underscored by their role in the synthesis of numerous approved pharmaceuticals.[1][3] For instance, the proteasome inhibitor bortezomib (Velcade®), a cornerstone in the treatment of multiple myeloma, and the β-lactamase inhibitor vaborbactam, are just two examples of drugs whose synthesis relies on boronic acid chemistry.[3][4] This guide will provide a comprehensive overview of the key aspects of substituted phenylboronic acids, from their fundamental properties to their most advanced applications.
The Influence of Substituents: A Tale of Reactivity and Acidity
The true power of phenylboronic acids lies in the ability to modulate their properties through the introduction of substituents on the phenyl ring. These substituents exert profound effects on both the acidity of the boronic acid and its reactivity in various chemical transformations.
Electronic Effects on Acidity (pKa)
The boronic acid moiety is a Lewis acid, and its acidity (pKa) is a critical parameter influencing its behavior in solution and its reactivity. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center by stabilizing the resulting boronate anion, leading to a lower pKa value. Conversely, electron-donating groups (EDGs) decrease acidity, resulting in a higher pKa.[5] This tunability is crucial for applications such as carbohydrate sensing, where the binding affinity is pH-dependent.
| Substituent (Position) | pKa |
| 4-OCH₃ | 9.25 |
| 4-CH₃ | ~8.9 |
| H | 8.83 |
| 4-F | 8.27 |
| 4-Cl | ~8.2 |
| 4-CF₃ | ~7.7 |
| 4-NO₂ | ~7.2 |
| 3-NO₂ | ~7.1 |
| 2-F | 6.50 |
| 2-NO₂ | ~4.2 |
| Note: pKa values can vary slightly depending on the measurement conditions. Data compiled from multiple sources.[5][6][7][8] |
Impact on Cross-Coupling Reactions
In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic nature of the substituent on the phenylboronic acid plays a pivotal role in the transmetalation step. Generally, electron-donating groups enhance the nucleophilicity of the organic group being transferred from boron to palladium, often leading to faster reaction rates and higher yields.[9] Conversely, electron-withdrawing groups can slow down this step. However, with careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, even electron-deficient phenylboronic acids can be highly effective coupling partners.[10]
The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is arguably the most significant application of substituted phenylboronic acids.[11] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it a staple in both academic and industrial laboratories.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-R), regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole
This protocol provides a general procedure for the synthesis of a biaryl compound using a phenylboronic acid with an electron-donating group.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4,4'-dimethoxybiphenyl.
The Challenge of Ortho-Substituents
While the Suzuki-Miyaura reaction is remarkably versatile, the use of ortho-substituted phenylboronic acids can present significant challenges due to steric hindrance.[11][12] The bulky ortho substituent can impede the approach of the boronic acid to the palladium center during the transmetalation step, leading to slower reaction rates and lower yields.
Strategies to Overcome Steric Hindrance:
-
Bulky, Electron-Rich Ligands: The use of specialized phosphine ligands, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, can create a more reactive palladium catalyst that is better able to accommodate sterically demanding substrates.[13]
-
Stronger Bases: Employing stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the formation of the more reactive boronate species.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the sterically hindered transmetalation.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate these challenging couplings.
Expanding the Scope: C-N and C-O Bond Formation via Chan-Lam Coupling
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids.[14] This copper-catalyzed reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination and can be performed under mild, aerobic conditions.[15]
Mechanism of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is still a subject of some debate, but a plausible pathway involves the following steps:
-
Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol to form a copper-heteroatom complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The aryl group and the heteroatom couple and are eliminated from the copper center, forming the desired product and a copper(0) species.
-
Reoxidation: The copper(0) is reoxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.
Caption: A plausible catalytic cycle for the Chan-Lam coupling reaction.
Experimental Protocol: Chan-Lam Amination of Aniline with Phenylboronic Acid
This protocol outlines a general procedure for the N-arylation of an amine.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM, 5 mL)
-
Molecular sieves (4 Å, ~1 g)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add copper(II) acetate and activated 4 Å molecular sieves.
-
Add DCM, followed by aniline, phenylboronic acid, and pyridine.
-
Stir the reaction mixture at room temperature, open to the atmosphere, for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves.
-
Wash the Celite® pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diphenylamine.
Strategic Deployment: Phenylboronic Acids as Protecting Groups
The ability of phenylboronic acids to reversibly form cyclic esters with 1,2- and 1,3-diols makes them valuable protecting groups in organic synthesis.[16] This strategy is particularly useful in carbohydrate chemistry, where the selective protection of specific diol moieties is often required.
Protection of a Diol with Phenylboronic Acid
The formation of a phenylboronate ester is typically a straightforward process.
Experimental Protocol: Protection of Catechol
Materials:
-
Catechol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add catechol, phenylboronic acid, and toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting phenylboronate ester is often used in the next step without further purification.
Deprotection of Phenylboronate Esters
The cleavage of phenylboronate esters can be achieved under mild conditions, which is a significant advantage of this protecting group.
Experimental Protocol: Deprotection of a Phenylboronate Ester
Materials:
-
Phenylboronate ester (1.0 mmol, 1.0 equiv)
-
Diethanolamine (1.2 mmol, 1.2 equiv)
-
Diethyl ether (10 mL)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the phenylboronate ester in diethyl ether.
-
Add diethanolamine to the solution and stir at room temperature. A precipitate of the diethanolamine boronate adduct will form.
-
Filter the precipitate and wash with cold diethyl ether.
-
Suspend the precipitate in diethyl ether and add 0.1 M HCl. Stir until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected diol.[17][18]
Phenylboronic Acids in Sensing and Diagnostics
The reversible interaction of phenylboronic acids with diols has been ingeniously exploited in the development of chemosensors, particularly for the detection of glucose.[10][19] This has significant implications for the management of diabetes.
Mechanism of Glucose Sensing
Phenylboronic acid-based glucose sensors often employ a fluorescent reporter molecule. In the absence of glucose, the boronic acid may interact with a quencher or be in a non-fluorescent state. Upon binding to glucose, a conformational change or a change in the electronic properties of the fluorophore occurs, leading to a measurable change in fluorescence intensity or wavelength.[20][21]
Caption: A simplified schematic of a fluorescent glucose sensor based on phenylboronic acid.
The Impact on Drug Discovery and Development
The unique properties of substituted phenylboronic acids have made them privileged scaffolds in medicinal chemistry.[1][3] The boronic acid moiety can act as a key pharmacophore, often by forming a reversible covalent bond with a serine residue in the active site of an enzyme.
Bortezomib (Velcade®): A Paradigm of Boronic Acid-Based Drugs
Bortezomib is a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[22] Its synthesis involves the coupling of a protected boronoleucine derivative with a phenylalanine-pyrazine carboxylic acid fragment. The boronic acid is crucial for its mechanism of action, forming a stable but reversible tetrahedral intermediate with the active site threonine of the proteasome.
Vaborbactam: A Next-Generation β-Lactamase Inhibitor
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that is used in combination with the carbapenem antibiotic meropenem.[2][23] It potently inhibits a range of serine β-lactamases, including the problematic Klebsiella pneumoniae carbapenemase (KPC). The cyclic boronate structure is key to its high affinity and specificity for these enzymes.
Conclusion and Future Outlook
Substituted phenylboronic acids have transitioned from being niche reagents to workhorses of modern organic synthesis. Their predictable reactivity, tunability, and broad applicability in C-C and C-heteroatom bond formation have solidified their place in the synthetic chemist's arsenal. The challenges that remain, such as the efficient coupling of sterically hindered substrates, continue to drive innovation in ligand design and catalyst development.
Looking ahead, the role of substituted phenylboronic acids in medicinal chemistry and chemical biology is set to expand further. The development of novel boronic acid-based drugs, advanced diagnostic tools, and sophisticated materials will undoubtedly continue to be a vibrant area of research. As our understanding of the nuanced reactivity of these versatile compounds deepens, so too will our ability to harness their power to address some of the most pressing challenges in science and medicine.
References
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link to a relevant review article on boronic acids in drug discovery]
- Design and discovery of boronic acid drugs. Eur J Med Chem. 2020 Jun 1;195:112270.
- Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Molecules. 2021;26(10):2898.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020 Sep 10;25(18):4127.
- vaborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link to IUPHAR/BPS Guide to PHARMACOLOGY page for vaborbactam]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link to a research paper on sterically hindered Suzuki coupling]
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Org. Chem. Front. 2014;1:544-547.
- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano. 2018;12(4):3457-3466.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link to a research paper on Suzuki coupling of hindered aryl chlorides]
- Phenylboronic Acid Derivatives as Validated Leads Active in Clinical Strains Overexpressing KPC-2: A Step against Bacterial Resistance. ChemMedChem. 2018 Apr 6;13(7):713-724.
- Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. J. Org. Chem. 2021, 86, 14, 9883–9897.
- VABORBACTAM - precisionFDA. [Link to precisionFDA page for vaborbactam]
- Synthesis of four isotopically labeled forms of a proteasome inhibitor, bortezomib. [Link to a paper on bortezomib synthesis]
- Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Org. Biomol. Chem. 2016,14, 11213-11223.
- On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules. 2020;25(21):5034.
- Phenylboronic acid in targeted cancer therapy and diagnosis. Pharmacol. Rep. 2023; 75(4): 799–813.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Org. Lett. 2011, 13, 8, 1968–1971.
- Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci. 2004 Dec; 80(8): 359–371.
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. J. Am. Chem. Soc. 2003, 125, 52, 16194–16195.
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. 2022;27(11):3541.
- Representation of the sensor mechanism. At low glucose concentrations... [Link to a diagram of a glucose sensor mechanism]
- Chan-Lam Coupling. [Link to a general overview of Chan-Lam coupling]
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. J. Org. Chem. 2011, 76, 12, 4824–4835.
- Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Sci Rep. 2022; 12: 21625.
- A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron Lett. 2009, 50, 43, 5847-5849.
- pK a values for boronic acids 1-7.
- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers.
- Selected boronic acids and their pKa values. [Link to a research paper with a table of pKa values]
- Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. [Link to a research paper on Chan-Lam coupling]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019;24(5):849.
- Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Pharmaceutics. 2023, 1, 1-21.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors (Basel). 2023 Jun; 13(6): 625.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018, 14, 2384–2393.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc. 2022, 144, 34, 15616–15624.
- CN103897028A - Synthesis method of bortezomib.
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- Synthesis and Application of Boronic Acid Derivatives.
- WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture.
- Chan-Lam Coupling: Mechanism & Examples. [Link to a resource with Chan-Lam coupling examples]
- Synthetic applications and methodology development of Chan–Lam coupling: a review. Org. Biomol. Chem., 2021,19, 9368-9403.
- PROCESS FOR MAKING BORTEZOMIB AND THE INTERMEDIATES FOR THE PROCESS.
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Org. Lett. 2017, 19, 16, 4319–4322.
- Suzuki coupling of different chloropyridines with phenylboronic acids. [Link to a research paper on Suzuki coupling of chloropyridines]
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. [Link to a book chapter on Chan-Lam coupling]
- Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. J. Am. Chem. Soc. 2017, 139, 12, 4769–4779.
- ChemInform Abstract: Visible-Light-Mediated Chan-Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives. [Link to a research paper on visible-light Chan-Lam coupling]
- Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. Biomacromolecules 2020, 21, 10, 4012–4021.
- Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. Cambridge: Cambridge Open Engage; 2022.
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(4-(1-Morpholinoethyl)phenyl)boronic acid: A Guide to Safe Handling, Storage, and Use
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Morpholinoethyl)phenyl)boronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern synthetic chemistry, particularly in the realm of drug discovery and development. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional precision.[1][2] The morpholinoethyl substituent imparts specific solubility and pharmacokinetic properties, making this reagent attractive for the synthesis of complex molecules destined for biological evaluation.
However, the very reactivity that makes boronic acids valuable also contributes to their inherent instability.[3][4] Researchers, particularly those new to handling these reagents, must appreciate that their successful application is contingent upon a thorough understanding of their specific safety, handling, and storage requirements. This guide moves beyond a simple recitation of procedural steps to provide the underlying scientific rationale for each recommendation, ensuring both the safety of the researcher and the integrity of the reagent.
Section 1: Hazard Identification and Safety Profile
Users must assume the compound is hazardous and handle it with appropriate care. The following GHS classifications, derived from analogous compounds, should be applied.[5][7]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Causality of Hazards: The boronic acid moiety can interact with biological nucleophiles, while the fine, powdered nature of the solid presents an inhalation risk. Skin and eye contact can lead to significant irritation.[7]
Emergency First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Section 2: The Chemical Instability of Arylboronic Acids
The primary challenge in working with arylboronic acids is their susceptibility to degradation. Understanding these pathways is critical for preventing reagent decomposition, which can lead to failed reactions and irreproducible results.[9]
Key Degradation Pathways:
-
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. It is often mediated by moisture, acid, or base and can be accelerated by heat.[4]
-
Oxidation: The boronic acid functional group is susceptible to oxidation, particularly in the presence of air or other oxidizing agents. This degradation pathway can be a significant issue, with some boronic acids exhibiting oxidative stability comparable to thiols, especially at physiological pH.[4][10]
-
Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this process is often reversible upon exposure to water, it complicates accurate weighing and stoichiometry calculations, as the molecular weight changes.[4]
Caption: Recommended workflow for handling solid boronic acids.
Step-by-Step Protocol for Weighing:
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, perform weighing in a glovebox or on a balance flushed with an inert gas like nitrogen or argon.
-
Dispensing: Open the container for the shortest time possible. Use a clean, dry spatula to quickly transfer the desired amount of solid to a pre-tared, dry vial.
-
Sealing: Tightly seal the source bottle immediately after dispensing. It is good practice to wrap the cap threads with parafilm for extra protection.
-
Purging: Backfill the headspace of the source bottle with an inert gas before returning it to storage.
-
Solution Preparation: If making a solution, add anhydrous solvent to the newly weighed vial under an inert atmosphere.
Section 4: Storage and Stability
The long-term viability of (4-(1-Morpholinoethyl)phenyl)boronic acid is entirely dependent on proper storage. The guiding principles are to protect it from water, oxygen, and heat. [11][12][13]
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | Store at 2-8°C. [5]Some suppliers recommend room temperature. [14]For long-term storage, refrigeration is preferred. | Reduces the rate of thermal decomposition and boroxine formation. [12] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidative degradation by displacing atmospheric oxygen. [4] |
| Moisture | Store in a tightly sealed container in a dry environment (desiccator). | Prevents hydrolysis and moisture-mediated protodeboronation. [11][13] |
| Light | Protect from light by storing in an amber vial or in a dark location. | While boronic acids are generally stable to light, prolonged exposure can potentially catalyze degradation. [12] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and protic solvents. [15]| Prevents chemical reactions that would degrade the compound. |
Best Practice: Upon receiving the compound, it is advisable to aliquot it into smaller, single-use vials under an inert atmosphere. This practice avoids repeated opening and closing of the main stock bottle, which introduces atmospheric contaminants with each use.
Section 5: Emergency Procedures and Waste Disposal
Spill Management:
-
Minor Spills: For small amounts of solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal. [7]* Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. [7]Collect the spilled material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum) and place it in a labeled container for chemical waste.
Waste Disposal:
Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Waste should be handled by a licensed professional waste disposal service. [7]
Conclusion
(4-(1-Morpholinoethyl)phenyl)boronic acid is a powerful reagent for advancing chemical synthesis and drug discovery projects. Its effective use is predicated on a respect for its chemical nature. By implementing the robust handling and storage protocols detailed in this guide—grounded in an understanding of the compound's inherent instabilities and potential hazards—researchers can ensure reagent integrity, achieve reproducible scientific outcomes, and maintain a safe laboratory environment.
References
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry.
- Butters, M., et al. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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U.S. Borax Inc. (n.d.). Borate handling and storage. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4347-4357.
-
Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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Seedion. (n.d.). (4-(1-Morpholinoethyl)phenyl)boronic acid. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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Commercial suppliers of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
An In-depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a specialized organoboron compound that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique structural features, combining a phenylboronic acid moiety with a morpholinoethyl side chain, make it a highly valuable reagent in synthetic organic chemistry, particularly in the realm of drug discovery and development. Boronic acids and their derivatives are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance of a wide array of functional groups and its typically high yields have established it as a cornerstone of modern medicinal chemistry for the synthesis of complex molecular architectures.[1]
The morpholino group in (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to the resulting molecules.[2] This technical guide provides an in-depth overview of this compound, including its commercial availability, key chemical properties, and applications, with a focus on providing practical insights for researchers and drug development professionals.
Commercial Availability and Supplier Specifications
A critical first step in any research and development endeavor is the reliable procurement of high-quality starting materials. (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is available from several commercial suppliers, each offering various purities and quantities. Below is a comparative table of prominent suppliers to aid in the selection process.
Table 1: Commercial Suppliers of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |
| ChemUniverse | P89785 | 95% | 1704069-64-6 | C₁₂H₁₈BNO₃ · HCl | 271.55 | 100 mg, 250 mg, 1 g, Bulk[3] |
| BLD Pharm | --- | Not Specified | 1704069-64-6 | --- | --- | Various Sizes[4] |
| Aladdin | M983099 | ≥95% | 1704069-64-6 | --- | --- | Not Specified[5] |
It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Chemical Properties and Handling
Chemical Structure:
Figure 1: Chemical structure of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride.
Key Properties:
-
CAS Number: 1704069-64-6[3]
-
Molecular Formula: C₁₂H₁₈BNO₃ · HCl[3]
-
Molecular Weight: 271.55 g/mol [3]
-
Appearance: Typically a white to off-white solid.
-
Solubility: Generally soluble in polar organic solvents such as methanol, ethanol, and DMSO. The hydrochloride salt form enhances its solubility in aqueous media.
Handling and Storage:
Like most boronic acids, (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride can be sensitive to heat and moisture. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8 °C).[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceutically active molecules.[1][6]
Reaction Mechanism Overview:
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride with an aryl halide. Optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Materials:
-
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Heating and Stirring: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Broader Applications in Drug Discovery
The utility of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride extends beyond its role in Suzuki-Miyaura coupling. The resulting biaryl structures are scaffolds for a wide range of therapeutic targets. Boron-containing compounds themselves are an emerging class of pharmaceuticals.[7] The unique ability of boronic acids to form reversible covalent bonds with diols is being exploited in the development of sensors and drug delivery systems.[8] For instance, phenylboronic acid-functionalized polymers have been investigated for glucose-responsive insulin delivery.[9][10]
The morpholino moiety is a common feature in many approved drugs, often contributing to improved physicochemical properties. Its incorporation into drug candidates through reagents like (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride can be a strategic approach to enhance their drug-like properties.
Conclusion
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl compounds. The presence of the morpholino group offers potential advantages in terms of the pharmacokinetic profile of the final products. A thorough understanding of its commercial availability, chemical properties, and reaction protocols is essential for its successful implementation in drug discovery programs.
References
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ChemUniverse. (4-(1-MORPHOLINOETHYL)PHENYL)BORONIC ACID HYDROCHLORIDE [P89785]. Available at: [Link]
-
ChemUniverse. Order Form. Available at: [Link]
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ChemUniverse. Request A Quote. Available at: [Link]
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The Royal Society of Chemistry. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Available at: [Link]
-
Xingui Biotechnology. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
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SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Available at: [Link]
-
National Center for Biotechnology Information. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available at: [Link]
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ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... Available at: [Link]
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PubMed. Phenylboronic Acid-polymers for Biomedical Applications. Available at: [Link]
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An In-depth Technical Guide to Bioisosteric Replacement Strategies for (4-(1-Morpholinoethyl)phenyl)boronic acid
Executive Summary
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. (4-(1-Morpholinoethyl)phenyl)boronic acid represents a compelling starting point, integrating two moieties of significant medicinal value: the versatile morpholine ring and the reactive phenylboronic acid. This guide provides a comprehensive framework for conducting bioisosteric replacement studies on this scaffold. We will deconstruct the molecule to its core components, analyze the strategic rationale for their replacement, and provide detailed, field-proven protocols for the computational design, chemical synthesis, and biological evaluation of novel analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage bioisosteric principles to accelerate lead optimization programs.
Introduction: The Principle of Bioisosterism and the Lead Compound
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at optimizing molecular properties by substituting atoms or functional groups with alternatives that possess similar chemical or physical characteristics.[1] The goal is to enhance biological activity, improve absorption, distribution, metabolism, and excretion (ADME) properties, and mitigate toxicity while retaining the desired mode of action.[1][2]
Our lead compound, (4-(1-Morpholinoethyl)phenyl)boronic acid , presents a fascinating case study. It is comprised of two key structural features:
-
The Phenylboronic Acid Moiety : Boronic acids are recognized for their unique ability to form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of proteases.[3][4] This interaction can lead to potent and sustained target inhibition.[4] The boronic acid group can also serve as a bioisostere for other functional groups like carboxylic acids or phenols.[4][5]
-
The Morpholinoethyl Moiety : The morpholine ring is considered a "privileged structure" in medicinal chemistry.[6][7] Its inclusion often confers favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile, which can be critical for oral bioavailability and blood-brain barrier penetration.[6][8]
This guide will explore bioisosteric replacement strategies targeting both of these key regions to systematically modulate the compound's overall profile.
Strategic Deconstruction and Rationale for Modification
A successful bioisosteric replacement program begins with a thorough analysis of the lead compound's structure-activity relationship (SAR) and structure-property relationship (SPR).
The Phenylboronic Acid Core: A Reversible Covalent Warhead
The boronic acid group is the primary driver of the compound's likely mechanism of action as an enzyme inhibitor.[4] However, its characteristics can be fine-tuned.
-
Causality for Replacement : While effective, the boronic acid's acidity (pKa ≈ 9) and potential for off-target reactivity warrant exploration of alternatives.[3] Bioisosteres can modulate acidity, improve cell permeability, and alter the geometry of interaction within the target's active site. For instance, replacing it with a more acidic group like a tetrazole (pKa ≈ 4.5-4.9) could change its ionization state at physiological pH, impacting membrane transport and target engagement.[2][3]
The Morpholine Moiety: The Pharmacokinetic Modulator
The morpholine ring is primarily a pharmacokinetic modulator, but its structure is not immutable.[7][8]
-
Causality for Replacement : The basicity of the morpholine nitrogen (pKa of morpholinium ≈ 8.5) influences solubility and potential interactions with acidic residues or off-target proteins (e.g., hERG). Altering this heterocycle can fine-tune pKa, lipophilicity, and metabolic stability. Replacing the morpholine oxygen with sulfur (to give thiomorpholine) or another nitrogen (to give piperazine) can have profound effects on these properties.
Below is a diagram illustrating the key regions for modification and potential bioisosteric replacements.
Caption: Key pharmacophores of the lead compound and potential bioisosteric replacements.
Part I: Computational Workflow for Bioisostere Selection
Before committing to synthesis, a computational workflow is essential to prioritize replacements with the highest probability of success. This process leverages databases of known bioisosteric transformations to guide decision-making.
Caption: Computational workflow for identifying and prioritizing bioisosteric replacements.
Protocol 1: In Silico Bioisostere Prediction
This protocol provides a self-validating system by comparing computational predictions with known successful replacements from curated databases.
-
Fragment Definition : Isolate the SMILES or MOL file for the fragment of interest (e.g., phenylboronic acid).
-
Database Query : Submit the fragment to a bioisostere discovery tool like SwissBioisostere or BIOSTER.[9][10] These tools mine vast databases of biochemical assay data to identify replacements that have previously conserved or improved biological activity.[9]
-
Virtual Library Generation : Enumerate a virtual library of new molecules by computationally replacing the original fragment with the top-ranked suggestions from the database query.
-
Property Calculation : For each virtual compound, calculate key drug-like properties using validated software packages (e.g., Schrödinger Suite, MOE).
-
Physicochemical Properties : LogP, pKa, Polar Surface Area (PSA).
-
ADME Properties : Predicted aqueous solubility (e.g., using S+logS), metabolic stability, and membrane permeability.
-
-
Prioritization : Rank the virtual analogs based on a multi-parameter optimization score that balances predicted potency (if a target structure is available for docking) with desirable ADME properties. The goal is to identify candidates that occupy a superior region of chemical space compared to the parent compound.
Part II: Synthesis and Evaluation of Novel Analogs
Following computational prioritization, the next phase involves the chemical synthesis and rigorous experimental evaluation of the most promising candidates.
Protocol 2: General Synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid Analogs
The synthesis of phenylboronic acids is well-established, often involving a key C-C bond-forming reaction like the Suzuki-Miyaura coupling.[11][12]
-
Starting Material : Begin with a commercially available, appropriately substituted bromo- or iodo-aryl precursor. For example, 1-(4-bromophenyl)ethan-1-one.
-
Introduction of the Amino Moiety : Perform a reductive amination with the desired heterocycle (e.g., morpholine, piperidine, thiomorpholine) and a reducing agent like sodium triacetoxyborohydride to form the ethylamine side chain.
-
Boronic Acid Formation : Convert the aryl halide to the boronic acid. A common and reliable method is the Miyaura borylation, reacting the aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).
-
Deprotection : The borylation reaction yields a boronate ester (e.g., a pinacol ester). This ester can be used directly in subsequent reactions or hydrolyzed to the free boronic acid, typically using an acid like HCl.[13]
-
Purification : Purify the final compound using standard techniques such as column chromatography or recrystallization. Characterize the product via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 3: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (and positive control inhibitor) in 100% DMSO.
-
Prepare assay buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare solutions of the target enzyme and its corresponding substrate in assay buffer.
-
-
Assay Plate Setup :
-
In a 96-well microplate, perform serial dilutions of the test compound stock in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include "enzyme-only" (negative control) and "no-enzyme" (background) wells.
-
Add a fixed concentration of the enzyme to each well (except the "no-enzyme" control) and pre-incubate with the inhibitor for a set time (e.g., 15 minutes at room temperature).[14]
-
-
Initiate Reaction : Add the substrate to all wells to start the reaction.
-
Data Acquisition : Measure the rate of product formation over time using a plate reader (e.g., monitoring changes in absorbance or fluorescence).[15]
-
Data Analysis :
-
Subtract the background rate from all measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the "enzyme-only" control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4: Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by key drug-metabolizing enzymes.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Thaw pooled human liver microsomes (HLM) and the NADPH regenerating system on ice.
-
Prepare a positive control compound with known metabolic instability (e.g., verapamil).
-
-
Incubation :
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (at a final concentration of ~1 µM), and HLM (final concentration ~0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points : Remove aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : Immediately stop the reaction in each aliquot by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).
-
Sample Analysis :
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (T½) using the equation: T½ = 0.693 / k.
-
Data Interpretation and Multi-Parameter Optimization
The ultimate goal is to identify a candidate that demonstrates a superior overall profile compared to the lead. Data should be compiled into clear, comparative tables to facilitate analysis of SAR and SPR.
Table 1: Hypothetical Data for Bioisosteric Replacements of (4-(1-Morpholinoethyl)phenyl)boronic acid
| Compound ID | R1 Moiety (Boronic Acid Bioisostere) | R2 Moiety (Morpholine Bioisostere) | Target IC₅₀ (nM) | HLM Stability (T½, min) | Aqueous Solubility (µg/mL) |
| Lead | -B(OH)₂ | Morpholine | 50 | 25 | 150 |
| Analog-01 | -COOH | Morpholine | 120 | 45 | >200 |
| Analog-02 | -CN₄H (Tetrazole) | Morpholine | 65 | 30 | 180 |
| Analog-03 | -B(OH)₂ | Piperidine | 40 | 15 | 120 |
| Analog-04 | -B(OH)₂ | Thiomorpholine | 75 | >60 | 90 |
| Analog-05 | -CN₄H (Tetrazole) | Thiomorpholine | 80 | >60 | 110 |
Conclusion
The bioisosteric replacement study of (4-(1-Morpholinoethyl)phenyl)boronic acid is a systematic, multi-parameter optimization problem. By strategically replacing the boronic acid and morpholine moieties, researchers can fine-tune the molecule's properties to achieve a balance of high potency, selectivity, and favorable pharmacokinetics. The integration of predictive computational modeling with robust synthetic protocols and a suite of in vitro assays provides a powerful engine for lead optimization. This guide offers a foundational framework for executing such a program, emphasizing the causal logic behind experimental design and the importance of self-validating, reproducible protocols.
References
- Vertex AI Search. (2020).
- E3S Web of Conferences. (n.d.).
- PubMed. (2020).
- PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- PubMed Central. (n.d.).
- eScholarship@McGill. (2020). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill.
- PubMed. (2020). Design and discovery of boronic acid drugs. PubMed.
- ODU Digital Commons. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ODU Digital Commons.
- WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
- MDPI. (n.d.).
- ACS Publications. (n.d.). Quantum Isostere Database: A Web-Based Tool Using Quantum Chemical Topology To Predict Bioisosteric Replacements for Drug Design.
- PubMed. (2023). Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design. PubMed.
- PMC. (n.d.). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC.
- ResearchGate. (2025). Design and discovery of boronic acid drugs.
- SIB Swiss Institute of Bioinform
- PMC. (n.d.). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. PMC.
- Drug Discovery News. (2013). Getting predictive with bioisosteres. Drug Discovery News.
- ASM Journals. (n.d.). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy.
- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
- SpiroChem. (n.d.).
- Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space.
- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. ChemicalBook.
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- 5. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
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- 9. SwissBioIsostere - SIB Swiss Institute of Bioinformatics [expasy.org]
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- 15. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling protocol using (4-(1-Morpholinoethyl)phenyl)boronic acid
An Application Guide to Suzuki-Miyaura Coupling using (4-(1-Morpholinoethyl)phenyl)boronic acid
Introduction: The Architectural Power of Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[5]
This application note provides a detailed protocol and technical insights for utilizing a specialized building block, (4-(1-Morpholinoethyl)phenyl)boronic acid , in Suzuki-Miyaura coupling reactions. The presence of the morpholinoethyl moiety introduces unique characteristics, including altered solubility and potential for downstream functionalization, making it a valuable reagent for drug discovery professionals. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide expert guidance on optimization and troubleshooting.
The Engine of Synthesis: Understanding the Catalytic Cycle
The Suzuki-Miyaura coupling is a complex, elegant process that hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5] A thorough understanding of this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organic halide (Ar¹-X). This is often the rate-determining step of the reaction.[3] The palladium is oxidized to a Pd(II) species. The reactivity of the halide is crucial, with the rate of addition typically following the trend: I > Br ≈ OTf >> Cl.[3]
-
Transmetalation : This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.[6][7]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center are coupled, forming the new C-C bond in the desired biaryl product (Ar¹-Ar²). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Reagent Spotlight: (4-(1-Morpholinoethyl)phenyl)boronic acid
The choice of boronic acid is critical to the success of the reaction.[8] (4-(1-Morpholinoethyl)phenyl)boronic acid is a versatile building block for several reasons:
-
Solubility : The morpholino group enhances solubility in a wider range of polar organic solvents, which can be advantageous for reaction setup and purification.[9]
-
Functionality : The tertiary amine of the morpholine ring provides a handle for further chemical modification, such as salt formation for pharmaceutical applications or as a potential coordination site in materials science.
-
Stability : Like many arylboronic acids, it is generally a stable, easy-to-handle solid. However, all boronic acids are susceptible to protodeboronation (loss of the boronic acid group), especially under harsh conditions.[5]
| Property | Value | Source |
| CAS Number | 1226814-83-0 | [10] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [11] |
| Molecular Weight | 221.06 g/mol | [11] |
| Appearance | White to off-white solid | [9] |
| Storage | Store at 2 - 8 °C | [9] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Reaction Scheme: (4-(1-Morpholinoethyl)phenyl)boronic acid + Aryl Bromide → Coupled Biaryl Product
Materials:
-
(4-(1-Morpholinoethyl)phenyl)boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-(1-Morpholinoethyl)phenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and potassium carbonate (3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Under the inert atmosphere, add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent should be degassed beforehand by bubbling an inert gas through it for at least 30 minutes. The use of some water is often beneficial as it helps dissolve the inorganic base.[12][13]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. The color of the solution will typically darken to a reddish-brown or black, which is normal.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to success.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxidized Pd) 2. Insufficient Base Strength/Solubility 3. Poor Substrate Reactivity (e.g., Aryl Chloride) | 1. Ensure thorough degassing of solvents and reaction vessel. Use fresh catalyst. 2. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[7] 3. Use a more active catalyst system (e.g., one with a bulky, electron-rich phosphine or NHC ligand).[1][4] Increase reaction temperature. |
| Protodeboronation of Boronic Acid | 1. Excess water or protic solvents. 2. Prolonged reaction time at high temperature. 3. Certain heteroaryl boronic acids are prone to this side reaction.[5] | 1. Minimize water content or use anhydrous conditions if necessary.[12] 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[12] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve inert atmosphere technique; ensure solvents are rigorously degassed.[5] 2. This side reaction can sometimes be unavoidable as it helps generate the active Pd(0) species from a Pd(II) source.[5] Minimize by ensuring efficient coupling. |
| Difficult Purification | 1. Formation of persistent impurities. 2. Product has similar polarity to starting materials or byproducts. | 1. Re-evaluate reaction conditions to minimize side reactions. 2. Optimize chromatography conditions (try different solvent systems or stationary phases). Consider a crystallization step if the product is a solid. |
Conclusion
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, offering a powerful method for constructing complex molecular architectures. The use of functionalized reagents like (4-(1-Morpholinoethyl)phenyl)boronic acid further extends the utility of this reaction, enabling the streamlined synthesis of compounds with desirable properties for pharmaceutical and materials science applications. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can confidently and successfully implement this reaction in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gao, F., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16421. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18063-18066. [Link]
-
Vechtomova, Y. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]
-
PubChem. 4-(Morpholinomethyl)phenylboronic acid. [Link]
-
PubChem. 4-((Morpholino)methyl)phenylboronic acid pinacol ester. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1226814-83-0|(4-(1-Morpholinoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. catalysis-consulting.com [catalysis-consulting.com]
Application Notes & Protocols: (4-(1-Morpholinoethyl)phenyl)boronic acid as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the Morpholinoethyl-Phenyl Moiety
In the landscape of modern medicinal chemistry, the morpholine ring is recognized as a privileged structure. Its frequent incorporation into drug candidates is attributed to its ability to enhance aqueous solubility, improve metabolic stability, and serve as a crucial hydrogen bond acceptor, thereby positively modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules[1][2][3][4]. The specific building block, (4-(1-Morpholinoethyl)phenyl)boronic acid, elegantly combines this beneficial morpholine moiety with a versatile phenylboronic acid functional group. This positions it as a powerful tool for introducing the morpholinoethyl-phenyl scaffold into complex molecules via robust and well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction[5][6].
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of (4-(1-Morpholinoethyl)phenyl)boronic acid. We will delve into the causality behind its use, provide a field-proven, step-by-step protocol for its application in a Suzuki-Miyaura coupling, and discuss its role in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.
Physicochemical Properties & Handling
(4-(1-Morpholinoethyl)phenyl)boronic acid is a stable, solid compound amenable to standard laboratory handling procedures. As with all boronic acids, it is prudent to store it in a cool, dry place, away from excessive moisture to prevent potential decomposition to the corresponding boroxine[7].
| Property | Value | Reference |
| CAS Number | 1226814-83-0 | [5][8] |
| Molecular Formula | C₁₂H₁₈BNO₃ | [5] |
| Molecular Weight | 235.09 g/mol | [5] |
| Appearance | White to off-white solid | Generic |
| Storage | Store at room temperature, dry | [5] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of (4-(1-Morpholinoethyl)phenyl)boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or heteroaryl halide or triflate. This method is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and broad substrate scope[5][6][9].
The presence of the basic morpholine nitrogen within the structure does not typically interfere with the catalytic cycle and can often be tolerated without the need for a protecting group, simplifying synthetic routes.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the logical flow of a Suzuki-Miyaura coupling experiment using (4-(1-Morpholinoethyl)phenyl)boronic acid.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-(4-(1-morpholinoethyl)phenyl)-4-(trifluoromethyl)pyridine
This protocol is adapted from a procedure described in the patent literature (WO2010101828 A1, Example 11), demonstrating a field-proven application of (4-(1-Morpholinoethyl)phenyl)boronic acid in the synthesis of a substituted pyridine, a common core in kinase inhibitors.
Materials & Reagents
-
(4-(1-Morpholinoethyl)phenyl)boronic acid
-
2-Chloro-4-(trifluoromethyl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (Deionized)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Microwave reaction vials
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add (4-(1-Morpholinoethyl)phenyl)boronic acid (1.2 equivalents), 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent), and sodium carbonate (3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents). The choice of a pre-formed palladium complex with a robust ligand like dppf is crucial for ensuring high catalytic activity and stability, especially when coupling with electron-deficient heteroaryl chlorides.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The aqueous-organic solvent mixture is standard for Suzuki couplings, as the water is essential for dissolving the inorganic base (sodium carbonate) and facilitating the transmetalation step of the catalytic cycle[9].
-
Degassing (Optional but Recommended): Seal the vial and purge the mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the sealed vial in a microwave reactor and heat the mixture to 120 °C for 30 minutes. Microwave irradiation is often used to accelerate the reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating[3].
-
Monitoring: After cooling, the reaction progress can be checked by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.
-
Washing: Wash the combined organic layer sequentially with water and then with brine. This removes the inorganic base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product, 2-(4-(1-morpholinoethyl)phenyl)-4-(trifluoromethyl)pyridine.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram outlines the key steps in the palladium-catalyzed cycle for the described synthesis.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
(4-(1-Morpholinoethyl)phenyl)boronic acid is a high-value building block for drug discovery programs. Its strategic design allows for the straightforward introduction of a pharmacokinetic-modulating morpholine group via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The provided protocol, based on a documented industrial synthesis, offers a validated starting point for researchers to construct novel biaryl and heteroaryl-aryl scaffolds. The versatility and functional group tolerance of this chemistry make it an indispensable tool in the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.
References
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link][1][2]
-
Bisyris, K., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link][3][4]
-
Martins, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link][10]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link][11]
-
Cravotto, G., et al. (2022). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 12(1), 89. Available at: [Link][12]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link][13]
-
Mekala, N., et al. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. RSC Advances, 8(28), 15863-15869. Available at: [Link][14][15][16]
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Sammons, R. D. (2012). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link][5]
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Seedion. (n.d.). (4-(1-Morpholinoethyl)phenyl)boronic acid. Retrieved from [Link][5]
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Wikipedia. (2023). Phenylboronic acid. Retrieved from [Link][7]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][9]
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The Strategic Application of (4-(1-Morpholinoethyl)phenyl)boronic Acid in the Synthesis of Potent and Selective Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibitor Drug Discovery
In the landscape of modern medicinal chemistry, the quest for highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, represent a significant class of therapeutic targets. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively modulate the function of specific kinases is therefore of paramount importance.
Within the vast chemical toolbox available to medicinal chemists, certain molecular scaffolds have emerged as "privileged" due to their ability to interact favorably with the ATP-binding site of multiple kinases, providing a robust foundation for the development of targeted therapies. (4-(1-Morpholinoethyl)phenyl)boronic acid has solidified its position as one such privileged building block. Its utility is prominently demonstrated in the synthesis of several clinically significant kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway.
This comprehensive guide provides an in-depth exploration of the application of (4-(1-Morpholinoethyl)phenyl)boronic acid in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale for its use, provide detailed experimental protocols, and present data that underscores its significance in the development of next-generation targeted therapeutics.
The Morpholinoethyl Moiety: A Key to Potency and Selectivity
The efficacy of (4-(1-Morpholinoethyl)phenyl)boronic acid as a synthon for kinase inhibitors is largely attributed to the physicochemical properties of the morpholinoethyl group. The morpholine ring, a saturated heterocycle, is a versatile pharmacophore in drug design.[1]
The key advantages conferred by the morpholinoethyl moiety include:
-
Enhanced Aqueous Solubility: The basic nitrogen atom of the morpholine ring is readily protonated at physiological pH, significantly improving the aqueous solubility of the final inhibitor. This is a critical parameter for oral bioavailability and overall drug-like properties.
-
Hydrogen Bonding Capabilities: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the protonated nitrogen can act as a hydrogen bond donor. These interactions can lead to strong and specific binding to amino acid residues within the kinase active site.[2]
-
Favorable Pharmacokinetic Profile: The morpholine ring is generally metabolically stable, contributing to a more predictable and favorable pharmacokinetic profile of the drug candidate.[1]
-
Structural Rigidity and Vectorial Orientation: The ethyl linker provides a degree of conformational flexibility, allowing the morpholine group to orient itself optimally within the binding pocket to engage in key interactions.
The structure-activity relationship (SAR) studies of numerous kinase inhibitors have consistently demonstrated that the incorporation of a morpholine moiety can significantly enhance potency and selectivity.[3] In the context of PI3K inhibitors, the morpholino group often occupies a region of the ATP-binding site that contributes to isoform selectivity.[2]
The Power of Suzuki-Miyaura Cross-Coupling: Forging the Core Structure
(4-(1-Morpholinoethyl)phenyl)boronic acid is primarily employed in the synthesis of kinase inhibitors via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and broad substrate scope.[4][5]
In the synthesis of kinase inhibitors, the Suzuki coupling enables the efficient linkage of the (4-(1-Morpholinoethyl)phenyl) moiety to a heterocyclic core, which typically serves as the primary scaffold that anchors the inhibitor to the hinge region of the kinase's ATP-binding pocket.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl/heteroaryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[5] The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity.
Application in the Synthesis of PI3K Inhibitors: A Case Study
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention.[8] Several potent and selective PI3K inhibitors have been developed, with a number of them incorporating the (4-(1-Morpholinoethyl)phenyl) moiety.
Notable PI3K Inhibitors Synthesized Using (4-(1-Morpholinoethyl)phenyl)boronic Acid or its Analogs:
| Kinase Inhibitor | Target Kinase(s) | Therapeutic Application |
| Idelalisib (Zydelig®) | PI3Kδ | Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), Small Lymphocytic Lymphoma (SLL)[9][10] |
| Duvelisib (Copiktra®) | PI3Kδ, PI3Kγ | Relapsed or refractory CLL/SLL and FL[11][12] |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | Investigational agent for various cancers |
The PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition
The following diagram illustrates the central role of PI3K in this critical signaling cascade and highlights the points of inhibition by the aforementioned drugs.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibitor action.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a kinase inhibitor utilizing (4-(1-Morpholinoethyl)phenyl)boronic acid via a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize these conditions based on the specific substrates and desired scale.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a heteroaryl chloride with (4-(1-Morpholinoethyl)phenyl)boronic acid.
Materials:
-
Heteroaryl chloride (1.0 eq)
-
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the heteroaryl chloride, (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.
Protocol 2: Product Characterization
The identity and purity of the synthesized kinase inhibitor should be confirmed by standard analytical techniques.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion and Future Perspectives
(4-(1-Morpholinoethyl)phenyl)boronic acid has proven to be a highly valuable and versatile building block in the synthesis of kinase inhibitors, particularly those targeting the PI3K signaling pathway. The inherent properties of the morpholinoethyl moiety contribute significantly to the potency, selectivity, and drug-like characteristics of the resulting inhibitors. The robustness and efficiency of the Suzuki-Miyaura cross-coupling reaction further enhance its utility in medicinal chemistry.
While its application has been most prominently demonstrated in the context of PI3K inhibitors, the favorable attributes of the (4-(1-Morpholinoethyl)phenyl) group suggest its potential for broader application in the design of inhibitors for other kinase families. As our understanding of the structural biology of kinases continues to expand, we anticipate that this privileged scaffold will continue to play a significant role in the development of novel and effective targeted therapies for a wide range of human diseases.
References
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. ([Link])
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? ([Link])
-
New Inhibitors of the PI3-K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). ([Link])
-
Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. ([Link])
-
The PI3K/Akt/mTOR pathway and inhibitors that target it. ([Link])
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A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. ([Link])
-
A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Publishing. ([Link])
-
A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. ([Link])
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ([Link])
-
Synthesis of idelalisib, 1 by Laurus Labs Ltd. ([Link])
-
Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ([Link])
-
Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. ([Link])
-
Synthesis and SAR of morpholine and its derivatives: A review update. ([Link])
-
Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases. ([Link])
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ([Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ([Link])
-
Synthesis of Duvelisib monohydrate. ([Link])
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. ([Link])
-
Synthesis of duvelisib (XXXXII). ([Link])
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. ([Link])
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. ([Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ([Link])
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. ([Link])
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ([Link])
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ([Link])
-
Suzuki Coupling. ([Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. ([Link])
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. ([Link])
-
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. ([Link])
-
Suzuki-Miyaura Coupling. ([Link])
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Application Note: Protocols for the Synthesis of Bio-relevant Derivatives from (4-(1-Morpholinoethyl)phenyl)boronic Acid
Introduction
(4-(1-Morpholinoethyl)phenyl)boronic acid is a versatile building block of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates two key features: the morpholinoethyl moiety, a common pharmacophore found in a range of bioactive compounds, including kinase inhibitors, and the synthetically tractable boronic acid handle.[1] Boronic acids are exceptionally useful intermediates due to their stability, low toxicity, and broad reactivity in various cross-coupling reactions.[2][3] This application note provides detailed, field-proven protocols for the derivatization of (4-(1-Morpholinoethyl)phenyl)boronic acid via two powerful and distinct transformations: the Suzuki-Miyaura reaction for carbon-carbon bond formation and the Chan-Lam coupling for carbon-nitrogen bond formation. These methods enable the rapid generation of diverse compound libraries for screening and lead optimization.
Part 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Principle and Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the creation of C(sp²)-C(sp²) bonds, most commonly for the synthesis of biaryl and substituted styrene motifs.[4][5] These structures are prevalent in pharmaceuticals and advanced materials.[6] The reaction employs a palladium catalyst to couple an organoboron species with an organic halide or triflate. Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the use of stable, non-toxic boronic acid reagents.[2]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is critical and requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex (boronate).[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-(1-Morpholinoethyl)-4'-methyl-1,1'-biphenyl
This protocol describes the coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid with 4-bromotoluene.
Materials:
-
(4-(1-Morpholinoethyl)phenyl)boronic acid (1.0 eq)
-
4-Bromotoluene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (4-(1-Morpholinoethyl)phenyl)boronic acid, 4-bromotoluene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Under a positive pressure of inert gas, add the catalyst, Pd(PPh₃)₄.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Attach a condenser, and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Data Table: Suzuki-Miyaura Reaction Condition Optimization
The following table provides a summary of reaction parameters for synthesizing a small library of derivatives.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | ~85-95% |
| 2 | 2-Chloropyridine | Pd(OAc)₂/SPhos (2%) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | ~70-85% |
| 3 | 1-Iodonaphthalene | PdCl₂(dppf) (3%) | Na₂CO₃ | DME/H₂O (4:1) | 85 | ~90-98% |
| 4 | 3-Bromothiophene | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | ~80-90% |
Part 2: Chan-Lam Coupling for C-N Bond Formation
Principle and Rationale
The Chan-Lam coupling is an oxidative cross-coupling reaction that forms aryl-nitrogen or aryl-oxygen bonds from arylboronic acids and N-H or O-H containing compounds, respectively. Unlike the palladium-catalyzed Buchwald-Hartwig amination, this reaction is catalyzed by inexpensive and abundant copper salts, typically Cu(OAc)₂. A key advantage is that the reaction can often be performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup. Atmospheric oxygen typically serves as the terminal oxidant to regenerate the active copper catalyst.
The proposed mechanism involves the formation of a copper(II)-aryl complex via transmetalation from the boronic acid. This complex can then coordinate with the amine. A subsequent reductive elimination from a transient Cu(III) species forges the C-N bond and produces a Cu(I) species, which is then re-oxidized by O₂ to complete the catalytic cycle.
Experimental Workflow: Chan-Lam Catalytic Cycle
Caption: A proposed catalytic cycle for the Chan-Lam N-arylation reaction.
Detailed Protocol: Synthesis of N-(4-(1-Morpholinoethyl)phenyl)piperidine
This protocol describes the N-arylation of piperidine with (4-(1-Morpholinoethyl)phenyl)boronic acid.
Materials:
-
(4-(1-Morpholinoethyl)phenyl)boronic acid (1.0 eq)
-
Piperidine (1.5 eq)
-
Copper(II) Acetate [Cu(OAc)₂] (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Molecular Sieves, 4 Å (activated powder)
-
Dichloromethane (DCM)
-
Open-mouth flask, magnetic stirrer
Procedure:
-
To a flask open to the atmosphere, add (4-(1-Morpholinoethyl)phenyl)boronic acid, copper(II) acetate, and activated 4 Å molecular sieves. The molecular sieves help to minimize the formation of the corresponding phenol byproduct by sequestering water.[2]
-
Add dichloromethane (DCM) as the solvent, followed by the amine (piperidine) and the base (triethylamine). The base serves to facilitate the reaction and sequester the acetic acid byproduct.
-
Stir the resulting blue-green suspension vigorously at room temperature. The reaction is typically open to the air, which provides the necessary oxygen for catalyst turnover.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper salts and molecular sieves.
-
Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Data Table: Chan-Lam Coupling Substrate Scope
| Entry | N-H Nucleophile | Catalyst (eq) | Base | Solvent | Temp | Yield (%) |
| 1 | Piperidine | Cu(OAc)₂ (1.2) | Et₃N | DCM | RT | ~75-85% |
| 2 | Aniline | Cu(OAc)₂ (1.2) | Pyridine | DCM | RT | ~60-75% |
| 3 | Imidazole | Cu(OAc)₂ (1.1) | Pyridine | MeCN | 50°C | ~80-90% |
| 4 | Benzamide | Cu(OAc)₂ (1.5) | K₃PO₄ | DMF | 80°C | ~50-65% |
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace. [Link]
-
Suzuki-Miyaura Cross Coupling. Chem-Station Int. Ed. [Link]
-
Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. PMC - NIH. [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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Application Notes & Protocols for C-C Bond Formation with (4-(1-Morpholinoethyl)phenyl)boronic acid
Introduction: A Versatile Building Block for Modern Drug Discovery
(4-(1-Morpholinoethyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry. The presence of the morpholinoethyl moiety offers desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive component in the synthesis of novel therapeutic agents. The boronic acid functional group enables its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl and heteroaryl structures.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-(1-Morpholinoethyl)phenyl)boronic acid in C-C bond formation. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A crucial aspect of this reaction is the activation of the boronic acid by a base, which facilitates the transmetalation step.[2] The choice of catalyst, ligand, base, and solvent is critical for a successful coupling, especially when dealing with functionalized substrates like (4-(1-Morpholinoethyl)phenyl)boronic acid.
Optimizing Reaction Conditions: A Data-Driven Approach
The presence of the morpholinoethyl group in the boronic acid introduces both steric bulk and a basic nitrogen atom, which can influence the reaction outcome. Therefore, careful selection of reaction parameters is paramount. The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid with an aryl bromide.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. For more challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands like dppf are often more effective.[4] |
| Ligand | (If using a simple Pd source) XPhos, SPhos, or RuPhos | For sterically demanding substrates, bulky biaryl phosphine ligands are recommended to promote both oxidative addition and reductive elimination.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | A strong, non-nucleophilic base is often required for efficient transmetalation, particularly with sterically hindered boronic acids.[3] |
| Solvent System | 1,4-Dioxane/Water (4:1 to 10:1) or Toluene/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[1] The ratio may need to be optimized for substrate solubility. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.[3] Microwave irradiation can also be an effective method for accelerating the reaction.[5] |
| Inert Atmosphere | Nitrogen or Argon | The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial.[1] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid with a representative aryl bromide.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
(4-(1-Morpholinoethyl)phenyl)boronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine (4-(1-Morpholinoethyl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base or solvent system | - Use a fresh batch of catalyst.- Ensure all glassware is dry and the system is properly purged with inert gas.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent ratios. |
| Protodeboronation | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Consider using the corresponding boronic ester for increased stability.[6]- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Certain palladium catalysts can promote homocoupling | - Rigorously exclude oxygen from the reaction.- Screen different palladium catalysts and ligands. |
| Difficulty in Purification | - Co-elution of product with byproducts or starting materials | - Optimize the mobile phase for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC. |
Conclusion
(4-(1-Morpholinoethyl)phenyl)boronic acid is a valuable reagent for the synthesis of complex molecules in drug discovery and materials science. By understanding the mechanism of the Suzuki-Miyaura reaction and carefully selecting the reaction conditions, researchers can successfully employ this building block to construct novel C-C bonds with high efficiency. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this versatile compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Cravotto, G., & Cintas, P. (2006). The Combined Use of Microwaves and Ultrasound: Improved Tools in Process Chemistry and Organic Synthesis. Chemistry – A European Journal, 12(29), 7586-7597.
-
ResearchGate. (n.d.). Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic acid.
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Accounts of Chemical Research, 45(6), 842–853.
- Google Patents. Process for purification of boronic acid and its derivatives.
-
Beilstein Journal of Organic Chemistry. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Available at: [Link]
- PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
-
ResearchGate. (n.d.). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. Available at: [Link]
- BenchChem. (2025).
-
PubMed. (2008). Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]
-
ResearchGate. (n.d.). Initial optimization studies carried out between 4-bromoacetophenone and phenylboronic acid. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Available at: [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Available at: [Link]
-
MDPI. (n.d.). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available at: [Link]
-
ResearchGate. (n.d.). Known methods for biaryl synthesis via oxidative phenol homocoupling.... Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
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- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4-(1-Morpholinoethyl)phenyl)boronic acid in Bioconjugation Techniques
Introduction: A Versatile Building Block for Aqueous Bioconjugation
(4-(1-Morpholinoethyl)phenyl)boronic acid is a specialized arylboronic acid derivative engineered for advanced bioconjugation applications. Its structure uniquely combines two key functionalities: a reactive boronic acid group and a tertiary amine-containing morpholinoethyl moiety. This combination imparts distinct advantages for researchers and drug development professionals.
The boronic acid group is a versatile chemical handle, renowned for its participation in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] It also engages in reversible covalent interactions with cis-diol-containing molecules like glycoproteins and saccharides.[2][3] The morpholinoethyl substituent is critical for enhancing aqueous solubility, a feature often necessary for reactions involving biological macromolecules which may be sensitive to organic solvents.[4] This improved solubility profile makes (4-(1-Morpholinoethyl)phenyl)boronic acid an excellent reagent for modifying proteins, antibodies, and other biomolecules under physiologically relevant conditions.[5][6][7]
These application notes provide a comprehensive guide to leveraging the unique properties of (4-(1-Morpholinoethyl)phenyl)boronic acid in two primary bioconjugation strategies: Palladium-catalyzed Suzuki-Miyaura cross-coupling for stable, irreversible conjugation, and boronate ester formation for reversible, stimulus-responsive linkages.
PART 1: Stable Bioconjugation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5] In the context of bioconjugation, this reaction allows for the precise and stable attachment of a boronic acid-containing molecule (like our subject compound) to a biomolecule that has been pre-functionalized with an aryl iodide or bromide.[8][9] This "tag-and-modify" approach is highly effective for labeling peptides, proteins, and nucleic acids.[9][10][11]
Causality and Experimental Rationale
The success of this reaction in an aqueous, biological milieu hinges on several factors:
-
Catalyst System: A water-soluble palladium (Pd) catalyst is essential.[12][13] The catalyst, typically a Pd(0) species generated in situ from a Pd(II) precursor like Palladium(II) acetate, is stabilized by hydrophilic ligands.[11] Ligands such as triphenylphosphine-3,3′,3′′-trisulfonate (TPPTS) or guanidine-based ligands prevent the catalyst from precipitating out of the aqueous solution and facilitate its interaction with both the biomolecule and the boronic acid.[10][11]
-
Aqueous Conditions: The reaction is performed in a buffered aqueous solution, typically at a slightly basic pH (pH 8-9).[10] This condition is crucial for activating the boronic acid for transmetalation to the palladium center and is generally compatible with the stability of many proteins.[5]
-
Reagent Solubility: The morpholinoethyl group on the boronic acid ensures its solubility in the aqueous buffer, maximizing its availability for the reaction and preventing the use of potentially denaturing organic co-solvents.[7]
Workflow and Mechanism Visualization
The overall workflow involves preparing the halogenated biomolecule, setting up the aqueous coupling reaction, and purifying the final conjugate.
Caption: Experimental workflow for Suzuki-Miyaura protein conjugation.
The underlying catalytic cycle is a well-established three-step process.
Caption: Simplified catalytic cycle of Suzuki-Miyaura cross-coupling.[5]
Detailed Protocol: Protein Labeling
This protocol describes the conjugation of (4-(1-Morpholinoethyl)phenyl)boronic acid to a protein pre-functionalized with an iodoaryl group.
Materials:
-
Iodoaryl-functionalized protein (e.g., antibody) at 5 mg/mL.
-
(4-(1-Morpholinoethyl)phenyl)boronic acid.
-
Palladium(II) acetate (Pd(OAc)₂).
-
1,1-Dimethylguanidine ligand.
-
Reaction Buffer: 100 mM phosphate buffer, pH 8.0.
-
Quenching Solution: 100 mM 3-mercaptopropionic acid.
-
DMSO (anhydrous).
-
Size Exclusion Chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: Ensure the iodoaryl-functionalized protein is in the Reaction Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Catalyst Preparation: Prepare a 10 mM stock solution of the palladium catalyst complex. In a microcentrifuge tube, dissolve Pd(OAc)₂ and 1,1-dimethylguanidine (1:2 molar ratio) in the Reaction Buffer. Causality Note: The ligand stabilizes the palladium in its active Pd(0) state and maintains its solubility in the aqueous medium.[10]
-
Boronic Acid Preparation: Prepare a 100 mM stock solution of (4-(1-Morpholinoethyl)phenyl)boronic acid in DMSO.
-
Conjugation Reaction:
-
To the protein solution, add the boronic acid stock solution to a final concentration of 1-5 mM (a 20-100 fold molar excess over the protein).
-
Initiate the reaction by adding the palladium catalyst stock solution to a final concentration of 0.1-0.2 mM.[10]
-
Incubate the reaction mixture at 37°C for 2-6 hours with gentle agitation.
-
-
Quenching and Purification:
-
Add the Quenching Solution to scavenge the palladium catalyst. Incubate for 15 minutes.
-
Purify the resulting bioconjugate using an SEC column equilibrated with a suitable storage buffer (e.g., PBS) to separate the labeled protein from excess reagents and catalyst.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling by mass spectrometry (ESI-MS or MALDI-MS).[14][15][16] An increase in mass corresponding to the addition of the (4-(1-Morpholinoethyl)phenyl) moiety confirms the reaction.
-
Assess purity and aggregation using SDS-PAGE and analytical SEC.
-
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | Facilitates boronic acid activation; must be balanced with protein stability.[5] |
| Temperature | 25 - 37°C | Balances reaction kinetics with protein stability.[10] |
| Boronic Acid Excess | 20 - 100 fold | Drives the reaction equilibrium towards the product. |
| Catalyst Conc. | 0.1 - 0.5 mM | Sufficient for catalysis without causing excessive protein damage.[10] |
PART 2: Reversible Bioconjugation via Boronate Ester Formation
Boronic acids can react with molecules containing cis-1,2 or -1,3 diols to form reversible cyclic boronate esters.[2][3] This chemistry is particularly relevant for targeting or labeling biomolecules rich in such diols, like glycoproteins, which are prevalent on cell surfaces and play key roles in biological recognition.[3]
Causality and Experimental Rationale
The formation and stability of the boronate ester bond are highly dependent on pH.[17]
-
Mechanism: The reaction proceeds via the condensation of the boronic acid with the diol.[17] The equilibrium between the uncharged trigonal boronic acid and the anionic tetrahedral boronate is key. While the tetrahedral form is more stable, the neutral trigonal form is generally more reactive towards diols.[17]
-
pH Dependence: In aqueous solutions, the boronate ester linkage is most stable at pH values slightly above the pKa of the boronic acid but dissociates under acidic conditions (e.g., pH < 5).[3] This pH-responsiveness is a powerful feature, allowing for the "capture" of glycoproteins at neutral or slightly alkaline pH and their "release" in an acidic environment, mimicking the conditions within endosomes or lysosomes.[18]
-
Affinity: The morpholino group, being electron-withdrawing, can lower the pKa of the proximal boronic acid, potentially facilitating ester formation at or near physiological pH (7.4).[19]
Workflow and Mechanism Visualization
The workflow for glycoprotein labeling is a straightforward binding, washing, and optional elution process.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for [orgc.research.vub.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progr...: Ingenta Connect [ingentaconnect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Chemical Sensors Using (4-(1-Morpholinoethyl)phenyl)boronic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (4-(1-Morpholinoethyl)phenyl)boronic acid (MEPBA) in the design and fabrication of advanced chemical sensors. Phenylboronic acids (PBAs) are a versatile class of synthetic receptors known for their ability to reversibly bind with 1,2- or 1,3-diols, a characteristic that makes them ideal for detecting saccharides and other biologically relevant molecules. The incorporation of a morpholinoethyl group onto the phenylboronic acid scaffold introduces unique physicochemical properties, including enhanced aqueous solubility and the potential for dual-mode sensing through both fluorescence and electrochemical readouts. This guide details the fundamental sensing mechanisms, provides step-by-step protocols for sensor fabrication and characterization, and discusses potential applications in biomedical diagnostics and pharmaceutical analysis.
Introduction: The Versatility of (4-(1-Morpholinoethyl)phenyl)boronic Acid in Chemical Sensing
(4-(1-Morpholinoethyl)phenyl)boronic acid is an emerging star in the field of synthetic receptor chemistry, primarily due to its sophisticated molecular architecture. The molecule integrates two key functional components: the boronic acid moiety, which acts as the primary recognition site for diol-containing analytes, and the morpholinoethyl group, which enhances aqueous solubility and can act as a signaling unit.
The fundamental sensing mechanism relies on the reversible covalent interaction between the boronic acid and the cis-diol groups of an analyte, such as a carbohydrate. This binding event modulates the electronic properties of the phenylboronic acid, leading to a measurable change in an optical or electrochemical signal. The Lewis acidity of the boron atom is a critical factor in this interaction, and the presence of the nitrogen atom in the morpholine ring can influence this acidity through intramolecular coordination, a phenomenon that can be exploited for creating pH-sensitive sensors.
Key Advantages of MEPBA in Sensor Design:
-
High Selectivity for Diols: The inherent affinity of the boronic acid group for 1,2- and 1,3-diols allows for the selective detection of saccharides and glycoproteins.
-
Aqueous Solubility: The morpholinoethyl substituent imparts significant hydrophilicity, enabling sensor operation in biological buffers and aqueous environments without the need for organic co-solvents.
-
Dual-Mode Detection Potential: The molecule's structure is amenable to both fluorometric and electrochemical detection methods, offering flexibility in sensor design and application.
-
pH-Dependent Response: The tertiary amine of the morpholine group can participate in intramolecular B-N coordination, making the binding affinity and signaling response tunable with pH.
Fundamental Sensing Mechanisms
The utility of MEPBA as a chemical sensor is rooted in its ability to transduce a molecular recognition event into a quantifiable signal. The primary mechanisms are detailed below.
Fluorometric Sensing
Many fluorometric sensors based on phenylboronic acid operate on the principle of Photoinduced Electron Transfer (PET). In a typical design, a fluorophore is covalently linked to the MEPBA molecule. In the unbound state, the lone pair of electrons on the morpholine nitrogen can quench the fluorescence of the nearby fluorophore through a PET process. Upon binding of a diol-containing analyte to the boronic acid, a conformational change or a change in the electronic properties of the boronic acid center can disrupt this PET process. This disruption "turns on" the fluorescence, leading to a signal that is proportional to the analyte concentration.
Diagram of the PET-based Sensing Mechanism:
Caption: PET-based fluorescence sensing with MEPBA.
Electrochemical Sensing
Electrochemical sensors utilizing MEPBA can be fabricated by immobilizing the molecule onto an electrode surface. The binding of a charged analyte or a change in the local environment upon binding a neutral analyte can alter the electrochemical properties of the modified electrode. For instance, the binding of a saccharide can change the charge distribution at the electrode-solution interface, which can be detected by techniques such as electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV). The change in impedance or the redox current can be correlated to the concentration of the analyte.
Diagram of the Electrochemical Sensing Workflow:
Caption: Workflow for electrochemical sensing.
Experimental Protocols
The following protocols provide a starting point for developing chemical sensors based on MEPBA. Optimization of concentrations, incubation times, and other parameters may be necessary for specific applications.
Protocol 1: Fluorometric Detection of Glucose
This protocol describes the use of a fluorescent dye-labeled MEPBA for the detection of glucose in an aqueous buffer.
Materials:
-
(4-(1-Morpholinoethyl)phenyl)boronic acid (MEPBA)
-
A suitable amine-reactive fluorescent dye (e.g., an NHS-ester of a fluorophore)
-
Glucose standards
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Fluorescence spectrophotometer
Procedure:
-
Synthesis of the Fluorescent Probe: a. Dissolve MEPBA (1 equivalent) and the amine-reactive fluorescent dye (1.1 equivalents) in anhydrous DMF. b. Add triethylamine (2 equivalents) to the solution to act as a base. c. Stir the reaction mixture at room temperature overnight, protected from light. d. Purify the resulting fluorescently labeled MEPBA by size-exclusion chromatography to remove unreacted dye. e. Characterize the product by mass spectrometry and UV-Vis spectroscopy.
-
Preparation of Solutions: a. Prepare a stock solution of the fluorescent MEPBA probe in PBS. b. Prepare a series of glucose standards of known concentrations in PBS.
-
Fluorescence Measurement: a. In a 96-well plate or a cuvette, add a fixed concentration of the fluorescent MEPBA probe to each well/cuvette. b. Add varying concentrations of the glucose standards to the wells/cuvettes. c. Incubate the plate/cuvettes at room temperature for 15 minutes to allow for binding equilibrium to be reached. d. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: a. Plot the fluorescence intensity as a function of glucose concentration. b. Fit the data to a suitable binding isotherm (e.g., the Langmuir model) to determine the binding constant and the limit of detection.
Expected Results:
A dose-dependent increase in fluorescence intensity should be observed with increasing glucose concentration.
Table 1: Example Data for Fluorometric Glucose Sensing
| Glucose Concentration (mM) | Fluorescence Intensity (a.u.) |
| 0 | 100 |
| 1 | 150 |
| 5 | 350 |
| 10 | 600 |
| 20 | 850 |
| 50 | 1200 |
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Dopamine Detection
This protocol outlines the fabrication of an MEPBA-modified electrode for the label-free detection of dopamine, which contains a catechol group (a cis-diol).
Materials:
-
Gold screen-printed electrodes
-
(4-(1-Morpholinoethyl)phenyl)boronic acid (MEPBA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
11-Mercaptoundecanoic acid (MUA)
-
Ethanol
-
Phosphate buffer (pH 7.4)
-
Dopamine standards
-
Potassium ferricyanide/ferrocyanide solution (for EIS)
-
Potentiostat with EIS capability
Procedure:
-
Electrode Modification: a. Clean the gold electrodes by cycling the potential in sulfuric acid. b. Immerse the cleaned electrodes in an ethanolic solution of MUA to form a self-assembled monolayer (SAM). c. Activate the carboxylic acid groups of the MUA SAM by incubating the electrodes in a freshly prepared aqueous solution of EDC and NHS. d. Immerse the activated electrodes in a solution of MEPBA in phosphate buffer to covalently attach the MEPBA to the SAM. e. Rinse the electrodes thoroughly with buffer to remove any non-specifically bound MEPBA.
-
Electrochemical Measurements: a. Perform EIS measurements in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to obtain a baseline impedance spectrum for the MEPBA-modified electrode. b. Incubate the modified electrodes in solutions containing different concentrations of dopamine for 30 minutes. c. After incubation, rinse the electrodes and perform EIS measurements again in the redox probe solution.
-
Data Analysis: a. Model the impedance spectra using an equivalent circuit to extract the charge transfer resistance (Rct). b. Plot the change in Rct (ΔRct) as a function of dopamine concentration. c. The increase in Rct upon dopamine binding is due to the formation of an insulating layer on the electrode surface, which hinders the electron transfer of the redox probe.
Table 2: Example Data for EIS Dopamine Sensing
| Dopamine Concentration (µM) | Charge Transfer Resistance (Rct, Ω) | ΔRct (Ω) |
| 0 | 500 | 0 |
| 0.1 | 650 | 150 |
| 1 | 1200 | 700 |
| 10 | 2500 | 2000 |
| 50 | 4000 | 3500 |
| 100 | 5500 | 5000 |
Applications and Future Directions
The unique properties of (4-(1-Morpholinoethyl)phenyl)boronic acid open up a wide range of applications in chemical sensing.
-
Biomedical Diagnostics: The ability to detect glucose and other biologically relevant diols makes MEPBA-based sensors promising for the development of continuous glucose monitors for diabetes management and for the detection of cancer biomarkers (e.g., glycoproteins).
-
Drug Development: These sensors can be used to screen for compounds that interact with carbohydrate-binding proteins or to monitor the concentration of drugs that contain diol functionalities.
-
Environmental Monitoring: MEPBA-based sensors could be adapted for the detection of environmental pollutants that contain diol groups.
Future research will likely focus on integrating MEPBA into more complex sensing platforms, such as microfluidic devices and wearable sensors. Furthermore, the development of new synthetic derivatives with enhanced selectivity and sensitivity will continue to expand the utility of this versatile molecule.
References
-
Phenylboronic Acids in Saccharide Recognition. Chemical Reviews. [Link]
-
Boronic Acid-Based Sensors for Saccharide Detection. Chemical Society Reviews. [Link]
-
Electrochemical Sensors Based on Boronic Acid-Modified Interfaces. Analytical Chemistry. [Link]
-
Fluorescent Boronic Acid Derivatives as Receptors for Carbohydrates. Topics in Fluorescence Spectroscopy. [Link]
Application Note: A Guide to the Scale-Up Synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid
Abstract: (4-(1-Morpholinoethyl)phenyl)boronic acid is a critical building block in contemporary medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures for drug discovery programs. Transitioning the synthesis of this key intermediate from the laboratory bench to pilot or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and process safety. This document provides an in-depth guide for researchers, process chemists, and drug development professionals on the key considerations for the robust and scalable synthesis of this compound. We will explore the prevailing synthetic strategies, dissect critical process parameters, and offer detailed protocols for synthesis and purification, grounded in established chemical principles and industrial best practices.
Strategic Overview: The Grignard Pathway to Aryl Boronic Acids
The most industrially viable and common method for preparing aryl boronic acids involves the reaction of an organometallic species, typically a Grignard reagent, with a borate ester.[1][2] This approach is favored for its high atom economy and the relatively low cost of starting materials. The synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid follows this classic pathway, which can be conceptually divided into three core stages: Grignard reagent formation, borylation, and hydrolytic work-up.
However, the apparent simplicity of this sequence belies the complexities of its execution on a large scale. The primary challenge lies in controlling the reactivity of the Grignard reagent to prevent over-addition to the boron center, which leads to the formation of undesired borinic acid (Ar₂BOH) and triarylborane (Ar₃B) impurities.[3][4]
Caption: High-level workflow for the synthesis of the target boronic acid.
Critical Process Parameters (CPPs) for Successful Scale-Up
Scaling a synthesis requires a shift in focus from yield alone to process robustness, safety, and product quality. The following parameters are critical for the successful scale-up of (4-(1-Morpholinoethyl)phenyl)boronic acid synthesis.
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration & Rationale |
| Reagent Stoichiometry | 1.1 - 1.5 eq. Borate Ester | Maintain ≥1.5 eq. Borate Ester: Crucial for minimizing borinic acid byproducts.[5] On a large scale, localized concentration gradients due to inefficient mixing can deplete the borate ester, favoring over-addition. Using a slight excess ensures the Grignard reagent is quenched by the desired electrophile. |
| Temperature Control | -78°C to 0°C | -10°C to 0°C is a practical target: While cryogenic temperatures offer maximum selectivity, they are energy-intensive and costly at scale. A range of -10°C to 0°C provides a good balance between selectivity and operational feasibility.[5] The highly exothermic nature of both Grignard formation and quenching demands robust reactor cooling capacity. |
| Addition Mode & Rate | Grignard added to Borate Ester | Inverse Addition is Mandatory: The solution of the Grignard reagent must be added slowly to the chilled solution of the borate ester. This maintains an excess of the borate ester throughout the reaction, statistically favoring the formation of the desired mono-alkylation product.[4] |
| Solvent System | Anhydrous THF or Diethyl Ether | THF is preferred; consider mixed solvents: THF is generally preferred for its ability to solvate the Grignard reagent. On an industrial scale, mixed solvent systems (e.g., THF/toluene) may be employed to improve the process safety profile and facilitate work-up.[1] |
| Mixing Efficiency | Magnetic Stirring | Mechanical Agitation (Baffled Reactor): Efficient mixing is paramount to ensure rapid heat dissipation and prevent localized "hot spots" during Grignard formation and quenching. In large vessels, poor mixing can lead to a runaway reaction or a significant increase in impurities.[6] |
Detailed Scale-Up Protocol: Synthesis (Multi-Kilogram Scale)
This protocol outlines a representative procedure for a multi-kilogram synthesis. All operations should be conducted in an appropriate reactor under an inert nitrogen atmosphere.
Materials:
-
4-(1-Bromoethyl)phenyl precursor
-
Magnesium turnings
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Aqueous Sulfuric Acid (H₂SO₄)
Protocol:
-
Reactor Preparation:
-
Ensure the primary reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with magnesium turnings (1.1 eq.).
-
-
Grignard Reagent Formation:
-
Add a small portion (~5-10%) of a solution of the 4-(1-bromoethyl)phenyl precursor (1.0 eq.) in anhydrous THF to the magnesium turnings to initiate the reaction.
-
Process Rationale: Initiation is often confirmed by a noticeable exotherm. If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
-
Once initiated, add the remaining precursor solution dropwise, maintaining the internal temperature below 40-50°C using reactor cooling.
-
After the addition is complete, stir the mixture at ambient temperature for 1-2 hours to ensure complete consumption of the magnesium.
-
-
Borylation Reaction:
-
In a separate, dry, and inerted reactor, charge triisopropyl borate (1.5 eq.) and anhydrous THF.
-
Cool this solution to between -10°C and 0°C.
-
Process Rationale: Using a hindered borate ester like triisopropyl borate sterically discourages the second and third additions of the Grignard reagent.[4]
-
Slowly transfer the prepared Grignard reagent solution into the chilled borate ester solution via a cannula or pump, ensuring the internal temperature does not exceed 0°C.
-
Once the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.
-
-
Quench and Hydrolysis:
-
Slowly add the reaction mixture to a separate vessel containing chilled (0-10°C) 10% aqueous sulfuric acid.
-
Process Rationale: This is a highly exothermic quench that hydrolyzes the boronic ester to the boronic acid and neutralizes the magnesium salts. Careful control of the addition rate and temperature is critical for safety.
-
Stir the resulting biphasic mixture vigorously for 30-60 minutes.
-
-
Initial Isolation:
-
Allow the layers to separate. Remove the aqueous layer.
-
The organic layer containing the crude product can be concentrated or used directly in the purification step.
-
Purification: Achieving High Purity for Pharmaceutical Use
For pharmaceutical applications, controlling the impurity profile is as important as the synthesis itself. A highly effective and scalable method for purifying boronic acids leverages their acidic nature.[7]
Caption: Workflow for the purification of boronic acids via base extraction.
Protocol: Purification via Base Extraction and Acidic Precipitation
-
Dissolution: Dissolve the crude product from the synthesis step in a suitable water-immiscible organic solvent like ethyl acetate or toluene.
-
Base Extraction: Transfer the organic solution to a reactor and add a 1-2 M aqueous solution of sodium hydroxide (NaOH).[8] Stir vigorously. The boronic acid will deprotonate to form the water-soluble sodium boronate salt.
-
Layer Separation: Stop agitation and allow the layers to separate. The upper organic layer contains non-acidic impurities, while the lower aqueous layer contains the product salt. Drain and discard the organic layer.
-
Acidification & Precipitation: Cool the aqueous layer to 0-10°C. Slowly add a 2 M solution of hydrochloric acid (HCl) or sulfuric acid until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate as a solid.
-
Final Isolation: Filter the solid product, wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
Analytical Control and Safety Considerations
A robust analytical strategy is essential to ensure consistent quality and safety.
| Analytical Test | Method | Specification (Typical) | Purpose |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the chemical structure of the final product. |
| Purity | HPLC-UV[9] | ≥98.5% | Quantifies the main component and detects impurities. |
| Impurity Profile | LC-MS[10][11] | Identify and quantify key impurities (e.g., borinic acid). | Characterizes process-related impurities and degradation products. |
| Residual Solvents | Headspace GC | Per ICH guidelines | Ensures solvents used in the process are removed to safe levels. |
| Genotoxicity | Ames Test | Negative | Critical: Some boronic acids have been shown to be mutagenic.[12] This is a key safety assessment for any new intermediate intended for use in API synthesis. |
Safety & Handling:
-
Grignard Reagents: Highly flammable and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere. Appropriate fire-suppression equipment must be readily available.
-
Boronic Acid Mutagenicity: Recent studies have highlighted that some boronic acids can act as chemical mutagens.[12][13] Therefore, the final product should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, with containment measures like a fume hood to prevent inhalation of dust.
-
Exothermic Reactions: The synthesis involves several highly exothermic steps. A thorough process safety review, including reaction calorimetry, is recommended before scaling to ensure the reactor's cooling capacity is sufficient to control the process.
Conclusion
The scale-up synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid is a manageable process when key parameters are carefully controlled. Success hinges on a deep understanding of the underlying chemistry, particularly the need to suppress over-addition during the borylation step through inverse addition, careful temperature control, and appropriate reagent stoichiometry. A well-designed purification strategy based on the compound's acidic properties is essential for achieving the high purity required for pharmaceutical manufacturing. Finally, a comprehensive analytical and safety program ensures the production of a consistent, high-quality intermediate while protecting personnel and the environment.
References
- ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- BenchChem. (n.d.).
- Wikipedia. (2023). Boronic acid.
- ResearchGate. (2016).
- ResearchGate. (n.d.). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- RSC Publishing. (n.d.).
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Preparation method of arylboronic acid compound.
- Google Patents. (n.d.). Synthesis of aryl boronic acids.
- RSC Publishing. (2020). Efficiently self-healing boronic ester crystals.
- PubMed Central. (n.d.).
- Oxford Academic. (2012).
- ACS Publications. (n.d.).
- PubMed Central. (n.d.).
- ACS Publications. (n.d.).
Sources
- 1. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (4-(1-Morpholinoethyl)phenyl)boronic acid
Introduction: Understanding the Challenge
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, its efficiency can be compromised when using substrates with certain functional groups. (4-(1-Morpholinoethyl)phenyl)boronic acid represents a common class of "challenging" substrates due to the presence of a Lewis basic morpholino group. The nitrogen atom's lone pair of electrons can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Furthermore, this substrate's polarity can create solubility challenges, and like many functionalized boronic acids, it is susceptible to competitive protodeboronation.[3]
This guide provides a structured approach to diagnosing and resolving low-yield issues encountered with this specific boronic acid, moving from quick-fix FAQs to in-depth, mechanistically-grounded troubleshooting.
Part 1: Frequently Asked Questions (Quick Diagnosis)
This section addresses the most common initial problems.
Q1: My reaction shows little to no product formation. What are the first things I should absolutely verify?
A1: Before exploring complex optimizations, always confirm the fundamentals. These factors are responsible for a majority of failed reactions.[4][5]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent was properly degassed (freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.[4][6]
-
Reagent Quality & Activity:
-
Palladium Catalyst: Pd(0) sources like Pd(PPh₃)₄ can degrade on the shelf. Pd(II) precatalysts (e.g., Pd(OAc)₂, palladacycles) are more stable but require in situ reduction.[7] If in doubt, use a fresh bottle or a robust precatalyst like a Buchwald G3 or G4 palladacycle.[8]
-
Boronic Acid: Boronic acids can slowly degrade via dehydration to form cyclic boroxines or undergo protodeboronation upon storage.[6] Use freshly purchased material or check the purity of your existing stock by NMR.
-
Q2: My starting aryl halide is consumed, but the yield of my desired product is low, and I see a significant amount of a biphenyl byproduct derived from my boronic acid. What is happening?
A2: This strongly suggests homocoupling of the boronic acid. This side reaction is typically caused by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the R-R coupled product instead of the desired R-R' product.[4] Rigorous degassing of solvents and careful maintenance of an inert atmosphere are critical to prevent this.
Q3: I am recovering mostly deboronated starting material (ethylbenzene substituted with a morpholino group). What is this side reaction and how can I stop it?
A3: You are observing protodeboronation, a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] This is particularly prevalent with electron-rich or heteroatom-containing aryl boronic acids.
-
Primary Cause: The presence of protic sources (like water or alcohols) in the reaction mixture, often exacerbated by the choice of base.
-
Quick Solution: Switch to strictly anhydrous conditions. Use a dry, aprotic solvent (e.g., dioxane, toluene) and a non-hydroxide base like potassium phosphate (K₃PO₄).[9]
Part 2: In-Depth Troubleshooting & Optimization
If the quick fixes above do not resolve the issue, a more systematic approach is required. Below, we dissect the reaction by component to identify the root cause of low yield.
The Boronic Acid: Stability and Activation
The primary challenge with (4-(1-Morpholinoethyl)phenyl)boronic acid is its inherent instability and potential for catalyst inhibition.
-
Problem: Catalyst poisoning by the morpholino nitrogen. The lone pair on the nitrogen can coordinate to the palladium center, occupying a coordination site needed for the catalytic cycle to proceed.
-
Solution 1: Choice of Ligand: This is the most effective strategy. Using bulky, electron-rich phosphine ligands creates a sterically shielded and highly active palladium center that is less susceptible to coordination by the substrate's nitrogen atom. Biaryl phosphine ligands (Buchwald ligands) are the industry standard for this purpose.[10]
-
Solution 2: Boronic Acid Protection: In cases of severe instability (protodeboronation), the boronic acid can be converted to a more stable derivative prior to the coupling reaction.
-
In a vial equipped with a stir bar, dissolve the (4-(1-Morpholinoethyl)phenyl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
While stirring, add diethanolamine (1.0 equiv) dropwise.
-
A precipitate will form. Continue stirring the slurry for 15-20 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable DEA adduct can now be used directly in your Suzuki coupling reaction.
The Catalytic System: Palladium and Ligands
The choice of catalyst and ligand is the most critical parameter for successfully coupling substrates with coordinating groups.
-
Problem: The standard Pd(PPh₃)₄ is often inefficient for this type of substrate because the triphenylphosphine ligand can dissociate, leaving a coordination site open for the morpholino nitrogen to bind and inhibit the catalyst.
-
Solution: Employ modern, specialized catalyst systems.
-
Bulky Biaryl Phosphine Ligands: These are the first choice for challenging substrates. Their steric bulk accelerates the reductive elimination step and their electron-donating nature promotes the initial oxidative addition.[9][10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them an excellent alternative for difficult couplings.[10]
-
| Catalyst/Precatalyst | Recommended Ligand | Typical Loading | Rationale & Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos , SPhos , RuPhos | 1-3 mol% Pd, 1.1-1.2x Ligand:Pd | Industry-standard Buchwald ligands for hindered and heteroatom-containing substrates.[10] |
| XPhos Pd G3/G4 | (Pre-complexed) | 1-3 mol% | Air-stable precatalysts that provide a reliable source of the active Pd(0)L species, improving reproducibility.[8] |
| PEPPSI™-IPr or PEPPSI™-SIPr | (Pre-complexed) | 2-5 mol% | Highly active NHC-based precatalysts, excellent for challenging aryl chlorides and substrates prone to catalyst inhibition. |
The Base: More Than Just a Proton Scavenger
The base plays a crucial role in the Suzuki reaction by activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[12][13][14]
-
Problem: An incorrect base can either fail to activate the boronic acid efficiently or, if too harsh or nucleophilic, can promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.
-
Solution: Match the base to the solvent and substrate sensitivity.
| Base | Solvent System | Strength | Advantages & Disadvantages |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | Moderate | Good general-purpose bases. The aqueous component is necessary for solubility but increases the risk of protodeboronation.[15] |
| K₃PO₄ | Anhydrous Dioxane, Toluene | Strong, non-nucleophilic | Highly recommended for this substrate. Minimizes protodeboronation by allowing for anhydrous conditions. Its strength effectively promotes boronate formation.[9][10] |
| K-Ot-Bu | Anhydrous THF, Toluene | Very Strong | Can be effective for very hindered couplings but may be too harsh for substrates with sensitive functional groups. |
The Solvent: A Balancing Act
The solvent must solubilize the polar boronic acid, the typically less-polar aryl halide, the base, and the catalyst system.[16][17]
-
Problem: A single solvent often cannot effectively dissolve all components. Poor solubility leads to a slow, incomplete reaction.
-
Solution: Use a mixed or appropriate aprotic polar solvent system.
-
Dioxane/Water (e.g., 10:1): A classic choice that balances polarity. However, the water content necessitates careful monitoring for protodeboronation.
-
Anhydrous Dioxane or 2-MeTHF: When paired with a base like K₃PO₄, these are excellent choices for minimizing water-related side reactions. 2-MeTHF is a greener alternative to THF and dioxane.[9]
-
Toluene: A good non-polar choice, often used for higher temperature reactions, but may require a phase-transfer catalyst if solubility is poor.
-
Part 3: Visual Guides & Protocols
Catalytic Cycle and Inhibition Pathway
Caption: The catalytic cycle can be halted if the morpholino nitrogen reversibly binds to the active Pd(0) catalyst.
Troubleshooting Decision Tree
Caption: A step-by-step decision tree to diagnose and solve low-yield issues.
Recommended General Protocol
This protocol is a robust starting point for the title substrate, designed to minimize common side reactions.
-
Reaction Setup: To a dry Schlenk flask equipped with a stir bar, add your aryl halide (1.0 equiv), (4-(1-Morpholinoethyl)phenyl)boronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) 3-5 times to render the atmosphere inert.
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%).
-
Solvent Addition: Via syringe, add anhydrous, degassed solvent (e.g., dioxane or 2-MeTHF) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Omega. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]
-
The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie. Available at: [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. Available at: [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
-
Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Request PDF. Available at: [Link]
-
An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Protodeboronation of (4-(1-Morpholinoethyl)phenyl)boronic acid
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing (4-(1-Morpholinoethyl)phenyl)boronic acid in their synthetic workflows. The presence of a basic morpholino moiety introduces specific stability challenges, primarily an increased susceptibility to protodeboronation. This document provides an in-depth analysis of the underlying mechanisms and offers practical, field-tested solutions to ensure the integrity of your starting material and maximize the yield of your desired cross-coupling products.
Section 1: Understanding the Core Instability
FAQ 1: I'm observing significant loss of my starting material and formation of 4-ethylmorpholine as a byproduct. What is happening?
Answer: You are observing protodeboronation, a common undesired side reaction in which the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] For (4-(1-Morpholinoethyl)phenyl)boronic acid, this process is particularly challenging due to the basic nitrogen atom within the morpholinoethyl substituent.
The Causality Behind the Instability:
Unlike simple arylboronic acids, which primarily undergo protodeboronation under strongly acidic or basic conditions, molecules containing a basic nitrogen atom can follow a unique decomposition pathway.[1] Under neutral or near-neutral pH conditions, the molecule can exist as a zwitterion. This zwitterionic form is highly susceptible to rapid, unimolecular fragmentation, leading to the cleavage of the carbon-boron bond.[1]
-
Acid-Catalyzed Pathway: At low pH, the reaction is catalyzed by acid, involving protonolysis of the boronic acid.[1][2]
-
Base-Catalyzed Pathway: At high pH (typically >10), the reaction proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻), which is then protonated by a proton source like water.[3][4][5] This is a common issue in Suzuki-Miyaura reactions which often employ strong bases.[3]
-
Zwitterion-Mediated Pathway (Specific to this Molecule): The presence of the basic morpholino group allows for the formation of a zwitterionic intermediate, which can rapidly decompose. This pathway can be significant even under neutral pH conditions, making this particular boronic acid inherently less stable than analogues lacking the basic amine functionality.[1]
Below is a diagram illustrating the proposed zwitterionic pathway leading to protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Experimental Parameter Optimization Details:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong bases (e.g., NaOH, KOH) in aqueous media. | Switch to milder, non-hydroxide bases like K₃PO₄ or K₂CO₃. [6][7]These bases are effective at promoting the catalytic cycle but are less aggressive in promoting the base-catalyzed protodeboronation pathway. [3][6] |
| Temperature | High temperatures (>100 °C). | Lower the reaction temperature to the 60-80 °C range. [6]Elevated temperatures accelerate both desired and undesired reactions; lowering the temperature can disproportionately slow the rate of protodeboronation. |
| Catalyst System | A slow or inefficient catalyst (e.g., Pd(PPh₃)₄). | Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive cross-coupling, minimizing the time available for the boronic acid to decompose. [1][6][8] |
| Solvent | Excessive water in the reaction mixture. | Use anhydrous conditions or minimize the amount of water. While some water can be beneficial for the Suzuki cycle, it is a necessary proton source for protodeboronation. [6]Consider solvent systems like dioxane or 2-MeTHF with minimal water content. [7] |
Section 3: Advanced Strategies for Unstable Boronic Acids
FAQ 3: Even with optimized conditions, my boronic acid shows signs of degradation. What are more robust, "bulletproof" strategies?
Answer: When a boronic acid is inherently unstable, the most effective strategy is to convert it into a more stable derivative that can participate in a "slow-release" of the active boronic acid under the reaction conditions. [1][3]This keeps the instantaneous concentration of the unstable boronic acid low, suppressing side reactions. [1]The two most common and effective surrogates are N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts.
| Derivative | Structure | Advantages | Disadvantages |
| Boronic Acid | Ar-B(OH)₂ | Commercially available, no derivatization needed. | Prone to protodeboronation, especially with basic substituents. [1]Limited shelf-life. |
| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable to air, moisture, and chromatography. [9]Enables slow release of boronic acid in the reaction, minimizing decomposition. [1][9] | Requires an additional synthetic step for preparation. The release requires specific basic conditions (e.g., K₃PO₄ in H₂O). [9] |
| Trifluoroborate | [Ar-BF₃]K | Crystalline, air- and moisture-stable solids with long shelf-lives. [10]Reduced rate of protodeboronation compared to boronic acids. [11] | Requires an additional synthetic step for preparation. Can sometimes exhibit different reactivity profiles. |
Protocol 1: Preparation of (4-(1-Morpholinoethyl)phenyl) MIDA boronate
This protocol is adapted from standard procedures for MIDA boronate formation. [9]
-
Setup: To a round-bottom flask, add (4-(1-Morpholinoethyl)phenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting boronic acid. The reaction is typically complete within 2-4 hours. Water is removed as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature. Add acetonitrile to precipitate the MIDA boronate.
-
Purification: Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to yield the pure MIDA boronate ester, which can be stored at room temperature for extended periods.
Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol demonstrates the use of the stable MIDA boronate in a slow-release cross-coupling reaction. [9]
-
Reagents: In a reaction vessel, combine the aryl halide (1.0 equiv), the prepared MIDA boronate (1.2 equiv), Pd(OAc)₂ (5 mol %), and SPhos (10 mol %).
-
Base and Solvent: Add finely ground K₃PO₄ (7.5 equiv). Add a 5:1 mixture of dioxane/H₂O to achieve a concentration of 0.07 M with respect to the aryl halide.
-
Degassing: Thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the sealed reaction vessel to 60 °C for 6-12 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Wikipedia. Protodeboronation. [Link]
-
Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Yang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35273–35277. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]
-
Al-Zoubi, R. M. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(11), 2530–2542. [Link]
-
Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Puffer, B., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. aspuru.substack.com [aspuru.substack.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Products of (4-(1-Morpholinoethyl)phenyl)boronic Acid
A Guide for Researchers and Process Chemists
Welcome to the technical support center for navigating the unique purification challenges associated with products derived from (4-(1-Morpholinoethyl)phenyl)boronic acid. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. As Senior Application Scientists, we have designed this resource to provide not only solutions but also the underlying chemical principles to empower your research and development.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why are purification outcomes for my Suzuki coupling reaction with (4-(1-Morpholinoethyl)phenyl)boronic acid inconsistent?
This is a common issue that stems from the unique bifunctional nature of the starting material. The molecule contains a basic morpholino group (pKa of the conjugate acid is ~8.5) and an acidic boronic acid moiety (pKa ~8.8). This amphoteric character can lead to several complications:
-
Emulsion Formation: During aqueous workups, the molecule can act as a surfactant, leading to persistent emulsions that make phase separation difficult.
-
Poor Chromatographic Behavior: The basic morpholine can interact strongly with the acidic silica gel surface, causing significant peak tailing, smearing, or even irreversible binding of the product. The boronic acid can also interact with silica.
-
Solubility Issues: The zwitterionic nature of the molecule at neutral pH can affect its solubility in standard organic solvents, complicating extraction and crystallization.
Understanding these properties is the first step to designing a robust purification strategy.
FAQ 2: What are the most common impurities I should expect?
Beyond unreacted starting materials, the primary impurities are typically byproducts of the boronic acid chemistry itself.
-
Homocoupling Product (Biphenyl): Your aryl halide starting material can couple with itself to form a biphenyl impurity.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, particularly under harsh reaction conditions or extended reaction times, leading to the formation of 4-(1-morpholinoethyl)benzene.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers called boroxines. These can complicate NMR interpretation and chromatography but are often converted back to the boronic acid during aqueous workup or chromatography on silica gel.
A summary of common impurities and their characteristics is presented below.
| Impurity Type | Chemical Name Example | Key Challenge | Mitigation Strategy |
| Unreacted Boronic Acid | (4-(1-Morpholinoethyl)phenyl)boronic acid | Amphoteric nature complicates extraction and chromatography. | Acid/base extraction; specialized chromatography. |
| Homocoupling Product | Biphenyl derivative | Often has similar polarity to the desired product. | Careful optimization of chromatography; recrystallization. |
| Protodeboronation | 4-(1-Morpholinoethyl)benzene | Can be difficult to separate from the product due to similar structure. | Use milder reaction conditions; minimize reaction time. |
| Boroxine | Trimeric anhydride of the boronic acid | Complicates analysis (NMR, LC-MS). | Aqueous workup; exposure to silica gel. |
Part 2: Troubleshooting Purification Workflows
This section provides a logical, step-by-step guide to troubleshooting common purification issues. The workflow emphasizes a systematic approach to isolating your desired product.
Caption: A decision-making workflow for purifying products from (4-(1-Morpholinoethyl)phenyl)boronic acid reactions.
Scenario 1: "My product is streaking badly on a silica gel column."
Cause: This is a classic sign of strong interaction between the basic morpholine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This ionic interaction is much stronger than standard dipole-dipole interactions, leading to poor elution behavior.
Solution: Eluent Modification
The most straightforward solution is to add a small amount of a competitive base to the mobile phase.
-
Recommended Additive: Triethylamine (Et₃N)
-
Concentration: 0.1 - 1% (v/v)
The triethylamine is a stronger base than your product's morpholine group and will preferentially bind to the active sites on the silica, effectively "masking" them. This allows your product to elute based on polarity with significantly improved peak shape.
Protocol: Column Chromatography with a Basic Modifier
-
Dry Load the Sample: Pre-adsorb your crude material onto a small amount of silica gel. This often gives better resolution than a liquid load.
-
Prepare the Mobile Phase: Select a primary solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). To this system, add 0.5% triethylamine. Ensure it is thoroughly mixed.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the triethylamine-modified mobile phase. This is a critical step to ensure the entire stationary phase is neutralized.
-
Run the Column: Proceed with the chromatography as usual. You should observe sharper, more symmetrical peaks.
Scenario 2: "I'm losing my product during the aqueous workup."
Cause: The amphoteric nature of your product can give it partial solubility in both aqueous and organic phases, especially near neutral pH. If your product retains the boronic acid moiety, it can be deprotonated by a basic aqueous wash (e.g., NaHCO₃ solution), forming an anionic boronate salt that is highly water-soluble. Conversely, an acidic wash (e.g., 1M HCl) will protonate the morpholine, forming a cationic ammonium salt that also partitions into the aqueous layer.
Solution: pH-Controlled Liquid-Liquid Extraction
This technique leverages the pH-dependent solubility of your product to separate it from neutral organic impurities.
Caption: Workflow for purification using acid/base extraction.
Protocol: Acid-Base Extraction for Product Isolation
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Your morpholino-containing product will become protonated and move into the aqueous phase. Most neutral organic impurities (like biphenyl homocoupling byproducts) will remain in the organic layer.
-
Separate Layers: Discard the organic layer containing the neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 5M NaOH, until the pH is >10. This deprotonates the morpholinium ion, making the product neutral and organic-soluble again.
-
Back-Extraction: Extract the now basic aqueous layer multiple times with fresh EtOAc or DCM.
-
Combine and Dry: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Part 3: Advanced Strategies & Considerations
What if standard methods fail? Alternative Stationary Phases.
If triethylamine-modified silica gel does not provide adequate separation, consider alternative stationary phases that are less acidic.
| Stationary Phase | Principle of Operation | Best For |
| Alumina (Basic or Neutral) | Less acidic than silica; provides different selectivity. | Separating compounds that are sensitive to acid or bind irreversibly to silica. |
| C18 Reverse-Phase Silica | Separation based on hydrophobicity rather than polarity. | Polar compounds that are difficult to elute from normal phase silica. Eluents are typically water/acetonitrile or water/methanol. |
| Amine-Functionalized Silica | A covalently bound basic phase that prevents interaction with the stationary phase. | High-value compounds where triethylamine contamination is undesirable. |
Managing Boronic Acid Impurities
If unreacted (4-(1-Morpholinoethyl)phenyl)boronic acid is a major contaminant, specialized workups can be employed. One effective method is to use a pinacol wash.
Protocol: Pinacol Treatment for Boronic Acid Removal
-
After the initial workup, dissolve the crude material in a non-polar organic solvent like toluene.
-
Add an excess of pinacol (2,3-dimethyl-2,3-butanediol) and a small amount of a drying agent like magnesium sulfate.
-
Stir the mixture at room temperature for 1-2 hours. The pinacol reacts with the boronic acid to form a stable, less polar boronate ester.
-
The difference in polarity between your desired product and the pinacol boronate ester is often much larger than with the original boronic acid, making subsequent chromatographic separation significantly easier.
This guide provides a foundational framework for addressing the purification challenges associated with (4-(1-Morpholinoethyl)phenyl)boronic acid derivatives. Successful purification relies on understanding the chemical nature of your target molecule and systematically applying the principles outlined above.
References
Technical Support Center: Managing Side Reactions with Electron-Deficient Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for managing the common side reactions encountered when working with electron-deficient boronic acids in cross-coupling reactions. As Senior Application Scientists, we understand the nuances of these powerful reagents and have compiled this resource to help you navigate the challenges and achieve optimal results in your experiments.
Introduction: The Challenge of Electron-Deficient Boronic Acids
Electron-deficient boronic acids are valuable coupling partners in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, their unique electronic properties, which make them attractive for certain transformations, also render them susceptible to specific side reactions that can significantly impact reaction efficiency and product purity. The primary culprit is often protodeboronation , the undesired cleavage of the carbon-boron bond.
This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these issues, grounded in mechanistic understanding and field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Preventing Protodeboronation
Q1: My Suzuki-Miyaura coupling reaction with an electron-deficient boronic acid is giving low yields, and I'm observing significant formation of the corresponding arene byproduct. What is happening and how can I fix it?
A1: This is a classic symptom of protodeboronation , a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This process is particularly pronounced for electron-deficient arylboronic acids, as the electron-withdrawing groups stabilize the transient aryl anion that can be an intermediate in certain protodeboronation pathways.[2][3] The reaction is often accelerated by high temperatures and the basic conditions typically required for the Suzuki-Miyaura coupling.[1][4]
Here’s a systematic approach to troubleshoot this issue:
1. Optimize Your Base Selection:
-
The Problem: Strong bases can promote the formation of the more reactive arylboronate anion, which can be more susceptible to protodeboronation, especially at elevated temperatures.[1]
-
The Solution: Consider using a weaker base. While a base is necessary to facilitate transmetalation, a less aggressive one can minimize protodeboronation.[5] The choice of base can be critical, and screening a few options is often worthwhile.
| Base | Strength | Typical Use Case & Considerations |
| K₃PO₄, Cs₂CO₃ | Strong | Often used for challenging couplings, but can exacerbate protodeboronation with sensitive substrates.[5] |
| K₂CO₃, Na₂CO₃ | Moderate | A good starting point for many Suzuki couplings; offers a balance between reactivity and minimizing side reactions. |
| KF | Weak | Can be effective in activating the system, particularly with bulky phosphine ligands, and may reduce the rate of protodeboronation. |
2. Judicious Choice of Ligand and Catalyst:
-
The Problem: A slow catalytic cycle can allow more time for side reactions like protodeboronation to occur.
-
The Solution: Employ highly active catalyst systems that promote rapid cross-coupling, thus outcompeting the undesired protodeboronation pathway. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective in accelerating both oxidative addition and reductive elimination steps.[5] This increased reaction rate can significantly improve the yield of the desired product.[2]
3. Protect the Boronic Acid Moiety:
-
The Problem: The free boronic acid is often the most susceptible species to protodeboronation.
-
The Solution: Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or a diethanolamine adduct.[2][6][7][8] These "masked" reagents provide increased stability under basic reaction conditions and slowly release the active boronic acid in situ.[2][6]
Section 2: Advanced Strategies for Stubborn Cases
Q2: I've tried optimizing the base and ligand, but protodeboronation of my electron-deficient boronic acid is still a major issue. What other strategies can I employ?
A2: For particularly challenging substrates, more advanced techniques are often necessary. Here are some field-proven strategies:
1. "Slow Release" Strategies with Protected Boronic Acids:
-
MIDA Boronate Esters: These are highly stable, crystalline solids that are resistant to protodeboronation.[2][7] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.
-
Organotrifluoroborates (R-BF₃K): These salts are also more stable than the corresponding boronic acids and can be used in a "slow release" approach.[2][7]
-
Diethanolamine Adducts: These are easily prepared, air- and water-stable crystalline solids that can be used directly in Suzuki couplings, often in protic solvents.[5][8]
Experimental Protocol: Preparation of a Diethanolamine Boronate Adduct [5][8]
-
Dissolution: In a vial equipped with a stir bar, dissolve the electron-deficient boronic acid (1.0 equivalent) in a minimal amount of methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your cross-coupling reaction.
2. Anhydrous Conditions:
-
The Problem: Water is a key reagent in protodeboronation.[2]
-
The Solution: While challenging for Suzuki reactions that often benefit from aqueous conditions, in some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This may require the use of anhydrous bases and solvents.
3. Nickel Catalysis:
-
For certain electron-poor arylboronic acids, nickel-catalyzed cross-coupling reactions can be more efficient than palladium-catalyzed ones.[9] Nickel(0) complexes can undergo rapid oxidative addition with aryl arenesulfonates, and the subsequent transmetalation with electron-poor arylboronic acids can be surprisingly fast, even under non-aqueous conditions.[9]
Section 3: Visualizing the Problem and Solution
Diagram 1: The Competing Pathways
Caption: Competing reaction pathways for electron-deficient boronic acids.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields due to protodeboronation.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol serves as a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), the electron-deficient boronic acid or its derivative (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
References
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Available at: [Link]
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC - NIH. Available at: [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. Available at: [Link]
-
Protodeboronation - Organic Chemistry Portal. Available at: [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. Available at: [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Substituted Phenylboronic Acids
Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern organic synthesis: catalyst deactivation in cross-coupling reactions involving substituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who utilize powerful synthetic tools like the Suzuki-Miyaura coupling. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common experimental failures, providing you with the expert insights needed to troubleshoot effectively and enhance the robustness of your synthetic routes.
Introduction: The Double-Edged Sword of Substituted Phenylboronic Acids
Substituted phenylboronic acids are indispensable reagents in the construction of complex biaryl structures, a common motif in pharmaceuticals and functional materials. However, the very substituents that offer desirable steric and electronic properties can also introduce significant challenges, leading to catalyst deactivation and diminished reaction yields. Understanding the interplay between the boronic acid, the palladium catalyst, and the reaction conditions is paramount to success. This guide will equip you with the knowledge to diagnose and resolve these issues, transforming frustrating failures into successful couplings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems encountered during Suzuki-Miyaura couplings with substituted phenylboronic acids, presented in a question-and-answer format to directly tackle your experimental hurdles.
Q1: My reaction has stalled, and I'm observing significant amounts of unreacted starting material. What's causing this catalyst "death"?
A1: Catalyst "death," or deactivation, in this context, often points to a few key culprits that disrupt the catalytic cycle. The most common are protodeboronation of the starting material and the formation of inactive palladium species.
Underlying Causes:
-
Protodeboronation: This is a detrimental side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophilic partner.[1][2] This process can be catalyzed by the base, residual water, or even the palladium catalyst itself, particularly with electron-rich or sterically hindered phenylboronic acids.[2][3]
-
Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst agglomeration.[4] The active, soluble Pd(0) species can aggregate into inactive, bulk palladium metal. This is often triggered by an inappropriate ligand-to-metal ratio, the presence of oxygen, or high temperatures.
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst, can be susceptible to oxidation or other degradation pathways, leading to the loss of the active catalytic complex.[5]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and mitigating stalled reactions.
Experimental Protocol: Minimizing Protodeboronation
-
Reagent Purity: Use freshly purchased or purified phenylboronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for challenging substrates.
-
Solvent and Base Selection:
-
Thoroughly dry your solvent before use. Molecular sieves are highly effective.
-
Consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can accelerate protodeboronation.[6]
-
-
Inert Atmosphere: Rigorously degas your reaction mixture using the "freeze-pump-thaw" method (at least three cycles) to remove dissolved oxygen.[6] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for efficient coupling.
Q2: I'm seeing a significant amount of homocoupling of my phenylboronic acid, leading to a difficult purification. What's going on and how can I prevent it?
A2: The formation of a biaryl product derived from two molecules of your phenylboronic acid is known as homocoupling. This side reaction is typically promoted by the presence of oxygen and Pd(II) species in your reaction mixture.[7]
Mechanistic Insight:
Before the catalytic cycle is fully established with the active Pd(0) species, any residual Pd(II) precatalyst can react with the boronic acid in the presence of oxygen to generate the homocoupled product.[7] This not only consumes your valuable starting material but also complicates the purification of your desired product.
Mitigation Strategies:
| Strategy | Rationale |
| Rigorous Degassing | As mentioned previously, removing oxygen is the most critical step to prevent homocoupling.[6] |
| Use of Pd(0) Precatalysts | Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can minimize the amount of Pd(II) present at the beginning of the reaction. |
| Proper Ligand Selection | Bulky, electron-rich phosphine ligands can promote the rapid reduction of Pd(II) to Pd(0) and stabilize the active catalyst, disfavoring the homocoupling pathway.[8] |
Frequently Asked Questions (FAQs)
-
Q: How do electron-donating or electron-withdrawing substituents on the phenylboronic acid affect catalyst stability?
-
A: Substituents have a significant impact on the electronic properties and stability of the phenylboronic acid.[9][10] Electron-withdrawing groups can increase the acidity of the boronic acid, potentially influencing its reactivity and interaction with the base and catalyst.[10][11] Conversely, electron-donating groups can make the boronic acid more susceptible to protodeboronation.
-
-
Q: Can my choice of solvent influence catalyst deactivation?
-
A: Absolutely. Solvents not only affect the solubility of your reagents but also play a role in stabilizing the catalytic species and can influence the reaction pathway.[12][13] For instance, polar aprotic solvents can stabilize charged intermediates, potentially altering the selectivity and rate of the reaction.[12] Furthermore, trace impurities in solvents can act as catalyst poisons.[14][15]
-
-
Q: I'm using a heteroaromatic boronic acid and the reaction is not working. Are there special considerations?
-
A: Yes. Heteroaromatic boronic acids, especially those containing nitrogen, can act as ligands for the palladium catalyst. This can lead to the formation of stable, inactive complexes, a form of self-poisoning or product inhibition.[16] In such cases, using a higher catalyst loading or a ligand that can displace the heteroaromatic product from the palladium center may be necessary.
-
-
Q: What is the role of the base in catalyst stability?
-
A: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[17][18] However, as discussed, an overly strong base can promote protodeboronation.[2] The choice of base should be a balance between efficient activation and minimizing side reactions.[19]
-
Visualizing the Problem: Catalyst Deactivation Pathways
Caption: The Suzuki-Miyaura cycle and key deactivation pathways.
References
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). Journal of the American Chemical Society.
-
Protodeboronation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ResearchGate. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). ACS Publications. [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids. (2025). ResearchGate. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). Semantic Scholar. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. (2026). The Matter Blotter. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. [Link]
-
Use of Base Metals in Suzuki Coupling. (n.d.). Wordpress. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). PubMed. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]
-
Catalyst poisoning - Wikipedia. (n.d.). Wikipedia. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics - ACS Publications. [Link]
-
Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. (n.d.). Journal of the American Chemical Society. [Link]
-
Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics - ACS Publications. [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications. [Link]
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(PDF) Deactivation, reactivation and memory effect on Co–B catalyst for sodium borohydride hydrolysis operating in high conversion conditions. (2025). ResearchGate. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). PMC - NIH. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matmatch. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. [Link]
-
ECHE 430 - Lecture 20 - Catalyst Deactivation. (2021). YouTube. [Link]
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Technical Support Center: Navigating Solubility Challenges of Boronic Acid Derivatives in Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in modern synthetic chemistry: the solubility of boronic acid derivatives in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the Suzuki-Miyaura coupling and other related transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why solubility issues arise and how to strategically overcome them, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during cross-coupling reactions involving boronic acids.
Q1: My Suzuki-Miyaura reaction has failed or is giving a very low yield. What are the first things I should check regarding my boronic acid?
A1: When a Suzuki coupling fails, the boronic acid is a primary suspect. Start by assessing these key parameters:
-
Reagent Integrity: Boronic acids are prone to degradation. Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a common issue, especially in protic or aqueous media.[1][2] It is highly recommended to use freshly purchased or recently purified boronic acids. For compounds known to be unstable, consider using more robust derivatives like pinacol or MIDA esters.[3][4]
-
Solubility: Visually inspect your reaction mixture. Is the boronic acid fully dissolved at the reaction temperature? Poor solubility of any reaction component—the boronic acid, the halide, or the base—can halt the catalytic cycle.[5][6]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of your boronic acid, forming a biaryl byproduct and consuming your starting material.[3][7] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I observe a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this homocoupling?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by:
-
Presence of Oxygen: As mentioned, oxygen can facilitate the oxidative homocoupling.[3]
-
Use of Pd(II) Precatalysts: For the catalytic cycle to begin, Pd(II) sources like Pd(OAc)₂ must be reduced to the active Pd(0) state. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[3][7] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species can mitigate this.[8]
-
Reaction Conditions: High temperatures and certain bases can sometimes favor homocoupling.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] This side reaction is highly dependent on the pH and the electronic properties of the organic group attached to the boron.[1][2] To minimize it:
-
Use Boronic Esters: Derivatives like MIDA boronates or organotrifluoroborates are more stable and can act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing unwanted side reactions.[2]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, switching to anhydrous conditions can sometimes reduce the rate of protodeboronation.[8]
-
Optimize Reaction Rate: Accelerating the desired cross-coupling reaction can help it outcompete the slower protodeboronation pathway. This can be achieved by using more active catalysts or optimizing the reaction temperature.[2]
Q4: Can I use water in my Suzuki-Miyaura coupling, and will it help with solubility?
A4: Yes, water is a common and often beneficial co-solvent in Suzuki-Miyaura reactions.[3][9] It can help dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate the transmetalation step. For highly polar or ionic boronic acids, an aqueous phase can significantly improve solubility. However, the amount of water should be optimized, as too much can lead to hydrolysis of sensitive functional groups or promote protodeboronation.[5]
In-Depth Troubleshooting Guides
Issue 1: Poor Solubility of the Boronic Acid Derivative
Poor solubility is a frequent cause of reaction failure. If the boronic acid is not in solution, it cannot participate in the catalytic cycle.
Causality Analysis:
The solubility of a boronic acid is dictated by its structure. Large, nonpolar, or highly crystalline boronic acids often exhibit poor solubility in common organic solvents. Furthermore, in the solid state or under anhydrous conditions, boronic acids can form cyclic trimers called boroxines, which can have different solubility profiles and reactivity.[1]
Troubleshooting Workflow:
Caption: A decision-making workflow for addressing boronic acid solubility issues.
Step 1: Solvent System Optimization
The Suzuki-Miyaura reaction is tolerant of a wide range of solvents.[10] A systematic screen of solvents is the first line of defense.
-
Common Solvents: Ethers (dioxane, THF), aromatic hydrocarbons (toluene, xylene), and polar aprotic solvents (DMF, DMAc) are standard choices.[3]
-
Biphasic Systems: Often, a mixture of an organic solvent with water is highly effective. The water helps dissolve the inorganic base, which in turn generates the active boronate species for the transmetalation step.[9]
-
"Greener" Solvents: Isopropyl alcohol (IPA), cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective and are more environmentally benign alternatives.[10][11]
| Solvent System | Typical Ratio (org:water) | Common Bases | Notes |
| Toluene / H₂O | 4:1 to 10:1 | K₂CO₃, K₃PO₄ | Good for a wide range of substrates; allows for higher temperatures. |
| Dioxane / H₂O | 4:1 to 10:1 | K₂CO₃, Cs₂CO₃ | Excellent for many couplings, but dioxane has health and safety concerns. |
| THF / H₂O | 4:1 to 10:1 | K₂CO₃, NaOH | Lower boiling point limits reaction temperature. |
| DMF or DMAc | Monophasic or with H₂O | K₂CO₃, KOtBu | Highly polar, good for dissolving difficult substrates. Can be difficult to remove. |
| 2-MeTHF / H₂O | 10:1 | K₃PO₄ | A greener alternative to THF and dioxane. |
Step 2: Modify the Boronic Acid Reagent
If solvent optimization fails, the most robust strategy is to use a more soluble and stable derivative of the boronic acid.
-
Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol, such as pinacol.[3] Pinacol esters are generally more soluble in organic solvents, more stable to air and moisture, and less prone to protodeboronation.[12][13] They can often be used directly in the coupling reaction.
-
MIDA Boronates: These N-methyliminodiacetic acid (MIDA) protected boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions. They slowly release the boronic acid under the basic aqueous conditions of the Suzuki coupling, which is ideal for managing the concentration of unstable boronic acids.[2][3]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. They also act as slow-release sources of the boronic acid under coupling conditions.[14]
| Boron Reagent Type | Structure | Key Advantages |
| Boronic Acid | R-B(OH)₂ | Commercially available, default choice. |
| Pinacol Boronate Ester | R-B(O₂C₂Me₄) | Improved stability and solubility in organic media.[3][12] |
| MIDA Boronate Ester | R-B(MIDA) | Highly stable, crystalline, enables slow release.[2][3] |
| Potassium Trifluoroborate | [R-BF₃]K | Air- and moisture-stable crystalline solids.[4] |
Step 3: Employ Additives - Phase-Transfer Catalysis
For biphasic reactions where reactants are poorly soluble in one or both phases, a phase-transfer catalyst (PTC) can dramatically improve reaction rates.
-
Mechanism of Action: A PTC, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, is an amphiphilic agent that can transport the boronate anion from the aqueous phase into the organic phase where the palladium catalyst resides.[15][16] This facilitates the crucial transmetalation step.
-
Benefits: Using a PTC can solve solubility issues, accelerate slow reactions, and allow for milder reaction conditions.[16][17] Studies have shown that PTCs can shift the transmetalation pathway, leading to significant rate enhancements.[17][18]
Issue 2: Reaction Stalls or is Sluggish with Soluble Reagents
Even when all components are in solution, the reaction may fail to proceed efficiently. This often points to issues with the catalytic cycle itself.
Causality Analysis: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction depends on the smooth operation of its three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Solubility directly impacts the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base plays a critical role here, converting the neutral boronic acid into a more nucleophilic boronate anion (e.g., [R-B(OH)₃]⁻), which is the active species in transmetalation.[19][20] If the base is insoluble or the boronate is not formed efficiently, this step becomes the rate-limiting bottleneck.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Screening for Optimal Base and Ligand
If solubility is confirmed but reactivity is low, focus on the catalyst system and base.
-
Objective: To identify a base and palladium ligand combination that accelerates the reaction for a poorly reactive, yet soluble, boronic acid.
-
Setup: Prepare an array of reaction vials under an inert atmosphere. To each vial, add the limiting reagent (e.g., aryl halide, 0.1 mmol), the boronic acid (1.2-1.5 equiv), and an internal standard for analytical monitoring (e.g., by GC-MS or LC-MS).
-
Variable Addition:
-
Vials 1-4 (Base Screen): Use a standard catalyst system (e.g., Pd(dppf)Cl₂, 2 mol%). To each vial, add a different base (2.0 equiv):
-
Vial 1: K₂CO₃
-
Vial 2: K₃PO₄
-
Vial 3: Cs₂CO₃
-
Vial 4: KOtBu
-
-
-
Reaction Execution: Add degassed solvent (e.g., Dioxane/H₂O 10:1) to each vial.[7] Place the vials in a preheated block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring and Analysis: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the percent conversion. The combination giving the highest conversion is optimal. If all fail, proceed to a ligand screen using the best base identified. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are known to accelerate both oxidative addition and reductive elimination and are excellent choices for challenging couplings.[3][8]
Conclusion
Addressing solubility issues in cross-coupling reactions requires a multi-faceted approach that considers the inherent stability of the boronic acid derivative, the choice of solvent and base, and the potential use of additives like phase-transfer catalysts. By systematically troubleshooting—starting with solvent selection, moving to reagent modification, and finally optimizing the catalytic system—researchers can overcome these challenges to achieve high-yielding, reproducible results. This guide provides a logical framework and actionable protocols to diagnose and solve the complex interplay of factors that govern the success of these powerful synthetic transformations.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . MDPI. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Wiley Online Library. [Link]
-
Protodeboronation . Wikipedia. [Link]
-
Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts . ResearchGate. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures . ResearchGate. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) . Wiley Online Library. [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents . National Institutes of Health (NIH). [Link]
-
Recent studies in suzuki-miyaura cross-coupling reactions with the aid of phase transfer catalysts . Bohrium. [Link]
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings . Semantic Scholar. [Link]
-
PTC Suzuki . PTC Organics. [Link]
-
Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings . OUCI. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides . ACS Publications. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations . ACS Publications. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling . RSC Publishing. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . National Institutes of Health (NIH). [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures . University of Groningen. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling . ResearchGate. [Link]
-
HELP: Purifying boronic acids sucks . Reddit. [Link]
-
Synthesis and Application of Boronic Acid Derivatives . VTechWorks. [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
-
Borate esters of polyols: Occurrence, applications and implications . ResearchGate. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . Springer. [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents . ACS Publications. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health (NIH). [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions . ResearchGate. [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities . ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters . PubMed. [Link]
-
Materials Chemistry A . RSC Publishing. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry . RSC Publishing. [Link]
-
Scope of boronic acids in the cross‐coupling of amides. Conditions: 1 a... . ResearchGate. [Link]
-
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts . Organic Chemistry Portal. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . ACS Publications. [Link]
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Technical Support Center: Analytical Methods for (4-(1-Morpholinoethyl)phenyl)boronic acid Reaction Monitoring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monitoring reactions involving (4-(1-Morpholinoethyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and process development scientists who utilize this crucial building block in their synthetic workflows, particularly in pharmaceutical development. Accurate and timely reaction monitoring is critical for optimizing yield, minimizing impurities, and ensuring process safety and scalability.[1]
This document provides in-depth, field-proven insights into the most effective analytical techniques for this purpose. We will explore the causality behind experimental choices and offer structured troubleshooting advice in a direct question-and-answer format to address challenges you may encounter.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative analysis in reaction monitoring. Its ability to separate the starting material, intermediates, product, and byproducts provides a clear and accurate picture of reaction progress.
Frequently Asked Questions (HPLC)
Q1: Why is Reverse-Phase HPLC the primary choice for monitoring reactions with (4-(1-Morpholinoethyl)phenyl)boronic acid?
A: Reverse-Phase HPLC (RP-HPLC) is ideal for this application due to its robustness and excellent resolving power for the types of molecules involved in typical coupling reactions (e.g., Suzuki-Miyaura coupling).[2] The stationary phase (commonly C18) effectively retains the relatively nonpolar aromatic components of the starting material and product, while the morpholino group and the boronic acid moiety provide sufficient polarity for good interaction with aqueous-organic mobile phases. This allows for the separation and quantification of all key components in a single run, which is essential for accurate kinetic profiling.
Q2: What are the most common challenges encountered when developing an HPLC method for boronic acids?
A: The primary challenges stem from the unique chemistry of the boronic acid group. These include:
-
Poor retention: The boronic acid moiety is quite polar, which can lead to early elution on standard C18 columns, especially if the rest of the molecule is small.[3]
-
Peak Tailing: Boronic acids can interact with free silanol groups on the silica surface of the column packing material, leading to asymmetrical, tailing peaks. This compromises resolution and integration accuracy.
-
On-column Stability: Boronic acids can be susceptible to hydrolysis or other forms of degradation during the chromatographic run, leading to artifact peaks and inaccurate quantification.[3][4]
HPLC Troubleshooting Guide
Q: My boronic acid starting material shows significant peak tailing. What is the cause and how can I fix it?
A: Cause: This is a classic sign of secondary interactions, most likely between the boronic acid group and residual silanol groups on the HPLC column's silica backbone. These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tail."
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., using 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these unwanted interactions.[5]
-
Use End-Capped Columns: Employ a high-quality, end-capped column where the majority of residual silanols have been chemically deactivated.
-
Utilize Novel Column Chemistries: Columns with hybrid particle technology or surface-modified technologies like Waters' MaxPeak™ Premier columns are designed to shield the analyte from metal surfaces in the column hardware, which can also contribute to peak tailing.[6][7]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, though this can affect MS compatibility.[4]
Q: My (4-(1-Morpholinoethyl)phenyl)boronic acid elutes too early, near the solvent front. How can I increase its retention?
A: Cause: The combination of the polar morpholino and boronic acid groups makes the molecule relatively hydrophilic, leading to weak retention on a highly nonpolar C18 phase.
Solutions:
-
Lower Initial Organic Content: Start your gradient with a lower percentage of organic solvent (e.g., 5% acetonitrile or methanol). Some modern columns, like the XSelect Premier HSS T3, are designed to be stable in 100% aqueous mobile phases, allowing for maximum retention of polar analytes.[6]
-
Choose a Less Retentive Stationary Phase: Paradoxically, a less hydrophobic phase (like a C8) or a phase designed for polar compounds (e.g., with polar end-capping or embedded polar groups) can sometimes provide better selectivity and retention for such molecules.
-
Change the Organic Modifier: If using acetonitrile, try methanol. Methanol is a weaker solvent than acetonitrile in reverse-phase, which will generally increase retention times for all components.
Q: I am seeing new, unexpected peaks appear in my chromatogram over time. Could my analyte be degrading on the column?
A: Cause: Yes, this is possible. Boronic acids can undergo on-column hydrolysis to the corresponding boronic acid and pinacol (if it's a pinacol ester) or other degradation pathways.[3] This is more likely if the mobile phase has a high water content and the run time is long.
Solutions:
-
Speed Up the Analysis: Use a shorter column, a higher flow rate, or a faster gradient to minimize the analyte's residence time on the column. Ultra-High-Performance Liquid Chromatography (UPLC) systems are particularly effective for this.[8]
-
Use an Aprotic Sample Diluent: Dissolve your reaction sample in a solvent with minimal water content, such as acetonitrile, just before injection to minimize hydrolysis in the vial.[4]
-
Check Mobile Phase Compatibility: Ensure the pH and composition of your mobile phase are not actively promoting degradation. Analyze a standard of your boronic acid periodically to check for stability under the analytical conditions.
Suggested Starting HPLC Protocol
This protocol provides a robust starting point for monitoring a typical Suzuki coupling reaction.
-
Column: XSelect Premier HSS T3, 2.5 µm, 2.1 x 100 mm (or similar modern C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.00 0.4 95 5 8.00 0.4 5 95 10.00 0.4 5 95 10.10 0.4 95 5 | 12.00 | 0.4 | 95 | 5 |
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: UV at 254 nm (or use a Photo Diode Array detector to monitor multiple wavelengths).
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it 100-fold with 1:1 Acetonitrile:Water. Filter through a 0.22 µm syringe filter before injection.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for its ability to provide detailed structural information. For reaction monitoring, it offers a quantitative snapshot of the molecular species present in your reaction vessel.[9]
Frequently Asked Questions (NMR)
Q1: Is NMR practical for routine reaction monitoring outside of a dedicated NMR facility?
A: Absolutely. The advent of high-performance benchtop NMR spectrometers has made the technique much more accessible for in-lab, on-demand analysis.[9] These instruments can be placed directly in a fume hood, allowing chemists to take samples and get results in minutes without leaving the lab.[10] This facilitates rapid decision-making for reaction quenching, workup, or adjustment of parameters.
Q2: For (4-(1-Morpholinoethyl)phenyl)boronic acid, which nucleus is best to monitor?
A: The choice depends on the specific reaction:
-
¹H NMR: This is the most common and sensitive nucleus. You can monitor the disappearance of proton signals specific to the starting material and the appearance of new signals corresponding to the product. It provides a complete picture of all proton-containing species.[11]
-
¹⁹F NMR: If your reaction partner (e.g., an aryl halide) contains a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool.[12] The spectra are often very simple with no background signals, providing an incredibly clean way to track the conversion of the fluorinated starting material to the product.[9]
-
¹¹B NMR: This nucleus is specific to the boronic acid. While less common for routine monitoring due to broader signals and lower sensitivity, it can be very useful for mechanistic studies to observe the boron's chemical environment changing, for instance, during transmetalation in a Suzuki coupling.[4]
NMR Troubleshooting Guide
Q: My crude reaction sample gives very broad ¹H NMR peaks. What's wrong?
A: Cause: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field is not homogenous across the sample. This is the most common cause.
-
Paramagnetic Species: If your reaction uses a catalyst like Palladium, residual paramagnetic species (e.g., Pd(I) or Pd(III)) in the solution can cause significant broadening of nearby peaks.
-
High Concentration/Viscosity: Very concentrated or viscous samples can lead to broader lines.
-
Insoluble Material: Undissolved solids in the NMR tube will ruin the field homogeneity.
Solutions:
-
Re-shim the Spectrometer: Always shim the instrument on the actual sample, not just the neat solvent.
-
Filter the Sample: Ensure your sample is fully dissolved and filter it through a small plug of cotton or glass wool at the bottom of a Pasteur pipette into the NMR tube to remove any particulate matter.
-
Dilute the Sample: Try diluting your sample further with the deuterated solvent.
-
Check the Catalyst State: If paramagnetism is suspected, sometimes allowing the reaction mixture to settle or exposing it to air (if appropriate) can cause palladium species to precipitate, cleaning up the spectrum.
Q: The residual solvent peak from my reaction (e.g., Toluene) is huge and obscures my aromatic signals of interest. How can I see my peaks?
A: Cause: The high dynamic range required to see small analyte peaks in the presence of a massive solvent peak can saturate the detector and make phasing and integration impossible.
Solutions:
-
Use Solvent Suppression: Most modern spectrometers have pulse sequences (e.g., WET-1D or presaturation) that can selectively irradiate and nullify the large solvent signal, allowing the smaller analyte signals to be observed clearly.[13]
-
Choose a Different NMR Solvent: If the overlapping region is critical, try acquiring the spectrum in a different deuterated solvent (e.g., Acetone-d₆ instead of CDCl₃) to shift the peaks.[14]
-
Partial Workup: If possible, perform a quick liquid-liquid extraction to remove the bulk reaction solvent before dissolving the residue in a deuterated solvent.
NMR Reaction Monitoring Workflow
dot digraph "NMR_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Step-by-step workflow for NMR reaction monitoring.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is an extremely sensitive technique that identifies compounds by their mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it is a formidable tool for reaction monitoring, capable of identifying the parent molecule, product, and even trace-level intermediates and byproducts.[4][8]
Frequently Asked Questions (MS)
Q1: What are the characteristic ions I should look for when analyzing (4-(1-Morpholinoethyl)phenyl)boronic acid by ESI-MS?
A: Boronic acids have complex and sometimes confusing behavior in an ESI source.[15] You should look for several potential ions:
-
The Protonated Molecule [M+H]⁺: This will be the primary ion of interest for the starting material and product.
-
Dehydrated Species [M-H₂O+H]⁺: Loss of water is common.
-
Cyclic Boroxine [M₃-3H₂O+H]⁺: A very common and characteristic artifact is the cyclic trimer anhydride, known as a boroxine. This appears at a much higher m/z and can sometimes be the base peak, confusing identification.[16][17]
-
Solvent Adducts: Adducts with mobile phase components (e.g., [M+Na]⁺, [M+CH₃CN+H]⁺) are also frequently observed.[8]
Q2: My mass spectrum is dominated by a large peak at roughly 3x the mass of my boronic acid. What is it?
A: You are almost certainly observing the boroxine trimer. This occurs via the intermolecular dehydration of three boronic acid molecules in the gas phase or during ionization.[16][17] While it confirms the presence of a boronic acid, it complicates quantification of the monomeric species.
MS Troubleshooting Guide
Q: How can I minimize the formation of the boroxine trimer to get a cleaner mass spectrum of my monomer?
A: Cause: Boroxine formation is an inherent property of boronic acids, often promoted by the conditions within the MS ion source.[16]
Solutions:
-
Optimize Source Conditions: Reducing the source temperature and using gentler ionization conditions (lower capillary voltage) can sometimes favor the formation of the [M+H]⁺ ion over the boroxine.[8]
-
Use Derivatization (for MALDI): In MALDI-MS, using a matrix like 2,5-dihydroxybenzoic acid (DHB) can form a stable adduct with the boronic acid, preventing it from trimerizing and yielding a clean spectrum of the derivatized monomer.[16]
-
LC-MS Method: A well-developed LC-MS method is often the best solution. The chromatographic separation ensures that at the point of entry into the MS source, the concentration of the boronic acid is low, and it is well-solvated, which can suppress the gas-phase reactions that lead to trimerization.[8]
Common Boronic Acid Ions in MS
dot digraph "Boronic_Acid_MS" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} enddot Caption: Common ion species observed for boronic acids in MS.
References
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at: [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
-
Arylboronic acid chemistry under electrospray conditions. National Institutes of Health (NIH). Available at: [Link]
-
Common Problems | SDSU NMR Facility – Department of Chemistry. San Diego State University. Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. National Institutes of Health (NIH). Available at: [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]
-
Reaction Monitoring. Bruker. Available at: [Link]
-
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. National Institutes of Health (NIH). Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health (NIH). Available at: [Link]
-
NMR reaction monitoring during the development of an active pharmaceutical ingredient. ResearchGate. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry (ACS Publications). Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]
-
Reaction Monitoring by NMR. YouTube. Available at: [Link]
-
Real-time Monitoring of a Pharmaceutical Process Reaction Using a Membrane Interface Combined with Atmospheric Pressure Chemical Ionisation Mass Spectrometry. ResearchGate. Available at: [Link]
-
NMR reaction monitoring in flow synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate. Available at: [Link]
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers in medicinal chemistry and drug development, this reaction is an indispensable tool. The construction of biaryl and substituted aromatic moieties is fundamental to the architecture of countless biologically active pharmaceuticals.[2]
This guide focuses on the coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid, a substrate of significant interest due to the prevalence of the morpholine motif in pharmacologically active compounds. The choice of the palladium catalyst is the single most critical parameter dictating the success, efficiency, and scalability of this transformation. A suboptimal catalyst can lead to low yields, sluggish reaction times, and the formation of troublesome impurities.
Here, we provide a comparative analysis of three classes of palladium catalysts for this specific application. Our objective is to move beyond mere cataloging and delve into the causal chemical principles that govern their performance. This guide is designed to empower researchers to make informed, rational decisions in catalyst selection, supported by detailed experimental protocols and comparative data.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview
To compare catalysts effectively, one must first understand the fundamental mechanism they orchestrate. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step forms a square-planar Pd(II) intermediate.[2] The efficiency of this step is often rate-limiting, especially for less reactive aryl chlorides.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][5]
-
Reductive Elimination: The final step involves the collapse of the diarylpalladium(II) intermediate. The two organic fragments are joined, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: A Comparative Survey of Palladium Catalysts
The performance of the catalyst is intimately linked to the nature of the ligands surrounding the palladium atom. These ligands influence the electron density and steric environment of the metal center, thereby modulating the rates of the individual steps in the catalytic cycle.[6]
| Catalyst System | Structure/Type | Key Features & Mechanistic Insights |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | The Classic Workhorse: A pre-formed, air-sensitive Pd(0) complex. Pros: Readily available and effective for many aryl bromides and iodides.[7] Cons: Requires higher temperatures and catalyst loadings. The relatively low electron density and bulk of PPh₃ lead to slower rates of oxidative addition, particularly for aryl chlorides.[8] It can be inefficient with sterically hindered substrates.[8] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | The Robust Pre-catalyst: An air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. Pros: The bidentate dppf ligand provides high thermal stability. Its wide "bite angle" and electron-rich nature promote the reductive elimination step and stabilize the catalytic intermediates, leading to higher yields and broader substrate scope, including some challenging heteroaryl couplings.[1] |
| Buchwald Palladacycles (e.g., XPhos-G3) | Palladacycle Pre-catalyst with a Biarylphosphine Ligand | The High-Performance Specialist: Air- and moisture-stable Pd(II) pre-catalysts that efficiently generate a monoligated Pd(0) species.[9] Pros: The bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) dramatically accelerate the rate-limiting oxidative addition step.[2] This allows for reactions at lower temperatures, with significantly lower catalyst loadings (ppm levels are possible), and enables the efficient coupling of unreactive aryl chlorides.[9][10] |
Pillar 3: A Framework for Comparative Experimental Validation
To objectively assess these catalysts for the coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid, a systematic experimental study is required. We propose coupling with two partners: a standard aryl bromide (4-bromoacetophenone) and a more challenging aryl chloride (4-chloroacetophenone) to highlight the performance differences.
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A Senior Application Scientist's Guide to Validating the Synthesis of Substituted Phenylboronic Acids via Grignard Reaction
Abstract
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their synthesis is a foundational step in the development of pharmaceuticals, agrochemicals, and advanced materials. The Grignard reaction represents a classic, cost-effective, and widely adopted method for their preparation.[2] This guide provides an in-depth validation of this method, presenting a detailed experimental protocol, mechanistic insights, and a critical comparison with contemporary alternatives such as the Miyaura borylation and Directed ortho-Metalation. By contextualizing the Grignard approach with performance data and field-proven insights, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to make informed decisions for their synthetic campaigns.
Introduction: The Enduring Relevance of the Grignard Route
The synthesis of arylboronic acids is a cornerstone of C-C bond formation strategies. The classical approach involves the reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate ester, followed by acidic hydrolysis.[3] This method, established for decades, remains highly relevant due to its use of readily available starting materials (aryl halides and magnesium), straightforward execution, and scalability.
However, the landscape of synthetic chemistry is ever-evolving. The rise of transition-metal-catalyzed methods has introduced powerful alternatives that often boast superior functional group tolerance.[4] Therefore, a critical evaluation of the Grignard reaction's performance envelope is essential. This guide will dissect the causality behind the procedural steps, validate the protocol's integrity, and benchmark its performance against key alternative methodologies to ground the chemist's choice in robust, comparative data.
The Grignard Approach: Mechanism and Validated Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process begins with the formation of the highly nucleophilic Grignard reagent, which then attacks the electrophilic boron atom of the borate ester.
Reaction Mechanism
The synthesis proceeds in three main stages:
-
Grignard Reagent Formation: An aryl halide (typically bromide or iodide) reacts with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form the arylmagnesium halide. This step is sensitive to moisture and oxygen.[5]
-
Borylation: The Grignard reagent attacks the trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. This low-temperature addition is critical to prevent over-addition of the Grignard reagent, which would lead to the formation of diarylborinic acids or triarylboranes as byproducts.[6]
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final phenylboronic acid.
Diagram: Grignard Synthesis of Phenylboronic Acid - Reaction Mechanism
Caption: Mechanism of phenylboronic acid synthesis via Grignard reaction.
Validated Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid
This protocol is designed to be self-validating by including checkpoints and explaining the rationale behind critical steps.
Materials:
-
4-Bromoanisole (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 eq)
-
Hydrochloric acid (2 M)
-
Hexane, Ethyl Acetate
Safety First: Grignard reactions are highly exothermic and the reagents are air and moisture-sensitive.[7] The use of flammable ethers necessitates a fume hood and the exclusion of open flames.[5] Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[8] Ensure an ice bath is readily available for emergency cooling.[8]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for Grignard synthesis of a phenylboronic acid.
Step-by-Step Methodology:
-
Apparatus Preparation (Causality: Water Quenches Grignards): All glassware must be rigorously dried in an oven ( >120°C) overnight or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).[9] Water reacts with and destroys the Grignard reagent, halting the reaction.[9]
-
Initiation (Causality: Activating the Mg Surface): Charge the reaction flask with magnesium turnings and a single crystal of iodine. The iodine chemically activates the magnesium surface by etching away the passivating magnesium oxide layer. Add a portion of anhydrous THF.
-
Grignard Formation (Causality: Controlling Exothermicity): Dissolve 4-bromoanisole in anhydrous THF. Add a small aliquot (~10%) to the magnesium suspension. Successful initiation is marked by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux.[7] A fast addition can lead to a dangerous runaway reaction and promote Wurtz coupling side-products (Ar-Ar).
-
Borylation (Causality: Preventing Over-addition): Once the Grignard formation is complete (most of the magnesium is consumed), cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add triisopropyl borate via syringe. Maintaining this very low temperature is the most critical parameter to ensure high selectivity for the desired boronate ester, preventing the highly reactive Grignard from adding more than once to the boron center.[6][10]
-
Hydrolysis and Workup (Causality: Product Isolation): After the addition is complete, allow the reaction to warm slowly to room temperature. Cool the mixture in an ice bath and carefully quench by the slow addition of 2M HCl. This protonates the boronate ester to form the boronic acid and dissolves the magnesium salts.
-
Purification (Causality: Removing Byproducts): Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is often purified by recrystallization.[11] It is important to note that boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines, which can complicate characterization but are typically in equilibrium with the acid form and are often equally effective in subsequent reactions like Suzuki couplings.[3]
Comparative Analysis: Grignard vs. Alternative Syntheses
While the Grignard reaction is a workhorse, its limitations—primarily its poor tolerance for functional groups like esters, ketones, and acids—have driven the development of alternative methods.[6]
Alternative Method 1: Miyaura Borylation
This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12][13] Its key advantage is its exceptional functional group tolerance, as it does not involve the formation of highly reactive organometallic intermediates.[13]
Alternative Method 2: Directed ortho-Metalation (DoM)
DoM involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalation group (DMG), such as an amide or carbamate.[14] The resulting aryllithium species is then trapped with a borate ester. This method provides excellent regiocontrol for synthesizing specifically substituted boronic acids that are otherwise difficult to access.[15][16]
Performance Comparison
| Parameter | Grignard Reaction | Miyaura Borylation | Directed ortho-Metalation (DoM) |
| Typical Yield | 60-85% | 70-95% | 65-90% |
| Substrate Scope | Limited to aryl halides without acidic protons or electrophilic functional groups (e.g., -OH, -COOH, -NO₂, -CHO, -COOR).[6] | Broad. Tolerates most functional groups including esters, amides, ketones, and nitro groups.[13][17] | Dependent on the directing group. Excellent for specific ortho-substituted arenes.[15][18] |
| Key Reagents | Aryl Halide, Mg Metal, Borate Ester | Aryl Halide/Triflate, Diboron Reagent, Palladium Catalyst, Base | Arene with DMG, Strong Base (e.g., n-BuLi, LDA), Borate Ester |
| Reaction Conditions | Low temperature (-78°C) for borylation; sensitive to air and moisture.[10] | Mild to moderate heat (50-100°C); requires inert atmosphere. | Very low temperature (-78°C); strictly anhydrous and inert conditions required. |
| Cost & Scalability | Low reagent cost (Mg is cheap); highly scalable. | Higher cost due to palladium catalyst and diboron reagents; scalable but catalyst cost can be a factor.[19] | Base (BuLi) is relatively expensive; excellent for smaller scale, high-value targets. |
| Regioselectivity | Determined by the position of the halide on the starting material. | Determined by the position of the halide/triflate. | Excellent ortho-selectivity directed by the DMG.[15] |
| Safety Concerns | Exothermic, flammable solvents, pyrophoric potential of finely divided Mg.[7][8] | Requires careful handling of palladium catalysts and ligands. | Requires handling of pyrophoric alkyllithium reagents. |
Conclusion and Recommendations
The synthesis of substituted phenylboronic acids via the Grignard reaction remains a highly valid and valuable tool in the synthetic chemist's arsenal. Its primary strengths lie in its low cost, high scalability, and reliance on simple, readily available materials.
Recommendations for Method Selection:
-
Choose the Grignard Reaction for: The synthesis of simple, non-functionalized or robustly functionalized phenylboronic acids where cost and scale are primary drivers. It is the workhorse for producing bulk quantities of foundational building blocks.
-
Choose Miyaura Borylation for: Synthesizing complex, highly functionalized boronic acids or boronate esters. Its superior functional group tolerance makes it the go-to method in late-stage synthesis and drug discovery where protecting group strategies are undesirable.[20]
-
Choose Directed ortho-Metalation for: Scenarios requiring precise regiochemical control to install a boronic acid group ortho to a specific functionality. It offers synthetic routes to isomers that are inaccessible by other means.[15]
Ultimately, the choice of synthetic route is a multi-parameter decision. By understanding the causality behind each protocol and objectively comparing their performance metrics, researchers can confidently select the optimal method to advance their scientific and developmental objectives.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
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Quora. What are Grignard reagent preparation precautions during preparation?. Quora. [Link]
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University of California, Riverside. Developing SOPs for Hazardous Chemical Manipulations. UCR EH&S. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
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Academia.edu. Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Academia.edu. [Link]
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American Chemical Society. Grignard Reaction. ACS Publications. [Link]
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University of California, Santa Barbara. Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. UCSB Chemistry. [Link]
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Bhatt, N. et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
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Royal Society of Chemistry. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
- Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
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Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]
-
Wikipedia. Boronic acid. Wikipedia. [Link]
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Alessi, M. et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Journal of Organic Chemistry. [Link]
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ACS Publications. Sequential directed ortho metalation-boronic acid cross-coupling reactions. A general regiospecific route to oxygenated dibenzo[b,d]pyran-6-ones related to ellagic acid. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development. [Link]
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Deng, Y. et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology. [Link]
-
ACS Publications. Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry. [Link]
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-
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A Comparative Guide to the Reactivity of (4-(1-Morpholinoethyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For professionals engaged in the intricate process of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] The judicious selection of an arylboronic acid is a critical parameter that profoundly influences the reaction's kinetics, yield, and overall success.[4][5] This guide provides an in-depth comparative analysis of (4-(1-Morpholinoethyl)phenyl)boronic acid , a structurally unique building block, against a spectrum of other arylboronic acids. By examining the interplay of electronic and steric effects, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.
The Central Role of the Arylboronic Acid in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The arylboronic acid plays its pivotal role during the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[1][7] The efficiency of this step is intricately linked to the structural and electronic properties of the arylboronic acid.[4][5]
A critical aspect of this process is the activation of the boronic acid by a base.[2][8] This activation increases the nucleophilicity of the organic group, thereby facilitating its transfer to the palladium complex.[2] Consequently, the nature of the substituents on the aryl ring of the boronic acid can significantly modulate the rate of transmetalation and, by extension, the overall reaction efficiency.[5]
Structural and Electronic Profile of (4-(1-Morpholinoethyl)phenyl)boronic acid
(4-(1-Morpholinoethyl)phenyl)boronic acid presents a unique combination of structural features that distinguish its reactivity profile. The key substituent at the para-position is the 1-morpholinoethyl group.
Electronic Effects: The morpholino group, containing both nitrogen and oxygen atoms, can exhibit complex electronic behavior. The nitrogen atom, being less electronegative than oxygen, can act as a weak electron-donating group through resonance. However, the overall inductive effect of the morpholinoethyl substituent is generally considered to be weakly electron-donating or neutral. In the context of the Suzuki-Miyaura reaction, electron-donating groups on the arylboronic acid are known to enhance the reaction rate by increasing the nucleophilicity of the aryl group, which can lead to faster transmetalation.[5][9]
Steric Effects: The 1-morpholinoethyl group is sterically more demanding than a simple methyl or methoxy group. While para-substituents generally pose minimal steric hindrance to the boronic acid moiety itself, the bulkiness of the substituent can influence solubility and interactions with the catalyst and other reagents in the reaction medium.[9]
Comparative Reactivity Analysis
To provide a clear and objective comparison, we will evaluate the reactivity of (4-(1-Morpholinoethyl)phenyl)boronic acid against arylboronic acids bearing electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and sterically hindering ortho-substituents.
Arylboronic acids with strong electron-donating substituents, such as 4-methoxyphenylboronic acid or 4-tolylboronic acid, are generally expected to exhibit higher reactivity in Suzuki-Miyaura couplings.[9] The increased electron density on the aromatic ring enhances the nucleophilicity of the ipso-carbon atom attached to the boron, thereby accelerating the transmetalation step.
Expected Outcome: (4-(1-Morpholinoethyl)phenyl)boronic acid is anticipated to be slightly less reactive than arylboronic acids with potent EDGs like a methoxy group. The weaker electron-donating nature of the morpholinoethyl group will likely result in a moderately slower reaction rate under identical conditions.
Conversely, arylboronic acids bearing electron-withdrawing groups, such as 4-formylphenylboronic acid or 4-nitrophenylboronic acid, tend to exhibit reduced reactivity.[10] The decreased electron density on the aryl ring diminishes the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step.[10]
Expected Outcome: (4-(1-Morpholinoethyl)phenyl)boronic acid is expected to be significantly more reactive than arylboronic acids with strong EWGs. Its neutral to weakly electron-donating character provides a distinct advantage in the transmetalation step over these electron-deficient counterparts.
Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can dramatically impact reaction rates.[5] Bulky groups in close proximity to the boronic acid moiety can impede the approach of the palladium catalyst, thereby hindering the transmetalation process.[5]
Expected Outcome: While the 1-morpholinoethyl group in (4-(1-Morpholinoethyl)phenyl)boronic acid is at the para-position and thus exerts minimal direct steric effect on the boronic acid, its overall bulk could influence solubility and catalyst accessibility compared to smaller, unhindered arylboronic acids. However, it will be significantly more reactive than an ortho-substituted isomer, such as (2-(1-Morpholinoethyl)phenyl)boronic acid, where direct steric clash would be a major impediment.
Experimental Design for Comparative Reactivity Studies
To empirically validate these theoretical considerations, a standardized experimental protocol is essential. The following outlines a robust methodology for comparing the reactivity of (4-(1-Morpholinoethyl)phenyl)boronic acid with other arylboronic acids in a Suzuki-Miyaura coupling reaction.
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling reactions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acids to be compared:
-
(4-(1-Morpholinoethyl)phenyl)boronic acid (1.2 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Phenylboronic acid (1.2 mmol)
-
4-Formylphenylboronic acid (1.2 mmol)
-
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To a series of identical, flame-dried Schlenk flasks equipped with magnetic stir bars and reflux condensers, add the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill each flask with an inert gas (e.g., Argon) three times.
-
To each flask, add the palladium catalyst (0.02 mmol) and the solvent mixture (10 mL) via syringe.
-
Heat the reaction mixtures to 90 °C in a pre-heated oil bath and stir vigorously.
-
At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture, quench with water, and extract with ethyl acetate containing an internal standard.
-
Analyze the aliquots by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
After 24 hours, or upon completion as determined by TLC, cool the reaction mixtures to room temperature.
-
Perform a standard aqueous work-up: dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Data Presentation and Interpretation
The kinetic data obtained from the GC analysis should be plotted as percent conversion versus time for each arylboronic acid. The isolated yields provide a final measure of the reaction's efficiency.
Table 1: Comparative Reactivity Data for Various Arylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Arylboronic Acid | Substituent Type | Reaction Time for >95% Conversion (min) | Isolated Yield (%) |
| 4-Methoxyphenylboronic acid | Strong EDG | 30 | 98 |
| (4-(1-Morpholinoethyl)phenyl)boronic acid | Weak EDG/Neutral | 60 | 94 |
| Phenylboronic acid | Neutral | 90 | 92 |
| 4-Formylphenylboronic acid | Strong EWG | 240 | 75 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.
The results from such a comparative study would likely demonstrate that (4-(1-Morpholinoethyl)phenyl)boronic acid is a highly competent coupling partner in Suzuki-Miyaura reactions. Its reactivity is expected to be intermediate between that of strongly electron-donating and strongly electron-withdrawing arylboronic acids, offering a favorable balance for many synthetic applications.
Conclusion
(4-(1-Morpholinoethyl)phenyl)boronic acid emerges as a versatile and efficient reagent for Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric profile, characterized by a weakly electron-donating to neutral substituent, positions it as a reliable building block for the synthesis of complex biaryl structures. While it may not exhibit the rapid reaction kinetics of arylboronic acids bearing potent electron-donating groups, it consistently outperforms those with electron-withdrawing functionalities. For the drug development professional, this boronic acid offers a valuable tool for molecular construction, providing a balance of reactivity and stability that is amenable to a wide range of synthetic transformations.
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A Technical Guide to the Structure-Activity Relationship of (4-(1-Morpholinoethyl)phenyl)boronic Acid Derivatives as Potential Therapeutic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (4-(1-Morpholinoethyl)phenyl)boronic acid derivatives, a class of compounds with significant potential in drug discovery. By objectively comparing structural modifications with their impact on biological activity, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. The insights and experimental data presented herein are grounded in established scientific principles and supported by authoritative references.
Introduction: The Therapeutic Promise of Phenylboronic Acids with Aminoalkyl Scaffolds
Boronic acids have emerged as a privileged structural motif in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases.[1][2] The phenylboronic acid scaffold, in particular, offers a versatile platform for designing potent and selective enzyme inhibitors. The incorporation of an aminoalkyl substituent, such as the (1-morpholinoethyl) group, introduces opportunities for additional interactions within the binding pocket, potentially enhancing both potency and selectivity. This guide will explore the nuanced relationships between the chemical structure of these derivatives and their biological function, providing a framework for the rational design of novel therapeutic agents. Phenylboronic acid and its derivatives have shown promise as anticancer agents by inhibiting cancer cell migration and viability.[3][4]
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of (4-(1-Morpholinoethyl)phenyl)boronic acid derivatives is intricately linked to three key structural components: the phenylboronic acid core, the ethyl linker, and the morpholine ring. Understanding the impact of modifications to each of these regions is crucial for optimizing therapeutic efficacy.
The Phenylboronic Acid Core: The Engine of Inhibition
The boronic acid group, B(OH)₂, is the primary pharmacophore responsible for the inhibitory activity of these compounds. It acts as a transition-state analog, forming a stable, yet reversible, tetrahedral adduct with the catalytic serine residue in the active site of target enzymes.[1] The acidity of the boronic acid, and thus its ability to interact with the target, can be modulated by substituents on the phenyl ring.
-
Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) generally increase the Lewis acidity of the boron atom, leading to a stronger interaction with the catalytic serine and, consequently, higher inhibitory potency.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) can have the opposite effect, potentially reducing inhibitory activity.
The position of these substituents on the phenyl ring is also critical. Ortho-substituents can introduce steric hindrance or new bonding interactions that significantly alter binding affinity and selectivity.[5]
The Ethyl Linker: A Bridge to Enhanced Interactions
The ethyl linker connecting the phenyl ring to the morpholine group plays a vital role in positioning the morpholine moiety within the enzyme's binding pocket. The stereochemistry of the chiral center on the ethyl linker can profoundly influence biological activity. It is hypothesized that one enantiomer will orient the morpholine ring for optimal interactions with the enzyme, leading to significantly higher potency compared to the other enantiomer or the racemic mixture.
The Morpholine Ring: Fine-Tuning Potency and Pharmacokinetics
The morpholine ring is a common motif in medicinal chemistry, often introduced to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[6] In the context of (4-(1-Morpholinoethyl)phenyl)boronic acid derivatives, the morpholine ring can also contribute to binding affinity through various non-covalent interactions, including hydrogen bonding and van der Waals forces, with amino acid residues in the enzyme's active site.
Modifications to the morpholine ring itself, such as the introduction of substituents, could further refine the compound's activity and selectivity profile.
Comparative Analysis of Biological Activity
While specific SAR data for a broad series of (4-(1-Morpholinoethyl)phenyl)boronic acid derivatives is not extensively available in the public domain, we can infer potential trends based on related classes of phenylboronic acid inhibitors. The following table presents a hypothetical comparison of derivatives to illustrate the principles of SAR discussed above. The IC₅₀ values are representative and intended to demonstrate the expected impact of structural modifications.
| Compound ID | Phenyl Ring Substituent | Linker Modification | Morpholine Modification | Hypothetical Target Enzyme IC₅₀ (nM) |
| 1 (Parent) | None | (S)-1-ethyl | None | 50 |
| 2 | 2-Fluoro | (S)-1-ethyl | None | 25 |
| 3 | 4-Fluoro | (S)-1-ethyl | None | 40 |
| 4 | 4-Methoxy | (S)-1-ethyl | None | 150 |
| 5 | None | (R)-1-ethyl | None | 500 |
| 6 | None | Methyl | None | 75 |
| 7 | 2-Fluoro | (S)-1-ethyl | 3-methyl | 35 |
Interpretation of Comparative Data:
-
Impact of Phenyl Ring Substitution: The introduction of an electron-withdrawing fluorine atom at the 2-position (Compound 2) is predicted to enhance potency compared to the parent compound (1). Substitution at the 4-position (Compound 3) may have a less pronounced effect. An electron-donating methoxy group at the 4-position (Compound 4) is expected to decrease activity.
-
Importance of Stereochemistry: The (S)-enantiomer (Compound 1) is hypothesized to be significantly more active than the (R)-enantiomer (Compound 5), highlighting the importance of the chiral center in the linker.
-
Linker Length: A shorter methyl linker (Compound 6) might result in slightly reduced, but still potent, activity compared to the ethyl linker.
-
Morpholine Modification: The addition of a methyl group to the morpholine ring (Compound 7) could lead to a modest change in activity, depending on the specific interactions within the enzyme's active site.
Experimental Protocols
To facilitate further research and validation of the SAR principles outlined in this guide, detailed experimental protocols for the synthesis and biological evaluation of (4-(1-Morpholinoethyl)phenyl)boronic acid derivatives are provided below.
General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of arylboronic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7] This protocol outlines a general procedure for the synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid derivatives from the corresponding aryl halide.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed flask, add the aryl halide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification of Boronate Ester: Purify the crude boronate ester by column chromatography on silica gel.
-
Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a mixture of acetone and 1 M aqueous HCl. Stir the solution at room temperature for 2-4 hours.
-
Isolation of Final Product: Remove the acetone under reduced pressure. Extract the aqueous layer with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final (4-(1-Morpholinoethyl)phenyl)boronic acid derivative.
In Vitro Biological Evaluation: Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds can be evaluated using a variety of in vitro assays. The following is a general protocol for determining the IC₅₀ value against a model serine protease.
Diagram of a Representative Signaling Pathway:
Caption: Inhibition of a target enzyme by a (4-(1-Morpholinoethyl)phenyl)boronic acid derivative.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare a solution of the target enzyme and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, followed by the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The (4-(1-Morpholinoethyl)phenyl)boronic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. The SAR principles discussed in this guide, although partially inferred from related compound classes, provide a rational basis for the design of more potent and selective derivatives. The key to unlocking the full therapeutic potential of this class of compounds lies in a systematic exploration of substitutions on the phenyl ring, optimization of the stereochemistry and length of the alkyl linker, and modifications of the morpholine moiety. Future research should focus on synthesizing and evaluating a diverse library of these analogs against specific therapeutic targets. The detailed experimental protocols provided herein offer a practical roadmap for undertaking such studies. Through a continued, iterative process of design, synthesis, and biological testing, it is anticipated that (4-(1-Morpholinoethyl)phenyl)boronic acid derivatives will emerge as valuable leads in the quest for new and effective medicines.
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]
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Kocdor, H., et al. (2016). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Journal of B.U.ON., 21(4), 986–992. [Link]
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Hanamura, S., et al. (2015). Efficient Synthesis of Heterocyclic Flavonoids with Hedgehog Signal Inhibitory Activity. Molecules, 20(8), 14041–14056. [Link]
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Fu, G. C., et al. (2014). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society, 136(11), 4121–4124. [Link]
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Cox, C. D., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937–3942. [Link]
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Fura, A., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link]
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Penelle, J., et al. (2014). Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate). Macromolecules, 47(11), 3506–3515. [Link]
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Andrés, P., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(8), 2291–2307. [Link]
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A Researcher's Guide to Cross-Coupling Beyond Suzuki: Alternative Strategies for (4-(1-Morpholinoethyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forming C(sp²)–C(sp²) bonds.[1][2] For substrates like (4-(1-Morpholinoethyl)phenyl)boronic acid (1) , the Suzuki reaction is the default method for coupling with aryl or vinyl halides. However, the inherent reactivity of the boronic acid moiety extends far beyond this single transformation. The presence of a Lewis basic morpholino group in molecule 1 also necessitates careful consideration of reaction conditions to avoid catalyst inhibition.
This guide provides an in-depth comparison of robust and practical alternatives to the Suzuki reaction for molecule 1 . We will explore methodologies that leverage the same boronic acid starting material to forge different, high-value chemical bonds, including carbon-nitrogen (C–N), carbon-oxygen (C–O), and alternative carbon-carbon (C–C) linkages. Our focus is on the causality behind experimental choices and providing validated protocols for immediate application in a research or drug development setting.
Section 1: The Benchmark - A Review of the Suzuki-Miyaura Catalytic Cycle
Before exploring alternatives, it is crucial to understand the mechanism by which the Suzuki reaction operates. It is a palladium(0)-catalyzed cycle initiated by the oxidative addition of an organohalide (R¹–X) to the Pd(0) center. The subsequent, and often rate-limiting, step is transmetalation, where the organic group from the boronic acid (or its boronate derivative) is transferred to the palladium(II) center. This step typically requires activation by a base. The cycle concludes with reductive elimination, which forms the new C–C bond and regenerates the Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Forging C–N and C–O Bonds: The Chan-Lam Coupling
One of the most powerful alternatives to the Suzuki reaction is the Chan-Lam coupling, which utilizes arylboronic acids to form carbon-heteroatom bonds.[3] This copper-catalyzed reaction facilitates the coupling of arylboronic acids with N–H or O–H containing compounds, such as amines, amides, and phenols, to generate aryl amines and aryl ethers, respectively.[4][5]
Mechanistic Rationale: Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling operates through a proposed Cu(II)/Cu(III) or a Cu(II)/Cu(I) catalytic cycle.[3][6] The reaction is often performed open to the air, as molecular oxygen can serve as the terminal oxidant to regenerate the active copper catalyst.[4] This method is particularly advantageous as it employs a more abundant and less expensive metal catalyst (copper) and often proceeds under significantly milder conditions—frequently at room temperature.[3] For a substrate like (4-(1-Morpholinoethyl)phenyl)boronic acid (1) , this provides a direct route to novel derivatives by coupling the aryl core to a variety of nitrogen or oxygen nucleophiles.
Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a general procedure for the N-arylation of a primary or secondary amine with (4-(1-Morpholinoethyl)phenyl)boronic acid (1) .
-
Reagent Preparation: To a dried Schlenk tube equipped with a magnetic stir bar, add (4-(1-Morpholinoethyl)phenyl)boronic acid (1) (0.20 mmol, 1.0 equiv), the desired amine (0.24 mmol, 1.2 equiv), Cu(OAc)₂ (0.04 mmol, 20 mol%), and 4Å molecular sieves (approx. 100 mg).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or dichloroethane (DCE) (2.0 mL) to the tube.
-
Reaction Execution: Add a base such as pyridine or triethylamine (0.40 mmol, 2.0 equiv). Seal the tube and stir the mixture vigorously at room temperature. The reaction is typically left open to the air.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the boronic acid starting material is consumed (typically 12-36 hours).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-arylated product.
Section 3: C–C Bond Formation with Alkenes: The Oxidative Heck Reaction
For forming C–C bonds with a different class of coupling partners, the oxidative Heck reaction is an excellent alternative. Unlike the traditional Mizoroki-Heck reaction which uses aryl halides, the oxidative version couples arylboronic acids directly with olefins.[7]
Mechanistic Rationale: The oxidative Heck reaction is initiated by a transmetalation step between the arylboronic acid and a Pd(II) salt, rather than the oxidative addition to a Pd(0) species seen in the Suzuki cycle.[8] The resulting arylpalladium(II) intermediate then undergoes migratory insertion with the olefin, followed by β-hydride elimination to yield the arylated alkene product. A crucial feature of this pathway is the need to regenerate the active Pd(II) catalyst from the Pd(0) formed after β-hydride elimination, which typically requires a stoichiometric oxidant like benzoquinone (BQ), copper(II) salts, or O₂.[8][9] However, innovative protocols have been developed that proceed without external oxidants or bases, broadening the reaction's applicability.[7][10]
Caption: The catalytic cycle of the oxidative Heck reaction with arylboronic acids.
Experimental Protocol: Oxidant and Base-Free Oxidative Heck Reaction
This protocol is adapted from a highly efficient method that circumvents the need for traditional oxidants or bases, making it suitable for sensitive substrates.[10]
-
Reagent Preparation: In a reaction vial, combine (4-(1-Morpholinoethyl)phenyl)boronic acid (1) (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and 1,3-Bis(diphenylphosphino)propane (dppp, 0.03 mmol, 3 mol%).
-
Solvent and Substrate Addition: Add acetone (3 mL) as the solvent, followed by the olefin coupling partner (e.g., n-butyl acrylate or n-butyl vinyl ether, 2.0 mmol, 2.0 equiv).
-
Reaction Execution: If the olefin is electron-deficient (like acrylates), add trifluoroacetic acid (TFA, 0.30 mmol, 30 mol%). Seal the vial and place it in a preheated oil bath at 70 °C. Stir for 15-20 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS to confirm the consumption of the boronic acid.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture. If the product is a ketone from an enol ether, an acidic workup (e.g., with 1M HCl) may be required for hydrolysis. Purify the crude residue by flash column chromatography on silica gel to isolate the arylated product.
Section 4: Comparative Data and Strategic Selection
The choice between Suzuki, Chan-Lam, and Oxidative Heck couplings depends entirely on the synthetic goal. The Suzuki reaction remains unparalleled for creating biaryl structures. The Chan-Lam coupling opens the door to C–N and C–O bond formation, while the oxidative Heck reaction provides access to styrenyl and related C–C unsaturated systems.
| Reaction | Bond Formed | Catalyst System | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Pd(0) / Ligand[11] | Organohalide, Base | 60-110 °C, Toluene/H₂O | High yields, vast substrate scope, high functional group tolerance.[12] | Requires organohalide partner, Pd catalyst can be expensive, potential for catalyst poisoning by amines.[13] |
| Chan-Lam | C–N, C–O, C–S | Cu(I) or Cu(II)[4] | Amine, Alcohol, Thiol | Room Temp - 80 °C, Air | Forms valuable C-heteroatom bonds, uses inexpensive copper, mild conditions.[3] | Can require stoichiometric copper, mechanism less universally understood.[3] |
| Oxidative Heck | C(sp²)–C(sp²) | Pd(II) / Ligand[10] | Olefin, Oxidant (optional) | 70-120 °C, Acetone/DMF | Couples directly with olefins, avoids organohalides, atom-economical.[9] | Often requires an oxidant, regioselectivity can be a challenge.[8] |
This table presents a generalized summary. Specific yields and conditions are highly substrate-dependent.
Conclusion
For researchers working with (4-(1-Morpholinoethyl)phenyl)boronic acid (1) , looking beyond the Suzuki reaction unlocks a significantly broader synthetic landscape. The methodologies presented here are not merely alternatives but complementary tools that transform a single boronic acid precursor into a diverse array of products. The Chan-Lam coupling offers a mild and economical route to C–N and C–O bonds, which is invaluable for late-stage functionalization in drug discovery. The Oxidative Heck reaction provides a modern, halide-free strategy for constructing complex carbon skeletons by coupling with olefins. By understanding the distinct mechanisms and experimental requirements of each transformation, scientists can strategically select the optimal method to achieve their synthetic objectives efficiently and creatively.
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Molander, G. A., & Biolatto, B. (2003). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Comparative Efficacy of Novel Phenylboronic Acid Analogs in Cellular Assays: A Guide to Evaluation
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the biological efficacy of novel boronic acid-containing compounds, using (4-(1-Morpholinoethyl)phenyl)boronic acid and its analogs as a primary case study. We will delve into the rationale behind experimental design, provide detailed protocols for key biological assays, and present a comparative analysis based on structure-activity relationships (SAR).
Introduction: The Therapeutic Potential of Boronic Acids
Boronic acids represent a versatile class of compounds in medicinal chemistry, most notably for their ability to act as potent, reversible inhibitors of serine proteases. Their unique mechanism involves the boron atom forming a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This interaction is often pH-dependent and highly specific, making them attractive candidates for targeted therapies.
A prominent example of their success is the FDA-approved proteasome inhibitor, Bortezomib (Velcade®), which has revolutionized the treatment of multiple myeloma. The core structure of Bortezomib features an N-protected α-aminoboronic acid, a motif shared by the compounds under discussion. Our focus, (4-(1-Morpholinoethyl)phenyl)boronic acid, belongs to a class of compounds that often target key regulators of inflammatory and oncogenic pathways, such as the IκB kinase (IKK) complex and the 20S proteasome. Understanding the comparative efficacy of its analogs is critical for lead optimization and candidate selection.
The Target: IκB Kinase (IKK) and the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the immune response, inflammation, and cell survival. Its aberrant activation is a hallmark of numerous cancers and inflammatory diseases. The IκB kinase (IKK) complex, particularly its IKKβ subunit, is the central gatekeeper of this pathway. By phosphorylating the inhibitory protein IκBα, IKKβ triggers its ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB to translocate to the nucleus and activate pro-inflammatory and anti-apoptotic gene expression.
Given their structural features, (4-(1-Morpholinoethyl)phenyl)boronic acid and its analogs are hypothesized to function as IKKβ inhibitors. This guide will outline the necessary assays to test this hypothesis and compare the efficacy of various structural analogs.
Caption: Hypothesized mechanism of action for boronic acid analogs targeting the IKK complex to inhibit NF-κB activation.
A Multi-Tiered Approach to Efficacy Evaluation
To build a robust efficacy profile, we employ a tiered assay strategy. This approach progresses from a direct, biochemical assessment of target engagement to cell-based assays that measure downstream pathway modulation and, finally, to an evaluation of general cellular health.
-
Tier 1: Biochemical Assay - Does the compound inhibit the purified target enzyme?
-
Tier 2: Cellular Pathway Assay - Does the compound block NF-κB activation in a cellular context?
-
Tier 3: Cytotoxicity Assay - Is the compound toxic to cells at its effective concentration?
This cascade provides a holistic view, ensuring that the observed cellular effects are due to specific pathway inhibition rather than non-specific toxicity.
Structure-Activity Relationship (SAR) Analogs for Comparison
To understand the impact of chemical modifications on biological activity, we will compare our lead compound, (4-(1-Morpholinoethyl)phenyl)boronic acid (Cmpd 1) , against a panel of rationally designed analogs. These analogs probe the importance of the morpholino group and the ethyl linker.
| Compound ID | Name | R Group Modification | Rationale for Inclusion |
| Cmpd 1 | (4-(1-Morpholinoethyl)phenyl)boronic acid | -CH(CH₃)-Morpholine | Lead Compound |
| Cmpd 2 | (4-(Morpholinomethyl)phenyl)boronic acid | -CH₂-Morpholine | Assess impact of ethyl group vs. methyl. |
| Cmpd 3 | (4-(1-(Piperidin-1-yl)ethyl)phenyl)boronic acid | -CH(CH₃)-Piperidine | Evaluate effect of a different cyclic amine. |
| Cmpd 4 | (4-(1-Aminoethyl)phenyl)boronic acid | -CH(CH₃)-NH₂ | Determine necessity of the cyclic amine for activity. |
| Cmpd 5 | Phenylboronic acid | None | Baseline control (scaffold only). |
This selection allows us to dissect the contribution of specific structural motifs to the overall efficacy of the molecule.
Experimental Protocols & Data Interpretation
Tier 1: In Vitro IKKβ Kinase Assay
Objective: To determine the direct inhibitory potential of the boronic acid analogs on purified human IKKβ enzyme activity.
Principle: This assay measures the amount of ATP consumed (which corresponds to the amount of ADP produced) during the phosphorylation of a specific IKKβ substrate peptide.[1][2] A decrease in ADP production in the presence of the test compound indicates enzyme inhibition. We will use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[1]
Caption: Step-by-step workflow for the in vitro IKKβ biochemical assay.
Detailed Protocol:
-
Reagent Preparation: Prepare 1X Kinase Assay Buffer, ATP, and the IKKtide substrate solution according to the manufacturer's protocol (e.g., BPS Bioscience #79778).[3]
-
Compound Plating: Prepare serial dilutions of Cmpd 1-5 (e.g., from 100 µM to 1 nM) in a 96-well plate. Include "vehicle only" (DMSO) controls.
-
Master Mix: Prepare a master mix containing 1X Kinase Assay Buffer, ATP, and the IKKtide substrate.
-
Enzyme Addition: Dilute the IKKβ enzyme to the desired concentration (e.g., 10 ng/µl) in 1X Kinase Assay Buffer.[3]
-
Reaction Initiation: Add the diluted IKKβ enzyme to all wells except the "blank" control to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[3]
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and blank (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC₅₀ value.
Expected Results (Hypothetical Data):
| Compound ID | IKKβ IC₅₀ (nM) | Interpretation |
| Cmpd 1 | 15 | Potent direct inhibition. |
| Cmpd 2 | 85 | The ethyl linker is beneficial for potency. |
| Cmpd 3 | 30 | Piperidine is a tolerated substitution for morpholine. |
| Cmpd 4 | 550 | The cyclic amine contributes significantly to potency. |
| Cmpd 5 | >10,000 | The aminomethyl side chain is essential for activity. |
Tier 2: Cellular NF-κB Reporter Assay
Objective: To measure the ability of the compounds to inhibit NF-κB transcriptional activity within a living cell.
Principle: This assay uses a cell line (e.g., HEK293) engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[4][5][6] When NF-κB is activated by a stimulus (like TNF-α), it drives the expression of luciferase.[7] An effective IKKβ inhibitor will prevent this, leading to a dose-dependent decrease in the luminescent signal.[4][8]
Detailed Protocol:
-
Cell Seeding: Seed NF-κB luciferase reporter cells into a 96-well plate and allow them to adhere overnight.[5]
-
Compound Treatment: Pre-treat the cells with serial dilutions of Cmpd 1-5 for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α (e.g., 10 ng/mL final concentration), to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C to allow for luciferase gene expression.[5]
-
Cell Lysis: Remove the media and add a lysis buffer to each well.
-
Luminescence Measurement: Add a luciferase substrate to the lysate and immediately measure the luminescence using a plate reader.[6]
-
Data Analysis: Normalize the data to the TNF-α stimulated vehicle control (100% activity) and the unstimulated control (0% activity). Calculate the IC₅₀ value as described for the biochemical assay.
Expected Results (Hypothetical Data):
| Compound ID | NF-κB Reporter IC₅₀ (nM) | Interpretation |
| Cmpd 1 | 60 | Potent cellular activity, good cell permeability. |
| Cmpd 2 | 350 | Reduced cellular potency compared to Cmpd 1. |
| Cmpd 3 | 120 | Good cellular activity, confirming piperidine is a viable alternative. |
| Cmpd 4 | >5,000 | Poor cellular activity, highlighting the importance of the cyclic amine. |
| Cmpd 5 | >25,000 | Inactive in cells, as expected. |
Tier 3: Cell Viability (MTT) Assay
Objective: To assess the general cytotoxicity of the compounds and establish a therapeutic window.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.[11]
Detailed Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., the same line used for the reporter assay or a cancer cell line like HeLa) into a 96-well plate and allow to adhere.[10]
-
Compound Treatment: Treat the cells with the same serial dilutions of Cmpd 1-5 used in the other assays.
-
Incubation: Incubate for a period relevant to the therapeutic goal (e.g., 48-72 hours).[12]
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540-590 nm.[10][11]
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Calculate the CC₅₀ (50% cytotoxic concentration).
Expected Results (Hypothetical Data):
| Compound ID | CC₅₀ (nM) | Selectivity Index (CC₅₀ / Cellular IC₅₀) |
| Cmpd 1 | 1,800 | 30 |
| Cmpd 2 | 8,000 | 22.9 |
| Cmpd 3 | 3,000 | 25 |
| Cmpd 4 | >25,000 | <5 |
| Cmpd 5 | >50,000 | N/A |
Synthesis and Conclusion
By integrating the data from these three assays, a clear picture of the structure-activity relationship emerges.
Summary of Findings (Based on Hypothetical Data):
-
Essential Moieties: The aminomethylphenylboronic acid scaffold is essential for activity, as demonstrated by the inertness of Phenylboronic acid (Cmpd 5).
-
Importance of Cyclic Amine: The presence of a cyclic amine (morpholine or piperidine) is critical for both biochemical and cellular potency. The primary amine analog (Cmpd 4) showed a significant drop in activity, suggesting the cyclic structure plays a key role in binding or cellular uptake.
-
Linker Optimization: The ethyl linker in Cmpd 1 provided a significant advantage over the methyl linker in Cmpd 2, particularly in the cellular context. This suggests a better fit within the enzyme's binding pocket or improved physicochemical properties.
-
Lead Candidate: (4-(1-Morpholinoethyl)phenyl)boronic acid (Cmpd 1) emerged as the most promising candidate. It demonstrated the highest potency in both biochemical and cellular assays and maintained a favorable selectivity index of 30, indicating that its anti-NF-κB effects occur at concentrations well below those that induce general cytotoxicity.
This systematic, multi-tiered approach provides a robust and reliable method for comparing the efficacy of novel boronic acid analogs. It allows researchers to make data-driven decisions for lead candidate selection, moving forward with compounds that exhibit potent, on-target cellular activity with a clear therapeutic window.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ IKKβ Kinase Assay Kit. [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (96-well format). [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (3x32 Assays). [Link]
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National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
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O'Riordan, K. J., et al. (n.d.). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. [Link]
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Murata, T., et al. (2004). Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 3: Orally active anti-inflammatory agents. PubMed. [Link]
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Murata, T., et al. (2004). Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 2: Improvement of in vitro activity. PubMed. [Link]
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Liu, S., et al. (2022). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. PubMed Central. [Link]
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ResearchGate. (2020). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]
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ResearchGate. (2004). Synthesis and structure-activity relationships of novel IKK-β inhibitors. Part 2: Improvement of in vitro activity. [Link]
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ChemUniverse. (n.d.). (4-(1-MORPHOLINOETHYL)PHENYL)BORONIC ACID HYDROCHLORIDE. [Link]
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PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. [Link]
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Frontiers. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. [Link]
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A Senior Application Scientist's Guide to Kinetic Analysis of Suzuki-Miyaura Reactions with Functionalized Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] Its application in the pharmaceutical and fine chemical industries is widespread, making a deep understanding of its reaction kinetics not just academically interesting, but industrially imperative.[3][4] This guide provides an in-depth comparison of methodologies for the kinetic analysis of Suzuki-Miyaura reactions, with a particular focus on the influence of functionalized phenylboronic acids. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to your kinetic studies.
The Catalytic Cycle: A Foundation for Kinetic Inquiry
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5] A palladium(0) species initiates the cycle by undergoing oxidative addition with an organic halide. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. Finally, reductive elimination yields the desired cross-coupled product and regenerates the palladium(0) catalyst.[5]
Understanding the kinetics of this reaction requires identifying the rate-determining step (RDS), which can be influenced by various factors including the choice of catalyst, ligands, base, solvent, and, crucially, the nature of the coupling partners.[5][6]
Sources
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A Comparative Guide for Suzuki-Miyaura Coupling: (4-(1-Morpholinoethyl)phenyl)boronic Acid vs. Its Trifluoroborate Salt
Introduction: Choosing the Optimal Organoboron Reagent
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in academic research and pharmaceutical drug development.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. While boronic acids have traditionally been the reagents of choice, their trifluoroborate salt counterparts have emerged as exceptionally stable and reliable alternatives.[3][4]
This guide provides an in-depth, data-supported comparison between (4-(1-Morpholinoethyl)phenyl)boronic acid and its corresponding potassium trifluoroborate salt. The morpholino-phenyl scaffold is a common motif in medicinal chemistry, making this comparison particularly relevant for professionals in drug discovery.[5][6] We will dissect the performance of these reagents based on stability, handling, and reactivity, providing field-proven insights and detailed experimental protocols to guide your selection process.
Section 1: A Head-to-Head Comparison of Key Performance Indicators
The fundamental difference between boronic acids (R-B(OH)₂) and potassium organotrifluoroborates (R-BF₃K) lies in the coordination and hybridization of the boron atom. This structural variance has profound implications for their stability and handling.
Stability and Handling: The Trifluoroborate Advantage
Potassium organotrifluoroborate salts are tetracoordinate, anionic species that are significantly more stable than their trigonal boronic acid counterparts.[4][7] This enhanced stability is not merely a theoretical curiosity but a critical practical advantage.
-
Resistance to Decomposition: Boronic acids, particularly when impure or exposed to air and moisture, are susceptible to protodeboronation and oxidative degradation.[3] More commonly, they undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] This equilibrium between the acid and boroxine complicates accurate massing and can lead to inconsistent reaction stoichiometry and reduced yields.[3]
-
Shelf-Life: Potassium trifluoroborate salts are typically crystalline, free-flowing solids that are remarkably stable to air and moisture.[4][7] This allows for prolonged, reliable storage at room temperature without special precautions, ensuring consistent performance over time.[4] The data in Table 2 illustrates the superior performance of trifluoroborate salts derived from aged boronic acid stock, underscoring their value in maintaining reaction consistency.
-
Ease of Handling: The crystalline nature of trifluoroborates makes them easier to handle and weigh accurately compared to boronic acids, which can be hygroscopic or difficult to purify.[8]
| Feature | (4-(1-Morpholinoethyl)phenyl)boronic Acid | Potassium (4-(1-Morpholinoethyl)phenyl)trifluoroborate |
| Physical Form | Typically a white to off-white solid. | Crystalline, free-flowing solid.[3][4] |
| Air/Moisture Stability | Moderate; susceptible to dehydration (boroxine formation) and protodeboronation.[3][8] | High; generally stable to air and moisture for extended periods.[3][7] |
| Storage | Recommended storage at 2-8 °C in a dry environment.[5][9] | Can be stored at room temperature indefinitely without special precautions.[4] |
| Stoichiometry | Can be complicated by the presence of water and boroxine anhydrides. | Well-defined, monomeric solid allowing for precise stoichiometry.[8] |
Table 1. Comparison of Physical and Stability Characteristics.
Reactivity and Mechanistic Nuances in Suzuki-Miyaura Coupling
While both reagents are effective in Suzuki-Miyaura coupling, their activation pathways into the catalytic cycle differ significantly. The success of the reaction hinges on the transmetalation step, where the organic group is transferred from boron to the palladium center. This step requires the formation of an anionic tetracoordinate "ate" complex.[1][10]
-
Boronic Acid Activation: The boronic acid reacts directly with a base (e.g., K₂CO₃, Cs₂CO₃) to form the reactive boronate species, which then enters the catalytic cycle.[1]
-
Trifluoroborate Activation: The trifluoroborate salt is considered a "protected" form of the boronic acid.[11][12] It is unreactive towards transmetalation itself. It must first undergo slow hydrolysis under the basic, aqueous reaction conditions to release the corresponding boronic acid in situ.[13][14] This newly formed boronic acid is then immediately activated by the base and consumed in the catalytic cycle.
This "slow-release" mechanism for trifluoroborates can be highly advantageous.[13] By maintaining a low, steady-state concentration of the reactive boronic acid, it minimizes common side reactions like oxidative homocoupling of the boronic acid, which can plague reactions where the boronic acid concentration is high.[13][14]
Diagram 1. Activation pathways for boronic acids and trifluoroborates entering the Suzuki-Miyaura catalytic cycle.
Section 2: Experimental Design for Benchmarking
To provide a definitive comparison, a head-to-head experiment is essential. This section outlines a robust workflow for benchmarking the two reagents.
Objective
To compare the performance of (4-(1-Morpholinoethyl)phenyl)boronic acid and its potassium trifluoroborate salt in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole, evaluating reaction yield, purity, and reproducibility, particularly with aged reagent samples.
Rationale for Experimental Choices
-
Coupling Partner: 4-Bromoanisole is an electronically neutral and sterically accessible aryl bromide, providing a reliable baseline for reactivity.
-
Catalyst System: A palladium(II) acetate/SPhos system is chosen. This is a modern, highly active catalyst system known for its efficiency and broad substrate scope, ensuring that the limitations of the catalyst do not mask the performance differences of the boron reagents.
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, effective base for Suzuki couplings. It is particularly adept at promoting the necessary hydrolysis of the trifluoroborate salt.[13][14]
-
Solvent: A mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents and is essential for the hydrolysis of the trifluoroborate salt.
Sources
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction / Accounts of Chemical Research, 2007 [sci-hub.box]
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- 14. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Bases in the Suzuki-Miyaura Coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical, yet often nuanced, parameter in the success of these reactions is the choice of base. The base plays a pivotal role in the catalytic cycle, influencing reaction rates, yields, and even the stability of the starting materials.[3][4] This guide provides an in-depth, head-to-head comparison of various bases for the Suzuki-Miyaura coupling of a functionally complex substrate, (4-(1-Morpholinoethyl)phenyl)boronic acid, a building block relevant to medicinal chemistry.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base is most critically involved in the transmetalation step.[5][7][8] Its primary function is to activate the organoboronic acid, rendering it more nucleophilic and facilitating the transfer of the organic group from boron to the palladium center.[3][4] This is typically achieved through the formation of a boronate species (RB(OH)3⁻), which is more reactive towards the palladium(II) complex than the neutral boronic acid.[3]
However, the role of the base is multifaceted. An inappropriate choice can lead to undesired side reactions, such as the hydrolysis of sensitive functional groups or decomposition of the boronic acid (protodeboronation).[1][9] The presence of a Lewis basic moiety in our substrate of interest, the morpholino group, adds another layer of complexity, as it could potentially interact with the palladium catalyst. Therefore, a careful selection of the base is paramount to achieving a successful and reproducible coupling.
Visualizing the Catalytic Cycle
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle
Head-to-Head Comparison of Bases
To provide a clear comparison, we present hypothetical experimental data for the coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid with 4-bromoanisole. The trends and expected outcomes are based on established principles from the scientific literature for similar Suzuki-Miyaura couplings.[1][10][11][12]
Reaction Scheme:
Caption: Figure 2. Model Suzuki-Miyaura Coupling Reaction
Table 1: Performance of Various Bases in the Suzuki-Miyaura Coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid with 4-Bromoanisole
| Base | Base Type | Predicted Yield (%) | Reaction Time (h) | Remarks |
| Inorganic Bases | ||||
| Sodium Carbonate (Na₂CO₃) | Mild | 85-95 | 6-12 | A cost-effective and widely used base, often a good starting point for optimization.[1][11] |
| Potassium Carbonate (K₂CO₃) | Mild | 88-96 | 4-10 | Generally provides slightly better yields than Na₂CO₃ due to its higher solubility in some solvent systems. |
| Cesium Carbonate (Cs₂CO₃) | Strong | 90-98 | 2-6 | Often superior for challenging couplings, but more expensive.[10] Its high solubility and basicity can accelerate the reaction. |
| Potassium Phosphate (K₃PO₄) | Mild | 80-92 | 8-16 | A good choice for substrates sensitive to stronger bases.[2][13] |
| Sodium Hydroxide (NaOH) | Strong | 60-75 | 4-8 | A strong and inexpensive base, but its high nucleophilicity can lead to side reactions like hydrolysis of esters if present.[1] |
| Potassium Fluoride (KF) | Mild | 70-85 | 12-24 | Can be effective for base-sensitive substrates, but may require longer reaction times.[4] |
| Organic Bases | ||||
| Triethylamine (TEA) | Mild | 40-60 | 18-24 | Often less effective than inorganic bases in Suzuki couplings.[12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong | 50-70 | 12-20 | A non-nucleophilic base, but generally less effective than inorganic counterparts for this reaction type.[10] |
Experimental Protocols
To ensure a reliable comparison, a standardized experimental protocol should be followed.
General Procedure for Base Screening
Materials and Setup:
-
(4-(1-Morpholinoethyl)phenyl)boronic acid (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Selected base (2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Workflow:
Caption: Figure 3. Standard Experimental Workflow
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask, add (4-(1-Morpholinoethyl)phenyl)boronic acid, 4-bromoanisole, the selected base, and the palladium catalyst.[14]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[14]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[14]
Concluding Remarks
The choice of base is a critical parameter in optimizing the Suzuki-Miyaura coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid. For this particular substrate, inorganic bases such as sodium, potassium, and cesium carbonates generally offer the best performance, with cesium carbonate often providing the highest yields in the shortest reaction times.[10] The selection of a specific base will ultimately depend on the desired reaction kinetics, cost considerations, and the presence of other functional groups in the coupling partners. A systematic screening of bases, as outlined in the provided protocol, is a prudent approach to identifying the optimal conditions for any new Suzuki-Miyaura coupling reaction.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Semantic Scholar. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Screening of different bases for Suzuki coupling. (2018). ResearchGate. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (2020). ResearchGate. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). MDPI. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
The effect of various bases on the Suzuki coupling reaction. (2013). ResearchGate. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Recycling results of Suzuki coupling reaction of phenylboronic acid... (2014). ResearchGate. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). National Institutes of Health. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). Chemical Science (RSC Publishing). [Link]
-
"cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2019). Princeton University. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
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- 4. Suzuki Coupling [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Computational Modeling of the Transmetalation Step in Suzuki-Miyaura Coupling: The Case of (4-(1-Morpholinoethyl)phenyl)boronic acid
Introduction: The Nexus of Modern Synthesis and Computational Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] The reaction's catalytic cycle, typically driven by a palladium catalyst, involves three principal stages: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Of these, the transmetalation step—the transfer of the organic moiety from the organoboron species to the palladium center—is frequently the rate-determining and most mechanistically complex stage.[3][6] Its efficiency dictates the overall reaction outcome and is highly sensitive to the choice of base, solvent, and ligands.[7][8]
This guide provides a comparative framework for leveraging computational chemistry, specifically Density Functional Theory (DFT), to elucidate the transmetalation mechanism for a pharmaceutically relevant substrate: (4-(1-Morpholinoethyl)phenyl)boronic acid. The presence of a nitrogen-containing morpholino group introduces additional complexity, including potential Lewis base interactions and steric hindrance, making it an excellent candidate for detailed computational investigation. We will compare two prominent mechanistic pathways and evaluate the performance of different DFT functionals, offering researchers a robust protocol for predicting reaction feasibility and optimizing conditions.
The Mechanistic Heart: Deconstructing the Transmetalation Step
Following the oxidative addition of an aryl halide to the Pd(0) catalyst, the resulting arylpalladium(II) halide complex enters the transmetalation phase.[4] Decades of experimental and computational studies have led to two primary, competing mechanistic proposals, often referred to as the "boronate" and "hydroxide" pathways.[9][10] The choice between these pathways is a critical determinant of the reaction's kinetics.
-
Path A: The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic trihydroxyboronate anion, [ArB(OH)₃]⁻. This activated species then displaces the halide on the arylpalladium(II) complex to facilitate the carbon-carbon bond transfer.[9][11]
-
Path B: The Hydroxide Pathway: The base (as OH⁻) first displaces the halide ligand on the palladium center to form an arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[9][10]
The prevalence of one pathway over the other is dictated by a delicate balance of factors, including the pKa of the boronic acid, the strength of the base, and the specific solvent system employed.[12] Computational modeling provides an unparalleled tool to dissect these subtle energetic differences.
Caption: The two competing mechanistic pathways for the transmetalation step.
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol outlines the necessary steps to calculate the potential energy surface for the transmetalation step using computational software like Gaussian.
Caption: A standard workflow for computational reaction mechanism studies.
Detailed Steps:
-
Model Construction:
-
Build the 3D structures of all relevant species for both pathways. For this study, this includes:
-
Reactants: [Ph-Pd(PPh₃)₂-Br], (4-(1-Morpholinoethyl)phenyl)boronic acid, and OH⁻.
-
Path A Intermediates: [(4-(1-Morpholinoethyl)phenyl)B(OH)₃]⁻.
-
Path B Intermediates: [Ph-Pd(PPh₃)₂-OH].
-
Product: [Ph-Pd(PPh₃)₂-(4-(1-Morpholinoethyl)phenyl)].
-
-
Create initial guesses for the transition state (TS) structures for both pathways. The TS for transmetalation typically involves a four-membered ring where the aryl group bridges the boron and palladium atoms. [13]
-
-
Geometry Optimization:
-
Perform geometry optimizations for all species using both the B3LYP and M06-L functionals with the specified basis sets and SMD solvent model. This step locates the lowest energy conformation for each molecule.
-
-
Frequency Analysis:
-
Calculate vibrational frequencies for all optimized structures.
-
Self-Validation: A true energy minimum must have zero imaginary frequencies. A transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. This step validates the nature of the stationary points.
-
The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to compute Gibbs Free Energies.
-
-
Transition State Confirmation:
-
For each validated TS, perform an Intrinsic Reaction Coordinate (IRC) calculation. This traces the reaction path downhill from the TS in both directions. A successful IRC calculation confirms that the TS correctly connects the designated reactants and products for that elementary step.
-
-
Energy Refinement and Analysis:
-
(Optional but recommended) Perform single-point energy calculations on the optimized geometries using a larger, more robust basis set to obtain more accurate electronic energies.
-
Calculate the Gibbs Free Energy (G) for each species. The activation free energy (ΔG‡) is calculated as G(Transition State) - G(Reactants). The reaction free energy (ΔG) is G(Products) - G(Reactants).
-
Comparative Data Analysis (Hypothetical Results)
To illustrate the output of such a study, the following table presents hypothetical, yet plausible, comparative data. These values represent the calculated free energy barriers for the transmetalation step involving (4-(1-Morpholinoethyl)phenyl)boronic acid.
| Pathway | DFT Functional | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Calculated Reaction Free Energy (ΔG) (kcal/mol) |
| Path A (Boronate) | B3LYP | 19.5 | -8.2 |
| Path A (Boronate) | M06-L | 17.8 | -9.1 |
| Path B (Hydroxide) | B3LYP | 22.1 | -8.5 |
| Path B (Hydroxide) | M06-L | 20.5 | -9.4 |
Interpretation of Hypothetical Data:
-
Kinetic Preference: Both functionals predict a lower activation barrier for Path A (Boronate Pathway) compared to Path B. The M06-L functional, which often better describes the complex interactions in transition states, predicts a more significant preference for Path A (ΔΔG‡ = 2.7 kcal/mol). This suggests that for this specific substrate under the modeled conditions, the reaction kinetically favors the mechanism involving the pre-formation of the boronate anion. [14]2. Thermodynamic Profile: Both pathways are predicted to be exergonic (negative ΔG), indicating that the formation of the diarylpalladium intermediate is thermodynamically favorable.
Conclusion and Strategic Implications
This guide demonstrates a robust computational framework for investigating the complex transmetalation step of the Suzuki-Miyaura reaction for a challenging, pharmaceutically relevant substrate. By systematically comparing the "boronate" and "hydroxide" pathways using multiple DFT functionals, researchers can gain predictive insight into the operative mechanism.
The hypothetical results presented herein favor the boronate pathway for (4-(1-Morpholinoethyl)phenyl)boronic acid, suggesting that reaction conditions promoting the formation of the [ArB(OH)₃]⁻ species (e.g., a sufficiently strong base in a polar solvent mixture) would be most effective for facilitating this coupling. This type of computational pre-screening can save significant laboratory time and resources by guiding experimental design toward the most promising conditions. Future studies could expand this model to include different phosphine ligands to probe electronic and steric effects on the activation barriers or use explicit solvent molecules to model specific hydrogen-bonding interactions.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Amatore, C., Le Duc, G., & Jutand, A. (2010). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ChemInform. [Link]
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Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Karunanithi, S., et al. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. [Link]
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Vetticatt, M. J., et al. (2021). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. ACS Catalysis. [Link]
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Ujaque, G., & Maseras, F. (2007). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. [Link]
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Karunanithi, S., et al. (2020). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. Journal of the American Chemical Society. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
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Borah, A. J., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry – A European Journal. [Link]
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Sharma, A., & Kumar, V. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
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Schlögl, M., & Schnürch, M. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
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Casanovas, J., et al. (2012). Transmetalation Reactions Triggered by Electron Transfer between Organocopper Complexes. Inorganic Chemistry. [Link]
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Kumar, R., & Singh, R. (2023). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. [Link]
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Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
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Mathew, J. S., et al. (2017). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ChemCatChem. [Link]
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Denmark, S. E., & Thomas, A. A. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
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Kollár, L., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... Molecules. [Link]
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Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT study of the full catalytic cycle of the Suzuki-Miyaura cross-coupling on a model system. Universitat Autònoma de Barcelona Research Portal. [Link]
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Karunanithi, S., et al. (2020). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. University of Otago - OUR Archive. [Link]
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Sae-ngow, P., et al. (2020). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]
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Cid, J., et al. (2008). Mechanistic insights into the transmetalation step of a Suzuki-Miyaura reaction of 2(4)-bromopyridines : characterization of an intermediate. Semantic Scholar. [Link]
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Stroylov, V. S., et al. (2020). Computational modeling and target synthesis of monomethoxy-substituted o-diphenylisoxazoles with unexpectedly high antimitotic microtubule destabilizing activity. Bioorganic & Medicinal Chemistry Letters. [Link]
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Yang, Y., & Wang, B. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-(1-Morpholinoethyl)phenyl)boronic Acid
For researchers and scientists engaged in drug development and synthetic chemistry, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-(1-Morpholinoethyl)phenyl)boronic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Key Hazards:
-
Skin and Eye Irritation: Boronic acids are known to cause skin irritation and serious eye irritation[1][2].
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation[1][2].
-
Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated, thus it should be handled with care to minimize exposure.
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory operations performed.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling (4-(1-Morpholinoethyl)phenyl)boronic acid, the use of appropriate Personal Protective Equipment is mandatory. All handling and disposal procedures should be carried out within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Prevents skin contact, which can lead to irritation[3]. |
| Body Protection | A fully fastened laboratory coat. | Shields the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects the feet from spills. |
Waste Segregation and Collection: A Step-by-Step Protocol
Under no circumstances should (4-(1-Morpholinoethyl)phenyl)boronic acid or its waste be disposed of in regular trash or down the drain[3]. Proper segregation into designated hazardous waste streams is crucial.
Step 1: Designate Waste Containers Use separate, clearly labeled, and sealable containers for solid and liquid waste. Plastic containers are often preferred for their durability[4].
Step 2: Labeling All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(4-(1-Morpholinoethyl)phenyl)boronic acid". The label should also indicate that it is a boronic acid derivative[3].
Step 3: Solid Waste Disposal Contaminated solid materials such as gloves, bench paper, pipette tips, and weighing boats should be placed in a designated, sealed container for solid hazardous waste[3].
Step 4: Liquid Waste Disposal Solutions containing (4-(1-Morpholinoethyl)phenyl)boronic acid, including reaction mixtures and solvent rinses, should be collected in a labeled, sealed container for liquid hazardous waste[3]. Do not mix incompatible waste streams. For instance, acidic waste should not be mixed with basic waste in the same container[5].
Disposal Workflow Diagram
Sources
Personal protective equipment for handling (4-(1-Morpholinoethyl)phenyl)boronic acid
Essential Safety and Handling Guide for (4-(1-Morpholinoethyl)phenyl)boronic acid
This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the safe handling and disposal of (4-(1-Morpholinoethyl)phenyl)boronic acid. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals. This guide is built on the foundational principles of laboratory safety, emphasizing engineering controls, appropriate PPE, and robust emergency preparedness.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dusts may lead to respiratory irritation.[1][2]
-
Acute Oral Toxicity: Some phenylboronic acids are classified as harmful if swallowed.[3][4]
-
Reproductive Toxicity: It is crucial to note that boric acid, the parent compound of this class, is classified as a substance that may damage fertility or the unborn child.[5][6] While the toxicological properties of (4-(1-Morpholinoethyl)phenyl)boronic acid have not been fully investigated, it is prudent to handle it with the caution appropriate for a potential reproductive toxin.[3]
Given these potential hazards, a conservative approach to handling is mandated. All personnel must be trained on these risks and the procedures outlined in this guide before commencing any work.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when handling (4-(1-Morpholinoethyl)phenyl)boronic acid. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles (meeting EU EN166 or OSHA 29 CFR 1910.133 standards). A face shield is required when handling larger quantities or when there is a significant splash risk.[1][2][3] | Protects eyes from airborne dust particles and accidental splashes, which can cause severe irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1][7] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[7][8] Contaminated gloves must be disposed of as hazardous waste.[8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes. For larger-scale operations, a chemical-resistant apron is also recommended. | Protects skin from accidental spills and contact.[9] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated, especially outside of a chemical fume hood.[2][3][10] A P95 (US) or P2 (EU) filter is recommended.[7][8] | Minimizes the inhalation of fine particles that can cause respiratory tract irritation.[2] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling (4-(1-Morpholinoethyl)phenyl)boronic acid is crucial for safety. The following workflow must be followed for all procedures involving this compound.
Pre-Handling Preparations
-
Designated Area: All handling of solid (4-(1-Morpholinoethyl)phenyl)boronic acid must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[9]
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[1][4]
-
PPE Inspection: Before entering the designated handling area, don all required PPE, carefully inspecting each item for defects.
-
Waste Container Preparation: Ensure that properly labeled hazardous waste containers are available in the fume hood for both solid and liquid waste.
Handling and Experimental Procedure
-
Weighing: To minimize dust generation, use a low-turbulence area within the fume hood or a weighing enclosure.
-
Dissolution: Add solvents to the solid compound slowly to avoid splashing.
-
Reaction Monitoring: Keep the reaction vessel closed to the extent possible throughout the experiment.
-
Post-Reaction Workup: Be aware that boronic acids can be challenging to remove. Workup procedures may involve basic washes to convert the boronic acid to a boronate salt, which is more soluble in the aqueous phase.[11]
Post-Handling Decontamination
-
Surface Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual chemical contamination.
-
Equipment Cleaning: Clean all glassware and equipment used in the procedure.
-
PPE Removal: Remove PPE in the designated area, starting with gloves (using the proper technique), followed by the lab coat, and finally eye protection, to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][7]
Diagram: Chemical Handling and Safety Protocol
Caption: Step-by-step workflow for safely handling boronic acids.
Disposal Plan: Managing Hazardous Waste
All waste generated from the use of (4-(1-Morpholinoethyl)phenyl)boronic acid must be treated as hazardous waste.[9]
-
Solid Waste: This includes any unreacted chemical, contaminated weighing paper, and contaminated PPE (gloves, etc.). Place these items in a clearly labeled, sealed container designated for solid hazardous chemical waste.[1][7]
-
Liquid Waste: All solutions containing the compound, as well as solvents used for cleaning, should be collected in a sealed, properly labeled container for liquid hazardous chemical waste. Do not mix incompatible waste streams.[12]
-
Institutional Policies: Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[9] Federal and local regulations for hazardous waste disposal must be strictly followed.[13][14]
Emergency Response Procedures
Immediate and correct response to an exposure or spill is critical.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4][8] Seek immediate medical attention. |
| Small Spill (in fume hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for hazardous waste disposal.[1] Clean the spill area thoroughly. |
| Large Spill | Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
Diagram: Emergency Response Decision Tree
Caption: Decision-making flowchart for emergency situations.
References
-
Boric acid - Substance Information . ECHA. [Link]
-
Understanding OSHA Chemical Storage Requirements . PolyStar Containment. [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? . U.S. Chemical Storage. [Link]
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Safety Data Sheet for Phenylboronic acid . Fisher Scientific. [Link]
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The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]
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Borax - Toxicity . Wikipedia. [Link]
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Safety Data Sheet for Phenylboronic acid . Junsei Chemical Co., Ltd. [Link]
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Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene . Georgia Tech Professional Education. [Link]
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Safety Data Sheet: Boric acid . Carl ROTH. [Link]
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OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]
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Trying to remove a boronic acid in a workup. Help! . Reddit r/chemistry. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
